Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O9/c15-7-2-6(3-8(16)11(7)18)14(22)23-10-4-5(13(20)21)1-9(17)12(10)19/h1-4,15-19H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVFEVWNJUOYRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871747 | |
| Record name | Digallic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
536-08-3 | |
| Record name | Digallic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=536-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Digallic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Digallic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59263 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Digallic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.842 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIGALLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/404KO0584X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Natural Sources and Extraction of Digallic Acid for Research and Development
Introduction
Digallic acid, a prominent gallotannin, is a phenolic compound of significant interest in the pharmaceutical and nutraceutical industries due to its diverse biological activities. As a potent antioxidant, it holds promise for various therapeutic applications. This technical guide provides an in-depth overview of the natural sources of this compound, methodologies for its extraction and purification, and quantitative data to support research and development professionals.
Natural Sources of this compound
This compound is found in a variety of plant species, often as a constituent of more complex hydrolysable tannins.[1][2] Notable natural sources include:
-
Gallnuts: These are abnormal growths on oak trees, formed in response to insect larvae, and are a traditional and rich source of tannic acid, which can be hydrolyzed to yield gallic and digallic acids.[3]
-
Oak Acorns and Bark: Various species of oak (Quercus) have been identified as sources of this compound, including Q. acutissima, Q. ilex, Q. rotundifolia, and Q. suber.[1]
-
Sumac (Rhus coriaria): The fruits of this plant are known to contain this compound.[1]
-
Other Plant Sources: this compound has also been reported in Platycarya strobilacea, Bombax ceiba, carob, and the seed coat of the red sword bean (Canavalia gladiata).[1][4]
The concentration of this compound and its parent compounds can vary significantly depending on the plant species, geographical location, and harvesting time.
Quantitative Data on Gallic Acid Content in Various Plant Sources
While specific quantitative data for this compound is often embedded within the broader analysis of gallotannins, the content of its constituent, gallic acid, is more frequently reported and can serve as an indicator of potential this compound presence. The following table summarizes the gallic acid content in several plant sources.
| Plant Source | Part of Plant | Gallic Acid Content | Reference |
| Phyllanthus emblica | Fruit | 1.79 - 2.18% | [5] |
| Terminalia bellerica | Fruit | 0.79 - 1.01% | [5] |
| Terminalia chebula | Fruit | 0.28 - 0.80% | [5] |
| Penthorum chinense | Whole Plant | 4.85% (in extract) | [6] |
| Benincasa hispida | Fruit | 0.272 mg/100g (dried & heated) | [7] |
| Moringa oleifera | Leaves | 52.50 ± 3.0 µg/mL (in 70% ethanolic extract) | [8] |
| Evening Primrose | - | 15 mg/g (free gallic acid in extract) | [2] |
| Bearberry-leaf | Leaves | 116–309 mg/g (liberated from tannin fraction) | [2] |
| Green Tea | Leaves | 55-155 mg/g (liberated from extract) | [2] |
Extraction and Purification Methodologies
The extraction of this compound from natural sources typically involves the initial extraction of tannins, followed by hydrolysis and purification.
I. Solvent Extraction
Solvent extraction is a fundamental technique for isolating tannins from plant materials. The choice of solvent is critical and depends on the target compounds' polarity.
-
Aqueous Extraction: Water is a common solvent for extracting tannins. A typical procedure involves boiling the plant material in water.[3][9]
-
Organic Solvent Extraction: Ethanol, methanol, and acetone, often in aqueous mixtures, are effective in extracting tannins.[6][10] For instance, 50% ethanol has been shown to be optimal for tannin extraction in some cases.[10]
II. Advanced Extraction Techniques
Modern extraction techniques can improve efficiency and yield.
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time.[1]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to faster extraction.
III. Hydrolysis of Tannins
This compound is often obtained through the hydrolysis of more complex gallotannins, such as tannic acid.
-
Acid Hydrolysis: This involves treating the tannin extract with an acid (e.g., sulfuric acid) under controlled temperature and pressure to break the ester bonds and release gallic and digallic acids.[10][11]
-
Enzymatic Hydrolysis: The enzyme tannase can be used to specifically hydrolyze the ester linkages in gallotannins, offering a milder and more specific alternative to acid hydrolysis.[2]
IV. Purification
Following extraction and hydrolysis, a series of purification steps are necessary to isolate this compound.
-
Liquid-Liquid Extraction: This technique is used to separate compounds based on their differential solubility in two immiscible liquid phases. Ethyl acetate is a common solvent used to extract gallic and digallic acids from aqueous solutions.[3][9]
-
Precipitation: Caffeine can be used to precipitate tannins from a solution.[10]
-
Column Chromatography: This is a powerful technique for separating individual compounds from a mixture. Sephadex LH-20 is a common stationary phase used for the separation of phenolic compounds.[2]
-
Crystallization: The final step in obtaining pure this compound is often crystallization from a suitable solvent.[3][9]
Experimental Protocols
Protocol 1: Extraction of Gallic Acid from Water Chestnut Shells
This protocol is adapted from a patented method for gallic acid extraction.[9]
-
Preparation of Plant Material: Grind dried water chestnut shells to a fine powder.
-
Aqueous Extraction:
-
Add 15 times the amount of water to the powdered shells and boil for 1 hour.
-
Filter the mixture and collect the aqueous extract.
-
Repeat the extraction two more times with 12 and 10 times the amount of water, respectively.
-
Combine the three aqueous extracts.
-
-
Concentration and Initial Purification:
-
Concentrate the combined extract to half its original volume.
-
Allow the concentrated extract to stand and remove any precipitate that forms.
-
-
Liquid-Liquid Extraction with Ethyl Acetate:
-
Extract the supernatant multiple times with a 10-fold volume of ethyl acetate.
-
Combine the ethyl acetate extracts and concentrate to one-third of the volume.
-
Allow to stand and remove any precipitate.
-
-
Back Extraction with Water:
-
Extract the ethyl acetate solution with a 10-fold amount of water.
-
Combine the aqueous extracts and concentrate to half the volume.
-
-
Decolorization and Final Extraction:
-
Add 1% activated charcoal to the concentrated aqueous solution for decolorization.
-
Extract the decolorized solution with a 10-fold volume of ethyl acetate.
-
-
Crystallization:
-
Combine the final ethyl acetate extracts and concentrate to a small volume.
-
Allow the solution to crystallize to obtain crude gallic acid.
-
-
Recrystallization (Optional): For higher purity, recrystallize the crude gallic acid from water or an appropriate organic solvent.
Protocol 2: Enzymatic Liberation of Bound Gallic Acid
This protocol is based on a method for liberating gallic acid from plant extracts using tannase.[2]
-
Sample Preparation: Prepare a water solution of the plant extract containing 1-5 mg of the extract in 4 mL of water.
-
Enzymatic Reaction:
-
Add 1 mL of tannase solution (containing 50 µg of enzyme in 50 mmol/L citrate buffer, pH 5.5) to the sample solution.
-
Incubate the mixture for 15 minutes at 30°C.
-
-
Reaction Termination: Adjust the pH of the sample to 2 with 2 mol/L HCl.
-
Extraction of Liberated Gallic Acid:
-
Extract the solution five times with 6 mL of anhydrous diethyl ether.
-
Combine the diethyl ether extracts.
-
-
Sample Preparation for Analysis:
-
Evaporate the diethyl ether using a rotary evaporator.
-
Dissolve the residue in 2 mL of methanol.
-
The sample is now ready for analysis by HPLC.
-
Visualizations
General Workflow for this compound Extraction and Purification
Caption: A generalized workflow for the extraction and purification of this compound from plant sources.
Experimental Workflow for Ultrasound-Assisted Extraction (UAE) of this compound
Caption: A typical experimental workflow for the ultrasound-assisted extraction of phenolic compounds, including this compound.
Conclusion
This guide has provided a comprehensive overview of the natural sources of this compound and detailed methodologies for its extraction and purification. The selection of the optimal extraction and purification strategy will depend on the specific plant source, the desired purity of the final product, and the available laboratory resources. The quantitative data and experimental protocols presented herein serve as a valuable resource for researchers and drug development professionals working with this promising natural compound. Further research is warranted to explore and quantify this compound in a wider range of natural sources and to optimize extraction and purification processes for industrial-scale production.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | C14H10O9 | CID 341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quantification of Gallic Acidin Fruits of Three Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research on Extraction Process of Gallic Acid from Penthorum chinense Pursh by Aqueous Ethanol [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 9. CN102675091A - Preparation method of gallic acid by extraction from plant through separation - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. CA2215251C - Industrial preparation of high purity gallic acid - Google Patents [patents.google.com]
Biosynthesis of Digallic Acid in Plants: A Technical Guide
Executive Summary
Digallic acid, a key component of hydrolyzable tannins, possesses a range of bioactive properties, making it a molecule of significant interest for the pharmaceutical and nutraceutical industries. Understanding its biosynthesis in plants is crucial for harnessing its potential through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, focusing on the core enzymatic steps, key intermediates, and regulatory aspects. The information presented herein is a synthesis of current scientific literature, intended to serve as a comprehensive resource for researchers in the field.
Introduction
This compound is a depside formed from two molecules of gallic acid. In plants, its biosynthesis is intrinsically linked to the formation of gallotannins, a class of hydrolyzable tannins. This guide will detail the known and proposed steps in the pathway, from the primary precursor in the shikimate pathway to the final formation of the digalloyl moiety.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with the central shikimate pathway and proceeds through the formation of gallic acid and its activated form, β-glucogallin.
Formation of Gallic Acid
The primary precursor for this compound is gallic acid, which is synthesized from an intermediate of the shikimate pathway, 3-dehydroshikimic acid.[1][2] This reaction is catalyzed by the enzyme shikimate dehydrogenase (SDH) .[1]
-
Precursor: 3-Dehydroshikimic Acid
-
Product: Gallic Acid
-
Enzyme: Shikimate Dehydrogenase (SDH)
Activation of Gallic Acid: Formation of β-Glucogallin
Gallic acid is then activated by glycosylation to form 1-O-galloyl-β-D-glucose, commonly known as β-glucogallin. This reaction is catalyzed by a UDP-glucosyltransferase (UGT) , which utilizes uridine diphosphate glucose (UDP-glucose) as the glucose donor.[3][4] β-glucogallin is a key intermediate, serving as the primary galloyl donor in subsequent reactions.[5]
-
Substrates: Gallic Acid, UDP-Glucose
-
Product: β-Glucogallin
-
Enzyme: UDP-glucosyltransferase (UGT)
Formation of the Depside Bond: The Role of Galloyltransferases
The characteristic depside bond of this compound is formed by the action of β-glucogallin-dependent galloyltransferases . These enzymes catalyze the transfer of a galloyl group from the energy-rich β-glucogallin to an acceptor molecule. In the context of this compound formation, the acceptor could be another molecule of gallic acid or a galloyl group already attached to a glucose core.
While a specific enzyme solely dedicated to the production of free this compound has not been definitively characterized, it is understood that the formation of digalloyl moieties is a key step in the elaboration of more complex gallotannins.[5][6] For instance, enzymes from staghorn sumac (Rhus typhina) have been shown to catalyze the addition of galloyl groups to polygalloylglucoses, forming depside bonds in the process.[7][8] It is plausible that either a specific galloyltransferase exists for this purpose or that other galloyltransferases exhibit broader substrate specificity that allows for the formation of this compound.
The overall reaction can be generalized as:
-
Galloyl Donor: β-Glucogallin
-
Galloyl Acceptor: Gallic Acid or a Galloyl Ester
-
Product: Digalloyl Ester (containing a depside bond) + Glucose
-
Enzyme: β-glucogallin-dependent galloyltransferase
Quantitative Data
Quantitative data on the enzymatic reactions leading to this compound is limited, particularly for the specific depside bond formation. The available data primarily focuses on the broader context of gallotannin biosynthesis.
| Enzyme | Substrate(s) | Km (mM) | Optimal pH | Optimal Temperature (°C) | Plant Source | Reference |
| Shikimate Dehydrogenase (SDH) | 3-Dehydroshikimic Acid, NADP+ | See Note | ~9.0 | N/A | Juglans regia | [7] |
| β-glucogallin: 1,2,3,6-tetra-O-galloylglucose 4-O-galloyltransferase | β-glucogallin, 1,2,3,6-tetragalloylglucose | 2.3, 1.0 | 6.3 | 40 | Quercus robur | [9] |
| β-glucogallin: hexagalloylglucose 3-O-galloyltransferase | β-glucogallin, 3-O-digalloyl-1,2,4,6-tetra-O-galloylglucose | N/A | 5.6 | N/A | Rhus typhina | [8] |
Note: Kinetic parameters for SDH in the context of gallic acid synthesis are not extensively detailed in a comparable format.
Experimental Protocols
Detailed, standardized protocols for the direct assay of this compound biosynthesis are not widely published. However, based on the established methodologies for related enzymes, the following generalized protocols can be adapted.
General Protocol for β-Glucogallin-Dependent Galloyltransferase Assay
This protocol is designed to detect the transfer of a galloyl group from β-glucogallin to an acceptor molecule.
1. Enzyme Extraction:
- Homogenize fresh plant material (e.g., young leaves) in a suitable extraction buffer (e.g., phosphate buffer, pH 6.0-7.0) containing protease inhibitors and polyvinylpolypyrrolidone (PVPP) to remove phenolic compounds.
- Centrifuge the homogenate to remove cell debris.
- The supernatant can be used as a crude enzyme extract or be subjected to further purification steps (e.g., ammonium sulfate precipitation, chromatography).[3]
2. Enzyme Assay Mixture:
- Prepare a reaction mixture containing:
- Enzyme extract
- β-glucogallin (galloyl donor)
- Acceptor substrate (e.g., gallic acid or a monogalloylglucose)
- Buffer at the optimal pH for the specific enzyme (typically pH 5.5-6.5).[9]
- Incubate the reaction mixture at the optimal temperature (e.g., 30-40°C) for a defined period (e.g., 30-60 minutes).[3][9]
3. Reaction Termination and Product Analysis:
- Stop the reaction by adding an acid (e.g., trifluoroacetic acid) or by heat inactivation.
- Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
HPLC Analysis of Reaction Products
- Column: C18 reverse-phase column. - Mobile Phase: A gradient of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). - Detection: UV detector at approximately 280 nm. - Quantification: Compare the peak areas of the product (this compound or digalloylglucose) with a standard curve of the authentic compound.
Signaling Pathways and Regulation
The biosynthesis of gallotannins, including this compound, is a regulated process influenced by developmental and environmental cues. The expression of the genes encoding the biosynthetic enzymes is a key control point.
While the specific signaling pathways controlling this compound formation are not fully elucidated, it is known that the expression of UDP-glycosyltransferases (UGTs) involved in secondary metabolism can be regulated by various transcription factors.[10] These transcription factors are often responsive to stimuli such as pathogen attack, UV radiation, and herbivory, suggesting that the production of these defensive compounds is tightly controlled. Further research is needed to identify the specific transcription factors and signaling cascades that regulate the expression of the galloyltransferases responsible for depside bond formation.
Visualizations
Biosynthesis Pathway of this compound
Caption: Overview of the this compound biosynthetic pathway.
Experimental Workflow for Galloyltransferase Assay
Caption: Experimental workflow for galloyltransferase activity assay.
Conclusion
The biosynthesis of this compound is a specialized branch of the gallotannin pathway, characterized by the enzymatic formation of a depside bond. While the general steps are understood, further research is required to isolate and characterize the specific galloyltransferases responsible for this compound synthesis and to elucidate the precise regulatory mechanisms governing this pathway. The information and protocols provided in this guide offer a solid foundation for researchers to advance our understanding of this important secondary metabolic pathway and to explore its potential for biotechnological applications.
References
- 1. High-throughput mass-spectrometry monitoring for multisubstrate enzymes: determining the kinetic parameters and catalytic activities of glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formation of β-glucogallin, the precursor of ellagic acid in strawberry and raspberry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and Characterization of a Novel Galloyltransferase Involved in Catechin Galloylation in the Tea Plant (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation of β-glucogallin, the precursor of ellagic acid in strawberry and raspberry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Recognition of Gallotannins and the Physiological Activities: From Chemical View [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Gallotannin biosynthesis: beta-glucogallin: hexagalloyl 3-O-galloyltransferase from Rhus typhina leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biosynthesis of gallotannins: beta-glucogallin-dependent formation of 1,2,3,4,6-pentagalloylglucose by enzymatic galloylation of 1,2,3,6-tetragalloylglucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
synonyms for digallic acid in scientific literature
An In-depth Technical Guide to Digallic Acid: Nomenclature, Properties, and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a polyphenolic compound that belongs to the class of hydrolysable tannins. It is a depside, meaning it is an ester formed from two or more carboxylic acid molecules, which in this case are gallic acid. Found in various plants, such as Pistacia lentiscus, it is also a key component of tannic acid.[1] this compound has garnered significant interest in the scientific community for its diverse biological activities, including antioxidant, pro-apoptotic, and antiviral properties.[2][3] This technical guide provides a comprehensive overview of the synonyms for this compound used in scientific literature, its physicochemical properties, and detailed insights into its biochemical mechanisms of action.
Nomenclature and Synonyms
Consistent identification of chemical compounds is critical in scientific research. This compound is referred to by a variety of names and identifiers in literature and chemical databases. The following table summarizes its key synonyms and identifiers for unambiguous reference.
| Identifier Type | Identifier Name/Value |
| Preferred IUPAC Name | 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid[3] |
| Common Synonyms | m-Digallic acid, Gallic acid 3-monogallate, m-Galloylgallic acid[4] |
| CAS Registry Number | 536-08-3[3] |
| Other Names | Gallic acid 5,6-dihydroxy-3-carboxyphenyl ester[5] |
| 3,4-Dihydroxy-5-((3,4,5-trihydroxybenzoyl)oxy)benzoic acid | |
| Digallate[3] | |
| Digalloyl ester[3] | |
| Commercial Identifiers | NSC 59263, NSC-59263[2] |
| Database IDs | PubChem CID: 341, ChEBI: 30814, ChemSpider: 334[3] |
Physicochemical Properties
The physicochemical properties of this compound are fundamental to its biological activity and are crucial for applications in drug development and experimental biology. Key properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₄H₁₀O₉[2] |
| Molecular Weight | 322.22 g/mol [2][4] |
| Melting Point | ~267-269 °C |
| Solubility | Soluble in DMSO and Methanol.[2] Water solubility: 0.5 g/L at 25 °C. |
| pKa | 4.11 ± 0.10 (Predicted) |
| InChI Key | COVFEVWNJUOYRL-UHFFFAOYSA-N[2] |
| Canonical SMILES | C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)O[4] |
Relationship to Gallic Acid and Gallotannins
This compound is structurally and biosynthetically related to gallic acid and larger gallotannins. It is a dimer of gallic acid units linked by an ester (depside) bond. Gallotannins are more complex polymers composed of multiple gallic acid and this compound units esterified to a central polyol core, typically glucose.[1] The enzyme tannase can be used to produce this compound from gallotannins or to hydrolyze this compound into two molecules of gallic acid.[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound from Pistascia lentiscus fruits induces apoptosis and enhances antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the apoptotic way induced by this compound in human lymphoblastoid TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential inhibition of reverse transcriptase and various DNA polymerases by this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Digallic Acid: A Comprehensive Technical Guide for Researchers
Foreword
Digallic acid, a prominent polyphenolic compound, has garnered significant attention within the scientific community for its diverse biological activities. This document provides an in-depth technical overview of this compound, with a focus on its physicochemical properties, and established experimental protocols for evaluating its biological effects. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this multifaceted molecule.
Physicochemical Properties of this compound
This compound is a depside formed from two gallic acid units. Its fundamental properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 536-08-3 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C₁₄H₁₀O₉ | [1][2][3][4][5] |
| Molecular Weight | 322.22 g/mol | [1][3][4][6][8] |
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, including antioxidant, anti-viral, and ion channel modulatory effects. The following table summarizes key quantitative data related to these activities.
| Biological Activity | Assay/Model | Key Parameter | Value | Reference(s) |
| Anti-HIV Activity | HIV-1 Reverse Transcriptase Inhibition | Ki | 0.58 µM | [5] |
| Ion Channel Modulation | Inhibition of TMEM16A | IC₅₀ (Tannic Acid) | ~6 µM | [2][3] |
| Antiproliferative Activity | Human Lymphoblastoid TK6 cells | IC₅₀ | 8.5 µg/ml | [1] |
Experimental Protocols
This section details the methodologies for assessing the key biological activities of this compound.
Antioxidant Activity Assessment
This assay is a common method to evaluate the free radical scavenging ability of a compound.
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol. This solution should be protected from light. Dilute the stock solution to a working concentration (typically 0.1 mM) and confirm its absorbance at 517 nm.
-
Sample Preparation: Dissolve this compound and a positive control (e.g., ascorbic acid, Trolox) in a suitable solvent to prepare a series of dilutions.
-
Reaction: Add a defined volume of each sample dilution to a cuvette or a well of a microplate. Add an equal volume of the DPPH working solution and mix thoroughly. Include a blank containing only the solvent and DPPH solution.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample. The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging against the sample concentration.[9][10]
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: The FRAP assay is based on the reduction of a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex by antioxidants at low pH. The change in absorbance is measured at 593 nm.
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM in 40 mM HCl), and a solution of ferric chloride (20 mM) in a 10:1:1 ratio. The reagent should be prepared fresh and warmed to 37°C before use.
-
Sample Preparation: Prepare dilutions of the this compound sample and a standard (e.g., ferrous sulfate or ascorbic acid).
-
Reaction: Add a small volume of the sample or standard to a tube or well, followed by the addition of the FRAP reagent.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 4 to 30 minutes).
-
Measurement: Measure the absorbance of the solution at 593 nm.
-
Calculation: A standard curve is generated using the absorbance values of the ferrous iron standards. The antioxidant capacity of the sample is then expressed as ferrous iron equivalents.[7][11][12][13][14]
Anti-HIV Activity: Reverse Transcriptase Inhibition Assay
This assay determines the inhibitory effect of a compound on the activity of HIV-1 reverse transcriptase (RT), a key enzyme in the viral replication cycle.
Principle: The activity of HIV-1 RT is measured by its ability to synthesize DNA from an RNA template. The inhibition of this process by a test compound is quantified, often using a colorimetric or radiometric method. Commercially available kits are widely used for this assay.
Protocol (based on a colorimetric ELISA kit):
-
Reagent Preparation: Prepare the reaction buffer, template/primer, and labeled nucleotides as per the kit instructions.
-
Enzyme and Inhibitor Preparation: Dilute the recombinant HIV-1 RT to the desired concentration. Prepare a series of dilutions of this compound.
-
Reaction: In a microplate, combine the reaction buffer, template/primer, labeled nucleotides, HIV-1 RT, and the test compound (this compound) or a known inhibitor as a positive control.
-
Incubation: Incubate the plate to allow the reverse transcription reaction to proceed.
-
Detection: The newly synthesized DNA, which is labeled with a specific tag (e.g., digoxigenin), is captured on a streptavidin-coated plate (via a biotin-labeled primer). An antibody against the tag, conjugated to an enzyme (e.g., horseradish peroxidase), is then added.
-
Measurement: After adding a suitable substrate, the resulting color change is measured using a microplate reader. The degree of inhibition is determined by comparing the signal from the wells containing the inhibitor to the control wells without the inhibitor.[15][16]
Ion Channel Modulation: TMEM16A Calcium-Activated Chloride Channel (CaCC) Inhibition Assay
The effect of this compound on the activity of TMEM16A, a calcium-activated chloride channel, can be assessed using electrophysiological techniques.
Principle: The flow of chloride ions through the TMEM16A channel generates an electrical current. The inhibition of this current by a test compound is measured using techniques such as patch-clamp or short-circuit current measurements.
Protocol (Whole-Cell Patch Clamp):
-
Cell Culture: Use a cell line that stably expresses TMEM16A (e.g., FRT or HEK293 cells).
-
Electrophysiological Recording:
-
Pipette Solution: The internal pipette solution should contain a defined concentration of CsCl, EGTA, MgCl₂, Tris-ATP, and HEPES, with a specific free calcium concentration to activate the channels.
-
Bath Solution: The external bath solution typically contains N-methyl-D-glucamine-Cl, CaCl₂, MgCl₂, glucose, and HEPES.
-
Recording: Establish a whole-cell patch-clamp configuration. Activate the TMEM16A channels by including a calcium agonist like ATP or ionomycin in the bath solution, or by having a fixed concentration of free calcium in the pipette solution.
-
-
Inhibitor Application: Apply different concentrations of this compound to the bath solution and record the resulting changes in the chloride current.
-
Data Analysis: The percentage of inhibition is calculated by comparing the current amplitude in the presence and absence of the inhibitor. A dose-response curve can be generated to determine the IC₅₀ value.[4][17]
Apoptosis Induction Assessment
The pro-apoptotic effect of this compound can be investigated by examining key markers of apoptosis.
Principle: Apoptosis is a programmed cell death process characterized by specific morphological and biochemical events, including DNA fragmentation, activation of caspases, and cleavage of specific cellular proteins.
Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., TK6 human lymphoblastoid cells) and treat the cells with various concentrations of this compound for different time points.
-
DNA Fragmentation Analysis (DNA Ladder Assay):
-
Extract genomic DNA from both treated and untreated cells.
-
Separate the DNA fragments by agarose gel electrophoresis.
-
Visualize the DNA under UV light after staining with an intercalating dye (e.g., ethidium bromide). A characteristic "ladder" pattern of DNA fragments indicates apoptosis.
-
-
PARP Cleavage Analysis (Western Blot):
-
Lyse the treated and untreated cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for PARP, followed by a secondary antibody conjugated to an enzyme.
-
Visualize the protein bands. Cleavage of the 116 kDa PARP protein into an 89 kDa fragment is a hallmark of caspase-mediated apoptosis.
-
-
Caspase Activity Assay:
-
Use commercially available colorimetric or fluorometric assay kits to measure the activity of specific caspases (e.g., caspase-3, caspase-8).
-
The assay is based on the cleavage of a specific substrate by the active caspase, which releases a chromophore or a fluorophore.
-
Measure the signal using a microplate reader. An increase in signal intensity in treated cells compared to untreated cells indicates caspase activation.[1]
-
Signaling Pathways
This compound has been shown to induce apoptosis through the activation of the extrinsic cell death pathway. The proposed signaling cascade is illustrated below.
References
- 1. Investigation of the apoptotic way induced by this compound in human lymphoblastoid TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ca2+-Dependent caspase activation by gallic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diallyl disulfide causes caspase-dependent apoptosis in human cancer cells through a Bax-triggered mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation and Inhibition of TMEM16A Calcium-Activated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. journal.unisza.edu.my [journal.unisza.edu.my]
- 8. mdpi.com [mdpi.com]
- 9. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. assaygenie.com [assaygenie.com]
- 14. greenpharmacy.info [greenpharmacy.info]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Ellagic acid & gallic acid from Lagerstroemia speciosa L. inhibit HIV-1 infection through inhibition of HIV-1 protease & reverse transcriptase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of Digallic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Digallic acid, a depside of two gallic acid units, is a polyphenol found in various plants and is a component of larger tannins. Its antioxidant, anti-inflammatory, and potential therapeutic properties make it a compound of significant interest in phytochemical research and drug development. A thorough understanding of its solubility in different solvents is fundamental for its extraction, purification, formulation, and in vitro biological testing. This technical guide provides a summary of the currently available solubility data for this compound, details established experimental protocols for solubility determination, and presents a visual workflow for these procedures.
Solubility of this compound
Quantitative solubility data for this compound in a range of solvents is not extensively available in publicly accessible literature. However, qualitative assessments consistently indicate its solubility in specific polar organic solvents.
Data Presentation
The following table summarizes the known qualitative solubility of this compound. It is important to note the absence of specific concentrations and temperature conditions in the available literature. Researchers are encouraged to determine quantitative solubility for their specific applications.
| Solvent | Common Abbreviation | Solubility |
| Dimethyl Sulfoxide | DMSO | Soluble[1][2][3][4] |
| Methanol | MeOH | Soluble[1][2] |
Note: The term "soluble" is a qualitative descriptor. For precise applications, quantitative determination of solubility (e.g., in mg/mL or mol/L) at a specific temperature is crucial.
Experimental Protocols for Solubility Determination
To address the gap in quantitative data, researchers can employ standardized methods to determine the solubility of this compound. The "shake-flask" method is a widely accepted and reliable technique for determining thermodynamic solubility. The subsequent concentration analysis can be performed using techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
Shake-Flask Method for Thermodynamic Solubility
This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.
1. Materials and Equipment:
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Volumetric flasks
-
Analytical balance
-
Shaking incubator or orbital shaker with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Autosampler vials
-
HPLC system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
2. Procedure:
-
Add an excess amount of solid this compound to a volumetric flask. The presence of undissolved solid at the end of the experiment is necessary to ensure that the solution is saturated.
-
Add a known volume of the solvent to the flask.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The equilibration time should be sufficient to ensure that the concentration of the dissolved solute remains constant.
-
After the incubation period, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into an autosampler vial to remove any undissolved solid particles.
-
Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis method.
3. Concentration Analysis by HPLC:
-
Method Development: Develop an HPLC method capable of separating this compound from any potential impurities. A common approach is reverse-phase chromatography with a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). Detection is typically performed using a UV detector at a wavelength where this compound has maximum absorbance.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration.
-
Sample Analysis: Inject the diluted sample of the saturated this compound solution into the HPLC system and determine its peak area.
-
Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the solubility in the original saturated solution by multiplying the concentration by the dilution factor.
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the solubility of this compound using the shake-flask method followed by HPLC analysis.
Caption: Workflow for Shake-Flask Solubility Determination.
Conclusion
While quantitative solubility data for this compound is sparse, this guide provides the available qualitative information and a detailed, standardized protocol for its experimental determination. The shake-flask method coupled with HPLC analysis is a robust approach for generating the reliable solubility data necessary for advancing research and development involving this promising natural compound. The provided workflow diagram serves as a clear visual aid for implementing this protocol in a laboratory setting.
References
The Intricate Relationship Between Tannic Acid and Digallic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tannic acid, a prominent member of the hydrolyzable tannin family, is a complex polyphenol that plays a significant role in various biological and chemical processes. Its structure, primarily a mixture of polygalloyl esters of glucose or quinic acid, is fundamentally linked to that of digallic acid. This compound, an ester formed from two molecules of gallic acid, represents a core structural subunit of tannic acid.[1][2] This in-depth technical guide elucidates the multifaceted relationship between these two compounds, providing a comprehensive overview of their chemical properties, analytical methodologies, and biological significance for professionals in research and drug development.
Core Chemical Relationship
Tannic acid is not a single, defined molecule but rather a complex mixture of polygalloyl glucoses or quinic acid esters. The chemical formula for commercial tannic acid is often given as C₇₆H₅₂O₄₆, corresponding to decagalloyl glucose. The fundamental connection to this compound lies in the structure of tannic acid, where multiple galloyl (and by extension, digalloyl) units are esterified to a central glucose or quinic acid core.[3] this compound itself is formed through an ester linkage between two gallic acid molecules.
The hydrolysis of tannic acid serves as a primary method for obtaining its constituent components. This process, achievable through acidic, alkaline, or enzymatic means, breaks the ester bonds, yielding gallic acid and glucose.[4] Consequently, this compound can be considered both a building block in the biosynthesis of tannic acid and a product of its partial hydrolysis.
Below is a diagram illustrating the structural hierarchy from gallic acid to a representative tannic acid molecule, highlighting the position of the this compound moiety.
Caption: Hierarchical relationship of Gallic, Digallic, and Tannic Acid.
Physicochemical Properties
A comparative analysis of the physicochemical properties of tannic acid and this compound is crucial for their application in research and development. The following table summarizes key quantitative data for these compounds.
| Property | Tannic Acid | This compound |
| Molecular Formula | C₇₆H₅₂O₄₆ (representative) | C₁₄H₁₀O₉[5] |
| Molecular Weight | ~1701.2 g/mol | 322.22 g/mol [5] |
| Appearance | Yellowish to light brown amorphous powder or scales[6] | Polyphenolic compound[2][7] |
| Solubility | Soluble in water, alcohol, and acetone. Insoluble in benzene, chloroform, and ether.[6] | Soluble in DMSO and Methanol.[7] |
| pKa | ~6[8] | Not readily available |
| Melting Point | Decomposes at ~218 °C[6] | Not readily available |
Experimental Protocols
Hydrolysis of Tannic Acid to Gallic Acid
The cleavage of the ester bonds in tannic acid to yield gallic acid is a fundamental procedure in studying its structure and deriving its components. Both chemical and enzymatic methods are commonly employed.
a) Acid-Catalyzed Hydrolysis
This protocol outlines a method for the hydrolysis of tannic acid using hydrochloric acid.[1]
Materials:
-
Tannic acid
-
Hydrochloric acid (HCl)
-
Deionized water
-
Stainless steel reactor or three-necked flask with magnetic stirring
-
Water bath
-
HPLC system for analysis
Procedure:
-
Weigh a specific amount of industrial tannic acid and add it to the reactor.
-
Add a defined volume of deionized water to the reactor.
-
Heat the reactor in a water bath with stirring until the tannic acid is fully dissolved.
-
Add a specific concentration of hydrochloric acid to the solution.
-
Maintain the reaction at a controlled temperature (e.g., 80-100°C) for a set duration (e.g., 2-6 hours).[9]
-
After the reaction, cool the reactor.
-
Collect a sample and dilute it with deionized water in a volumetric flask.
-
Filter the solution through a 0.45 µm membrane filter before HPLC analysis.
b) Enzymatic Hydrolysis using Tannase
This method provides a milder and more specific approach to tannic acid hydrolysis.[10]
Materials:
-
Tannic acid
-
Tannase enzyme (e.g., from Aspergillus awamori)
-
Buffer solution (e.g., citrate buffer, pH 5.0)
-
Incubator or water bath
-
HPLC system for analysis
Procedure:
-
Prepare a stock solution of tannic acid in the appropriate buffer.
-
Add a defined amount of tannase enzyme solution to the tannic acid solution.
-
Incubate the mixture at an optimal temperature (e.g., 37-50°C) for a specific time (e.g., 30 minutes to 2 hours).[10][11]
-
Stop the reaction, for example, by heat inactivation of the enzyme.
-
Prepare the sample for HPLC analysis by filtration.
References
- 1. asianpubs.org [asianpubs.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C14H10O9 | CID 341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijbpas.com [ijbpas.com]
- 7. caymanchem.com [caymanchem.com]
- 8. admaconcology.com [admaconcology.com]
- 9. A novel green process for tannic acid hydrolysis using an internally sulfonated hollow polystyrene sphere as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. fao.org [fao.org]
physical and chemical characteristics of digallic acid
An In-depth Technical Guide on the Physical and Chemical Characteristics of Digallic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a polyphenolic compound, is a depside formed from two gallic acid units. It is found in various plants, including Pistacia lentiscus, and is a component of tannic acid.[1] As a member of the gallotannin family, this compound exhibits notable biological activities, including antioxidant and enzyme-inhibiting properties.[2][] This technical guide provides a comprehensive overview of the , detailed experimental protocols for its synthesis and analysis, and visualizations of relevant experimental workflows and biological pathways.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in research and development.
| Property | Value | Reference |
| IUPAC Name | 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid | [1][4] |
| Synonyms | m-Digallic acid, Gallic acid 3-monogallate, m-Galloylgallic acid | [4][5] |
| Molecular Formula | C₁₄H₁₀O₉ | [1][4] |
| Molecular Weight | 322.22 g/mol | [4][6] |
| Melting Point | 267-269 °C[7]; Decomposes at 280 °C[5] | [5][7][8] |
| Boiling Point | 727.80 °C (estimated) | [8] |
| Water Solubility | 0.5 g/L at 25 °C[7]; Soluble in 1900 parts water at 25 °C[5] | [5][7] |
| Solubility in Organic Solvents | Soluble in DMSO, methanol[7], ethanol, acetone; Sparingly soluble in ether, glacial acetic acid[5] | [5][7] |
| pKa | 4.11 ± 0.10 (Predicted) | [7] |
| logP (o/w) | 1.352[6]; 1.970 (estimated)[8] | [6][8] |
| Appearance | Solid[7]; Hydrated needles from alcohol + water[5] | [5][7] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. The following table summarizes key spectroscopic data. Due to the structural similarity, data for gallic acid is also included for comparative purposes.
| Spectroscopic Technique | Characteristic Peaks/Features for this compound and its Precursor, Gallic Acid |
| ¹H NMR | For gallic acid, a singlet proton signal is observed around δ 7.14 ppm in D₂O, representing the two equivalent aromatic protons.[9] |
| ¹³C NMR | For gallic acid, characteristic chemical shifts are observed at approximately δ = 110.55, 122.27, 139.82, 147.25, and 169.3 ppm.[9] |
| FT-IR | The infrared spectrum of gallic acid shows a stretch vibration for O-H groups. A C=C stretching vibration for the alkene group in the aromatic ring is observed around 1636 cm⁻¹. |
| UV-Vis | In an aqueous solution, gallic acid exhibits absorbance maxima at approximately 215 nm and 265 nm. The maximum absorbance can vary depending on the pH.[10] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols serve as a starting point for laboratory work.
Synthesis of this compound (Biological Method)
A biological synthesis of m-digallic acid can be achieved using the enzyme tannase, which hydrolyzes gallotannins.[1]
Objective: To synthesize this compound from tannic acid using tannase.
Materials:
-
Tannic acid
-
Tannase (e.g., from Aspergillus oryzae)
-
Citrate-phosphate buffer (pH 5.0)
-
Ethyl acetate
-
Sodium bicarbonate solution (5%)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Chromatography column (Silica gel)
-
Hexane and Ethyl acetate for column chromatography
Procedure:
-
Dissolve a known quantity of tannic acid in the citrate-phosphate buffer.
-
Add tannase to the solution and incubate at a suitable temperature (e.g., 40°C) with gentle stirring for a specified period (e.g., 24 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, terminate it by heating the mixture to denature the enzyme.
-
Extract the aqueous phase with ethyl acetate multiple times.
-
Combine the organic phases and wash with a 5% sodium bicarbonate solution to remove any unreacted gallic acid.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel using a hexane:ethyl acetate solvent system to obtain pure this compound.[11]
RP-HPLC Method for the Analysis of this compound
This protocol describes a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of this compound.
Objective: To quantify the concentration of this compound in a sample.
Instrumentation and Materials:
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
C18 column (e.g., 150 x 4.6 mm, 3.5 µm)[12]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile (ACN)[12]
-
This compound standard
-
Methanol (for sample and standard preparation)
-
0.45 µm syringe filters
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid and acetonitrile (e.g., 70:30 v/v).[12] The gradient can be optimized as needed.
-
Flow Rate: 1.0 mL/min[12]
-
Detection Wavelength: 275 nm[12]
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 5 to 50 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
The following diagrams, created using the DOT language, illustrate a typical experimental workflow and a key signaling pathway associated with the biological activity of this compound.
Caption: A general experimental workflow for the synthesis and analysis of this compound.
Caption: Antioxidant mechanism of this compound, involving ROS scavenging and enzyme upregulation.
Biological Activities and Signaling Pathways
This compound, like many polyphenolic compounds, demonstrates a range of biological activities. Its antioxidant properties are significant, contributing to cytoprotective effects.[2] This is achieved through the direct scavenging of reactive oxygen species (ROS) and potentially by upregulating endogenous antioxidant enzymes. This compound has also been shown to inhibit certain enzymes, such as reverse transcriptases.[2] Its precursor, gallic acid, is known to be involved in various signaling pathways that regulate inflammation, apoptosis, and cellular metabolism.[13] For instance, gallic acid can influence the NF-κB signaling pathway, which is a key regulator of inflammatory responses.[14] The antioxidant and enzyme-inhibiting activities of this compound make it a compound of interest for further investigation in drug development and nutritional science.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 4. This compound | C14H10O9 | CID 341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [drugfuture.com]
- 6. neist.res.in [neist.res.in]
- 7. This compound CAS#: 536-08-3 [m.chemicalbook.com]
- 8. This compound, 536-08-3 [thegoodscentscompany.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Method Development and Validation of Gallic Acid in Liquid Dosage Form by Using RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jpsbr.org [jpsbr.org]
- 14. A Concise Profile of Gallic Acid—From Its Natural Sources through Biological Properties and Chemical Methods of Determination - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isomers of Digallic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Digallic acid, a key polyphenolic compound, is a dehydrodimer of gallic acid. It is found in a variety of plants, including Pistacia lentiscus, and is a fundamental component of tannic acid.[1] This compound exists as two primary isomers: meta-digallic acid and para-digallic acid. These isomers are depsides, formed by an ester linkage between two gallic acid molecules. The distinction between the meta- and para- forms lies in the position of this ester bond on one of the galloyl moieties. While often found and utilized as a mixture[2][3], understanding the distinct properties and biological activities of the individual isomers is crucial for targeted research and development in pharmaceuticals, nutraceuticals, and other scientific fields. This guide provides a comprehensive overview of the isomers of this compound, focusing on their physicochemical properties, analytical separation, synthesis, and biological significance.
Physicochemical Properties
While detailed, directly comparative studies on the physicochemical properties of the individual pure isomers are not extensively available in public literature, some general properties of this compound (as a mixture of isomers) have been reported.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀O₉ | [2] |
| Molecular Weight | 322.22 g/mol | [2] |
| Appearance | Off-white solid | [2] |
| IUPAC Name (meta-isomer) | 3,4-dihydroxy-5-((3,4,5-trihydroxybenzoyl)oxy)benzoic acid | [4] |
Spectroscopic Characterization
Detailed and distinct spectroscopic data for the individual meta- and para- isomers of this compound are not well-documented in publicly accessible literature. However, analysis of the parent compound, gallic acid, and mixtures of this compound isomers provides insight into their structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound isomers. While specific peak assignments for each pure isomer are not available, the spectra of gallic acid can be used as a reference for identifying the galloyl moieties within the this compound structure.
Expected 1H NMR Spectral Features: The 1H NMR spectrum of a this compound isomer would be expected to show distinct signals for the aromatic protons on both galloyl rings. The chemical shifts and coupling patterns of these protons would differ between the meta- and para- isomers due to the different electronic environments created by the position of the depside bond.
Expected 13C NMR Spectral Features: The 13C NMR spectrum would provide information on all fourteen carbon atoms in the this compound molecule. The chemical shifts of the carbonyl carbon of the ester linkage and the aromatic carbons would be key indicators for differentiating between the meta- and para- isomers.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to identify the key functional groups present in this compound isomers. The spectrum of a mixture of isomers would typically show:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the multiple hydroxyl groups.
-
C=O stretching: A sharp peak around 1700 cm⁻¹ corresponding to the carbonyl group of the ester linkage and the carboxylic acid.
-
C=C stretching: Aromatic ring vibrations in the 1450-1620 cm⁻¹ region.
-
C-O stretching: Bands in the 1000-1300 cm⁻¹ region corresponding to the ester and phenolic ether linkages.
Experimental Protocols
Synthesis of this compound Isomers
General Protocol for Hydrolysis of Tannic Acid:
-
Dissolution: Dissolve tannic acid in an appropriate solvent, such as water or an alcohol-water mixture.
-
Hydrolysis: Add a catalyst, such as a dilute acid (e.g., sulfuric acid or hydrochloric acid) or an enzyme like tannase.
-
Heating: Heat the mixture under reflux for a specified period to facilitate the hydrolysis of the gallotannins.
-
Extraction: After cooling, extract the this compound from the reaction mixture using a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The extracted mixture of isomers can then be subjected to chromatographic techniques for separation and purification.
Separation of this compound Isomers
High-Performance Liquid Chromatography (HPLC) is the primary technique used for the separation and analysis of this compound isomers.
Illustrative HPLC Method:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an acidified aqueous solvent (e.g., water with formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The gradient is adjusted to achieve optimal separation of the meta- and para- isomers.
-
Detection: A UV detector, often set at a wavelength around 280 nm, is used for the detection of the isomers.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Temperature: The column temperature can be controlled to improve separation efficiency.
Biological Activity
The biological activities of the individual meta- and para- isomers of this compound have not been extensively differentiated in the available literature. However, research on mixtures of this compound and its parent compound, gallic acid, has revealed a range of significant biological effects.
Antioxidant Activity
This compound, as a polyphenolic compound, is known to possess antioxidant properties. The presence of multiple hydroxyl groups allows it to act as a free radical scavenger. Comparative studies on the antioxidant capacity of the individual isomers would be valuable to determine if the position of the depside bond influences this activity.
Enzyme Inhibition
This compound has been shown to be an inhibitor of various enzymes. For instance, it is a potent inhibitor of reverse transcriptases from murine leukemia virus (MLV) and human immunodeficiency virus (HIV). The mode of inhibition is partially competitive with respect to the template-primer.
Logical Relationships and Workflows
The following diagrams illustrate the relationships between the key concepts and a general workflow for the study of this compound isomers.
Caption: Logical relationship of this compound isomers.
Caption: General experimental workflow for studying this compound isomers.
Conclusion
The isomers of this compound, meta- and para-digallic acid, represent an important area of study within the broader field of polyphenolic research. While much of the existing literature focuses on the properties of their mixture or the parent compound, gallic acid, there is a clear need for more detailed, comparative studies on the individual isomers. Such research would provide a more nuanced understanding of their respective physicochemical properties and biological activities, paving the way for more targeted applications in drug development and other scientific disciplines. The methodologies outlined in this guide provide a framework for the synthesis, separation, and characterization of these promising compounds. Further investigation into the specific signaling pathways affected by each isomer will be critical in elucidating their full therapeutic potential.
References
- 1. Retrobiosynthetic NMR studies with 13C-labeled glucose. Formation of gallic acid in plants and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential inhibition of reverse transcriptase and various DNA polymerases by this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
A Technical Guide to the Discovery and Isolation of Digallic Acid: A Historical Perspective
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and the historical evolution of methods for isolating digallic acid. It is intended to serve as a comprehensive resource, offering a timeline of key scientific contributions, detailed experimental protocols from foundational research, and a summary of quantitative data as it was understood in different eras.
Introduction: The Emergence of this compound in the Study of Tannins
This compound, a polyphenolic compound, is a fundamental structural component of hydrolyzable tannins, particularly tannic acid.[1][2] Its history is intrinsically linked to the study of these complex natural substances, which have been used for centuries in processes like leather tanning. The journey to isolating and understanding this compound was a gradual process, built upon the foundational work of early chemists who sought to unravel the composition of gallnuts and other plant-based sources of tannins.
The initial focus of 18th and 19th-century chemists was on gallic acid, a related but simpler compound. In 1786, Carl Wilhelm Scheele first studied gallic acid.[3] It was later, through the work of chemists like Henri Braconnot in 1818 and Théophile-Jules Pelouze, that methods for purifying gallic acid from galls were refined.[3] The understanding that tannic acid was a more complex molecule that yielded gallic acid upon hydrolysis paved the way for the discovery of intermediate structures like this compound.
The German chemist Hugo Schiff, in the 1870s, was instrumental in proposing that tannic acid was an ester of gallic acid. His work laid the theoretical groundwork for the existence of this compound as a depside, a molecule formed from the esterification of two or more monocyclic aromatic hydroxycarboxylic acids.
The Discovery and Early Isolation of this compound
The late 19th and early 20th centuries marked a pivotal period in the history of this compound isolation. While a definitive "discovery" by a single individual is difficult to pinpoint, the work of several chemists collectively led to its characterization. The prevailing theory was that tannic acid from sources like oak galls was a glucoside of this compound.
One of the key figures in the early 20th-century research on tannins and this compound was Maximilian Nierenstein. His work, including a 1932 publication on the biological synthesis of m-digallic acid, solidified the understanding of this compound as a distinct chemical entity.
Historical Experimental Protocols for the Isolation of this compound
The early methods for isolating this compound were often laborious and relied on the principles of fractional crystallization, solvent extraction, and precipitation. Below are representative protocols based on the techniques available to chemists in the late 19th and early 20th centuries.
Protocol 3.1: Isolation of this compound from Tannic Acid by Partial Hydrolysis (Early 20th Century Method)
This protocol is a conceptual reconstruction based on the chemical principles and techniques of the era.
Objective: To isolate this compound by the controlled hydrolysis of tannic acid.
Materials:
-
Tannic acid (from oak galls)
-
Sulfuric acid (dilute)
-
Water
-
Ethanol
-
Diethyl ether
-
Animal charcoal (for decolorization)
-
Filter paper and funnels
-
Crystallization dishes
-
Heating apparatus (water bath)
Methodology:
-
Partial Hydrolysis: A solution of tannic acid in water was treated with a small amount of dilute sulfuric acid. The mixture was gently heated on a water bath for a specific duration. The key was to control the hydrolysis to favor the formation of this compound over the complete breakdown to gallic acid.
-
Neutralization and Concentration: After the partial hydrolysis, the excess sulfuric acid was neutralized with a suitable base (e.g., calcium carbonate). The resulting precipitate of calcium sulfate was removed by filtration. The filtrate was then concentrated by evaporation.
-
Solvent Extraction: The concentrated aqueous solution was then subjected to extraction with diethyl ether. This compound, being less polar than gallic acid and glucose, would preferentially partition into the ether layer.
-
Purification and Crystallization: The ether extract was washed with a small amount of water to remove any remaining gallic acid. The ether was then evaporated to yield a crude solid. This solid was dissolved in hot ethanol, and animal charcoal was added to decolorize the solution. The solution was filtered while hot, and the filtrate was allowed to cool slowly to induce crystallization. The resulting crystals of this compound were collected by filtration.
Protocol 3.2: Nierenstein's Biological Synthesis and Isolation of m-Digallic Acid (Based on his 1932 work)
Objective: To synthesize and isolate m-digallic acid from gallic acid using the enzyme tannase.
Materials:
-
Gallic acid
-
Culture of Aspergillus niger (a source of the enzyme tannase)
-
Nutrient medium for the fungus
-
Diethyl ether
-
Water
-
Apparatus for sterile culture and extraction
Methodology:
-
Enzymatic Synthesis: A sterile nutrient medium containing a solution of gallic acid was inoculated with Aspergillus niger. The culture was incubated under controlled conditions to allow the tannase produced by the fungus to catalyze the synthesis of m-digallic acid from gallic acid.
-
Extraction: After the incubation period, the culture medium was extracted with diethyl ether to separate the organic acids from the aqueous medium.
-
Crystallization and Purification: The ether extract was evaporated, and the resulting residue was crystallized from a large volume of water. This fractional crystallization allowed for the separation of the less soluble this compound from the more soluble unreacted gallic acid.
Quantitative Data from Historical and Modern Sources
The precise quantitative data for this compound has been refined over time with the advent of more sophisticated analytical techniques. The following table summarizes key properties, providing a comparison between historical context and modern, more precise measurements.
| Property | Historical Reported Value (Early 20th Century Estimate) | Modern Accepted Value | Citation |
| Molecular Formula | C14H10O9 | C14H10O9 | [4] |
| Molecular Weight | Approximately 322 g/mol | 322.22 g/mol | [4] |
| Solubility | Sparingly soluble in cold water, soluble in ethanol and ether | Soluble in methanol and ethanol; partially soluble in hot water. | [5] |
| Hydrolysis Products | Gallic acid | Gallic acid | [5] |
| Oxidation Products | Ellagic acid, Luteic acid | Ellagic acid | [5] |
Evolution of Isolation and Purification Techniques
The journey from early fractional crystallization methods to modern chromatographic techniques illustrates the significant advancements in chemical separation science.
Caption: Evolution of this compound Isolation Techniques.
Logical Workflow for this compound Isolation
The general workflow for isolating this compound from a natural source, such as tannic acid, involves several key steps, from the initial hydrolysis to the final purification and characterization.
Caption: General Workflow for this compound Isolation.
Conclusion
The history of this compound isolation is a testament to the evolution of chemical sciences. From the early, painstaking methods of the 19th and early 20th centuries to the sophisticated chromatographic and spectroscopic techniques of today, the journey to understand and purify this important natural product has been one of continuous innovation. For researchers and drug development professionals, this historical perspective not only provides a deeper appreciation for the scientific process but also offers insights into the fundamental chemistry of tannins and their derivatives, which continue to be a rich source of bioactive compounds.
References
digallic acid as a polyphenolic compound
An In-depth Technical Guide to Digallic Acid: A Core Polyphenolic Compound for Research and Development
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a prominent polyphenolic compound, is a depside formed from two molecules of gallic acid. Naturally occurring in a variety of plants, it is a key component of hydrolyzable tannins and possesses a wide spectrum of biological activities. Its potent antioxidant, anti-inflammatory, and anti-neoplastic properties have positioned it as a compound of significant interest in the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, biological activities with quantitative data, core signaling pathways, and detailed experimental protocols for its analysis.
Physicochemical Properties and Structure
This compound (C₁₄H₁₀O₉) is characterized by two gallic acid units linked by an ester bond. It exists as meta- and para-isomers, contributing to its unique chemical profile.[1][2] Its fundamental properties are essential for its application in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| IUPAC Name | 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid | [1] |
| Synonyms | m-Galloylgallic acid, m-Digallic acid, NSC 59263 | [] |
| CAS Number | 536-08-3 | [1][] |
| Molecular Formula | C₁₄H₁₀O₉ | [1][] |
| Molar Mass | 322.22 g/mol | [1][] |
| Melting Point | 267-269 °C (decomposes) | [4] |
| Solubility | Soluble in DMSO, Methanol, Ethanol, Acetone, Boiling Water. Sparingly soluble in cold water, ether. | [4] |
| Appearance | Off-White Solid | [4] |
Natural Sources and Biosynthesis
This compound is naturally found in plants such as Pistacia lentiscus (from which it has been isolated for activity studies), oak galls, sumac, and is a principal component of tannic acid.[1][5] It is formed through the esterification of two gallic acid molecules. The precursor, gallic acid, is biosynthesized in plants via the shikimate pathway from 3-dehydroshikimate.[6] The enzyme tannase can also be utilized to hydrolyze larger gallotannins to produce this compound.[1]
Caption: Biosynthesis of this compound via esterification of two gallic acid molecules.
Biological and Pharmacological Activities
This compound exhibits a range of biological activities, making it a compelling candidate for therapeutic development. Its functions are primarily attributed to its potent antioxidant capacity and its ability to modulate key cellular signaling pathways.
Antioxidant Activity
As a polyphenol, this compound is a significant antioxidant. It demonstrates effective scavenging activity against free radicals such as 2,2-diphenyl-1-picrylhdrazyl (DPPH) and superoxide radicals (O₂·⁻).[5] While specific IC₅₀ values for this compound are not as widely reported as for its monomer, gallic acid, its activity is considered potent. The antioxidant capacity of gallic acid provides a benchmark for the expected potency of this compound.
Table 2: Antioxidant Activity (IC₅₀ Values) of Gallic Acid (as a reference)
| Assay | IC₅₀ Value (µg/mL) | Reference Compound | Reference |
| DPPH Scavenging | ~5-11 | - | [7][8] |
| ABTS Scavenging | ~10-12 | - | [8][9] |
| H₂O₂ Scavenging | ~15-20 | - | [9] |
| FRAP | ~0.48-0.99 | Trolox | [10] |
Note: IC₅₀ is the concentration required to inhibit 50% of the activity.[11] Lower values indicate higher potency.[12] These values for gallic acid suggest the strong antioxidant potential of related structures like this compound.
Enzyme Inhibition
This compound is a known inhibitor of various enzymes, a property crucial for its therapeutic potential, particularly in antiviral applications.
Table 3: Enzyme Inhibition Profile of this compound
| Target Enzyme | Inhibition Constant | Application | Reference |
| HIV Reverse Transcriptase | Kᵢ = 0.58 µM | Antiviral | [4] |
| Murine Leukemia Virus Reverse Transcriptase | Inhibitor | Antiviral | [] |
Anti-cancer and Apoptotic Activity
This compound has demonstrated pro-apoptotic effects in cancer cell lines. In human lymphoblastoid TK6 cells, it inhibits proliferation with an IC₅₀ value of 8.5 μg/ml and induces cell death via apoptosis.[6] This action is confirmed by observations of DNA fragmentation and PARP cleavage, hallmarks of apoptotic cell death.[5]
Core Signaling Pathways
The therapeutic effects of this compound and related polyphenols are mediated by their interaction with critical intracellular signaling cascades that regulate inflammation, oxidative stress, and cell survival.
Apoptotic Pathway in Cancer Cells
This compound induces apoptosis in cancer cells by activating the extrinsic, or death receptor-mediated, pathway. This process involves the direct activation of caspase-8, which subsequently activates executioner caspases like caspase-3, leading to the systematic dismantling of the cell.
Caption: Apoptotic pathway induced by this compound via activation of Caspase-8.
Anti-inflammatory Signaling (NF-κB Pathway)
Chronic inflammation is a driver of many diseases. Polyphenols like gallic acid, the constituent of this compound, are well-documented inhibitors of the NF-κB pathway, a central regulator of inflammation.[6][13][14] They prevent the phosphorylation of IκBα, which keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes like TNF-α and IL-6.[15]
Caption: Inhibition of the pro-inflammatory NF-κB pathway by galloyl polyphenols.
Antioxidant Response (Nrf2 Pathway)
The Nrf2 pathway is the primary cellular defense system against oxidative stress.[2] Under normal conditions, Nrf2 is bound to Keap1, leading to its degradation. Oxidative stress or activators like gallic acid disrupt this interaction, allowing Nrf2 to translocate to the nucleus.[16][17] There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of protective enzymes like Heme Oxygenase-1 (HO-1).[17]
Caption: Activation of the Nrf2 antioxidant pathway by galloyl polyphenols.
Experimental Protocols and Workflows
Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol is a representative method for the quantification of gallic acid and can be adapted for this compound in plant extracts and formulations.[18][19]
-
Standard Preparation:
-
Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of HPLC-grade methanol to create a 1000 µg/mL stock solution.
-
Perform serial dilutions with the mobile phase to prepare calibration standards ranging from 1 to 100 µg/mL.
-
-
Sample Preparation (from plant material):
-
Accurately weigh 1 g of dried, powdered plant material.
-
Perform extraction using a suitable solvent (e.g., 70% methanol) via sonication or maceration.
-
Filter the extract through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (e.g., 270-280 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: 35 °C.
-
-
Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard procedure to assess the effect of this compound on cancer cell viability.[20][21][22]
-
Cell Seeding:
-
Culture cells (e.g., TK6, HeLa, MCF-7) to ~80% confluency.
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate for 24 hours (37 °C, 5% CO₂) to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is <0.1%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the respective this compound concentrations. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37 °C, allowing viable cells to convert MTT to formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the in vitro evaluation of this compound.
Caption: Standard workflow for in vitro analysis of this compound's bioactivity.
Conclusion and Future Directions
This compound is a polyphenolic compound with a robust profile of antioxidant, anti-inflammatory, and anti-cancer activities. Its mechanisms of action, which involve the modulation of fundamental signaling pathways like Caspase-8, NF-κB, and Nrf2, underscore its therapeutic potential. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals. Future research should focus on elucidating its pharmacokinetic and pharmacodynamic profiles in vivo, optimizing its bioavailability through novel formulation strategies, and exploring its efficacy in preclinical models of chronic inflammatory diseases and cancer.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 4. This compound CAS#: 536-08-3 [m.chemicalbook.com]
- 5. This compound from Pistascia lentiscus fruits induces apoptosis and enhances antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gallic acid improved inflammation via NF-κB pathway in TNBS-induced ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gallic acid attenuates LPS-induced inflammation in Caco-2 cells by suppressing the activation of the NF-κB/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gallic acid suppresses inflammation and oxidative stress through modulating Nrf2-HO-1-NF-κB signaling pathways in elastase-induced emphysema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Gallic acid, a natural polyphenol, protects against tert-butyl hydroperoxide- induced hepatotoxicity by activating ERK-Nrf2-Keap1-mediated antioxidative response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. japsonline.com [japsonline.com]
- 19. Method Development and Validation of Gallic Acid in Liquid Dosage Form by Using RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Potential Biological Activities of Digallic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Digallic acid, a polyphenol found in various plants, is a dimer of gallic acid. While the biological activities of its monomer, gallic acid, have been extensively studied, research specifically focusing on this compound is emerging. This technical guide provides a comprehensive overview of the current understanding of the potential biological activities of this compound, with a focus on its anticancer properties. This document summarizes available quantitative data, details experimental protocols from key studies, and provides visualizations of signaling pathways and experimental workflows to support further research and drug development efforts.
Anticancer Activity
This compound has demonstrated notable antiproliferative and pro-apoptotic effects in cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis through the activation of caspase signaling pathways.
Quantitative Data: Cytotoxicity
The cytotoxic effect of this compound has been quantified in human lymphoblastoid TK6 cells.
| Compound | Cell Line | Assay | IC50 | Citation |
| This compound | Human lymphoblastoid TK6 | MTT Assay | 8.5 µg/mL | [1] |
Experimental Protocol: MTT Assay for Cell Proliferation
The antiproliferative activity of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Culture: Human lymphoblastoid TK6 cells were seeded in 96-well plates at a suitable density.
-
Treatment: Cells were treated with various concentrations of this compound (e.g., 2.5, 5, and 10 μg/ml) or a vehicle control (0.5% DMSO).
-
Incubation: The plates were incubated for 24 and 48 hours at 37°C.
-
MTT Addition: After the incubation period, MTT solution was added to each well.
-
Formazan Solubilization: The resulting formazan crystals were dissolved in a solubilization buffer.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve.
Signaling Pathway: this compound-Induced Apoptosis
This compound induces apoptosis in human lymphoblastoid TK6 cells through the activation of the extrinsic apoptosis pathway, involving caspase-8 and the executioner caspase-3.[1] This leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
Caption: this compound-induced extrinsic apoptosis pathway.
Experimental Workflow: Investigating this compound-Induced Apoptosis
The following diagram illustrates the experimental workflow used to elucidate the pro-apoptotic effects of this compound.
Caption: Experimental workflow for studying apoptosis.
Antioxidant Activity
While gallic acid is a well-known antioxidant, specific quantitative data for the antioxidant activity of this compound is limited in the currently available literature. It is hypothesized that like other polyphenols, this compound possesses free radical scavenging properties due to its hydroxyl groups. Further research is required to determine its specific antioxidant capacity, for instance, through DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, and to establish its IC50 values.
Anti-inflammatory Activity
Similar to its antioxidant profile, the anti-inflammatory properties of this compound are not as well-characterized as those of gallic acid. Gallic acid is known to inhibit the production of pro-inflammatory mediators. It is plausible that this compound shares these properties, but dedicated studies are needed to confirm this and to quantify its effects, for example, on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Antimicrobial Activity
There is a lack of specific studies reporting the antimicrobial spectrum and minimum inhibitory concentration (MIC) values for this compound against various pathogens. While gallic acid has demonstrated broad-spectrum antimicrobial activity, the efficacy of this compound remains to be systematically evaluated through standardized methods like broth microdilution assays.
Other Potential Activities
Emerging evidence suggests other potential therapeutic applications for this compound. For instance, it has been identified as a negative allosteric modulator of the P2X7 receptor, suggesting a potential role in neuroprotection and the management of neuropathic pain. However, this area of research is still in its nascent stages and requires further in-depth investigation to elucidate the mechanisms of action and therapeutic potential.
Conclusion and Future Directions
This compound presents a promising area for pharmacological research, with initial studies highlighting its potential as an anticancer agent through the induction of apoptosis. However, there is a clear need for more comprehensive research to fully characterize its biological activity profile. Future studies should focus on:
-
Quantitative assessment of its antioxidant, anti-inflammatory, antimicrobial, and antidiabetic activities, including the determination of IC50 and MIC values.
-
Elucidation of the molecular mechanisms underlying its various biological effects, including the identification of specific signaling pathways modulated by this compound.
-
In vivo studies to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound.
-
Comparative studies with gallic acid to understand the structure-activity relationship and the potential advantages of the dimeric form.
By addressing these research gaps, the full therapeutic potential of this compound can be unlocked for the development of novel drugs and therapeutic interventions.
References
Methodological & Application
Application Note: Quantification of Digallic Acid Using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Introduction
Digallic acid, an ester dimer of gallic acid, is a significant phenolic compound found in various natural sources, including medicinal plants and certain foods. It is known for its antioxidant, anti-inflammatory, and other potential therapeutic properties. Accurate quantification of this compound is crucial for the quality control of raw materials, standardization of herbal extracts, and in pharmacokinetic studies. This application note details a robust and reliable RP-HPLC method for the determination of this compound. The methodology is adapted from established protocols for the closely related compound, gallic acid, and provides a solid foundation for routine analysis and further method development.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.
-
Chemicals and Reagents:
-
This compound reference standard (>95% purity)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Orthophosphoric acid or formic acid
-
Ultrapure water
-
2. Preparation of Mobile Phase and Solutions
-
Mobile Phase A: 0.1% (v/v) orthophosphoric acid or formic acid in ultrapure water.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.
3. Sample Preparation
-
Solid Samples (e.g., plant material, powders):
-
Accurately weigh a suitable amount of the homogenized sample.
-
Perform an appropriate extraction method (e.g., sonication, reflux) with a suitable solvent (e.g., methanol, ethanol-water mixture).
-
Filter the extract through a 0.45 µm syringe filter prior to injection.
-
-
Liquid Samples (e.g., extracts, beverages):
-
Dilute the sample as necessary with the mobile phase.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
4. HPLC Chromatographic Conditions
The following table summarizes a recommended starting point for the HPLC conditions. These may require optimization based on the specific instrument and sample matrix.
| Parameter | Recommended Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Mobile Phase A (0.1% acid in water) and Mobile Phase B (Acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 30 - 35 °C |
| Detection Wavelength | 270 - 280 nm |
| Run Time | Approximately 15 - 20 minutes |
Gradient Elution Program:
A gradient elution is recommended to ensure good separation of this compound from other components in complex samples. A typical gradient program is outlined below:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 10 | 60 | 40 |
| 15 | 90 | 10 |
| 20 | 90 | 10 |
5. Data Analysis and Quantification
-
Identification: The this compound peak in a sample chromatogram is identified by comparing its retention time with that of the this compound reference standard.
-
Quantification: A calibration curve is constructed by plotting the peak area of the working standard solutions against their corresponding concentrations. The concentration of this compound in the sample is then determined from this calibration curve.
Method Validation
For use in a regulated environment, the analytical method should be validated according to ICH guidelines. Key validation parameters include:
-
Linearity: Assessed by analyzing a series of standard solutions over a defined concentration range.[1][2]
-
Accuracy: Determined by recovery studies, often through standard addition to a sample matrix.[2]
-
Precision: Evaluated at different levels:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[1][3]
Summary of Quantitative Data for a Hypothetical Validated Method
The following table presents example data that would be generated during method validation.
| Validation Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (Recovery) | 98 - 102% |
| Precision (RSD%) | < 2% |
| LOD | 0.2 µg/mL |
| LOQ | 0.6 µg/mL |
| Retention Time | ~ 8.5 min (example) |
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound by HPLC.
Signaling Pathway/Logical Relationship Diagram
While this compound itself is not part of a signaling pathway in the context of this analytical method, a logical diagram illustrating the relationship between the analytical parameters can be useful.
Caption: Logical relationships in the RP-HPLC analysis of this compound.
The described RP-HPLC method provides a reliable and reproducible approach for the quantification of this compound in various sample matrices. The use of a C18 column with a gradient elution of acidified water and acetonitrile, coupled with UV detection, allows for sensitive and specific measurement. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering a starting point for method implementation and further optimization. Proper method validation is essential to ensure the accuracy and reliability of the results.
References
Application Notes and Protocols: Digallic Acid as a Standard in Antioxidant Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antioxidant capacity is a critical parameter in the fields of nutrition, pharmacology, and drug development. The evaluation of this capacity relies on standardized assays that provide reproducible and comparable results. While various standards are employed, digallic acid, a dimeric form of gallic acid, and its more commonly used monomer, gallic acid, serve as excellent reference compounds due to their potent antioxidant properties.[1][2] Gallic acid is a naturally occurring plant phenolic compound known for its strong antioxidant and free radical scavenging activities.[3][4] This document provides detailed application notes and protocols for the use of this compound (often with gallic acid as a practical and widely documented substitute) as a standard in four common antioxidant assays: DPPH, ABTS, FRAP, and ORAC.
Rationale for Using this compound/Gallic Acid as a Standard
This compound and gallic acid are polyphenolic compounds that exhibit robust antioxidant activity, making them suitable standards for several reasons:
-
Strong Radical Scavenging: They are effective scavengers of various free radicals.[3]
-
Consistent Performance: Gallic acid, in particular, has been shown to be a potent antioxidant across a range of assays.[5]
-
Natural Origin: As naturally occurring compounds found in many plants, they are relevant for the analysis of botanical extracts and natural products.[4]
-
Commercial Availability: High-purity gallic acid is readily available for laboratory use.
It is important to note that while the user has specified "this compound," the scientific literature more frequently reports the use of "gallic acid" as a standard. Due to the extensive availability of data and protocols for gallic acid, the following sections will primarily focus on gallic acid, which serves as a scientifically sound and practical proxy for this compound in these applications.
Quantitative Data Summary
The antioxidant capacity of a compound is often expressed relative to a standard. The following tables summarize key quantitative parameters for gallic acid in various antioxidant assays.
Table 1: IC50 and TEAC Values for Gallic Acid in DPPH and ABTS Assays
| Assay | Parameter | Value | Reference |
| DPPH | IC50 | 11.4 µM | [6] |
| ABTS | IC50 | 1.03 ± 0.25 µg/mL | [7] |
| ABTS | TEAC | 94.66 - 192.61 µM TE/g | [8] |
IC50 (Inhibitory Concentration 50%) is the concentration of the antioxidant required to scavenge 50% of the initial radicals. A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) expresses the antioxidant capacity of a compound in terms of Trolox equivalents.
Table 2: Antioxidant Capacity of Gallic Acid in FRAP and ORAC Assays
| Assay | Parameter | Value | Reference |
| FRAP | Gallic Acid Equivalent | Used as the standard for calibration | [9] |
| ORAC | Gallic Acid Equivalent | Used as the standard for calibration | [7] |
In FRAP and ORAC assays, gallic acid is often used to create a standard curve, and the results for unknown samples are expressed as Gallic Acid Equivalents (GAE).
Experimental Protocols
The following are detailed protocols for performing the DPPH, ABTS, FRAP, and ORAC assays using gallic acid as a standard.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the reduction of the stable free radical DPPH, which has a deep purple color, by an antioxidant.[10] The donation of a hydrogen atom or electron by the antioxidant leads to the formation of the reduced, yellow-colored DPPH-H, causing a decrease in absorbance at 517 nm.[10] This decolorization is proportional to the antioxidant's scavenging capacity.[10]
Experimental Workflow:
Caption: DPPH Assay Workflow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Gallic acid (standard)
-
Methanol (spectrophotometric grade)
-
Test samples
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[10] Keep the solution in a dark bottle to protect it from light.
-
Preparation of Gallic Acid Standard Solutions: Prepare a stock solution of gallic acid (e.g., 1 mg/mL) in methanol.[11] From the stock solution, prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[12]
-
Preparation of Test Samples: Dissolve the test samples in a suitable solvent at various concentrations.
-
Assay:
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10][12]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[10][12]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
Data Analysis: Plot the percentage of inhibition against the concentration of the gallic acid standard and test samples to determine the IC50 value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore.[13] This radical is produced by the reaction of ABTS with potassium persulfate.[13] In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless ABTS, and the decrease in absorbance at 734 nm is measured.[13]
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Preparation of Working ABTS•+ Solution: Before use, dilute the stock ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Preparation of Gallic Acid Standard Solutions: Prepare a stock solution of gallic acid and a series of dilutions as described for the DPPH assay.
-
Assay:
-
In a 96-well microplate, add 10 µL of each standard or sample dilution to separate wells.
-
Add 190 µL of the working ABTS•+ solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.[7]
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation and Data Analysis: Calculate the percentage of inhibition as in the DPPH assay and determine the TEAC value by comparing the antioxidant capacity of the sample to that of Trolox (or express as GAE if gallic acid is the primary standard).
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[15] The reduction is monitored by the formation of a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a maximum absorbance at 593 nm.[1]
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the following solutions:
-
300 mM acetate buffer, pH 3.6
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O in distilled water
-
-
Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[1] Warm the solution to 37°C before use.
-
-
Preparation of Gallic Acid Standard Solutions: Prepare a stock solution of gallic acid and a series of dilutions in distilled water.
-
Assay:
-
Add 30 µL of distilled water to each well of a 96-well plate.
-
Add 10 µL of the standard or sample to the corresponding wells.
-
Add 220 µL of the FRAP working solution to all wells and mix thoroughly.[1]
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.[16]
-
Measurement: Measure the absorbance at 593 nm.
-
Data Analysis: Create a standard curve by plotting the absorbance of the gallic acid standards against their concentrations. Use the standard curve to determine the FRAP value of the test samples, expressed as GAE.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[17][18] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[17]
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4).
-
Prepare a fresh solution of AAPH in 75 mM phosphate buffer (pH 7.4).
-
-
Preparation of Gallic Acid Standard Solutions: Prepare a stock solution of gallic acid and a series of dilutions in 75 mM phosphate buffer (pH 7.4).[19]
-
Assay:
-
Initiation and Measurement:
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for each sample and standard.
-
Subtract the AUC of the blank from the AUC of the samples and standards to get the Net AUC.
-
Plot the Net AUC of the gallic acid standards against their concentrations to create a standard curve.
-
Determine the ORAC value of the test samples from the standard curve, expressed as GAE.
-
Signaling Pathway: The Nrf2-ARE Antioxidant Response
Antioxidants can exert their effects not only by direct radical scavenging but also by modulating cellular signaling pathways involved in the endogenous antioxidant response. A key pathway in this process is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway.[21]
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.
Caption: Nrf2-ARE Signaling Pathway.
Conclusion
The use of this compound, or more commonly its monomer gallic acid, as a standard in antioxidant assays provides a reliable and relevant measure of antioxidant capacity. The protocols outlined in this document for the DPPH, ABTS, FRAP, and ORAC assays offer standardized methods for researchers, scientists, and drug development professionals to assess the antioxidant potential of various substances. Furthermore, understanding the interplay between antioxidants and cellular signaling pathways, such as the Nrf2-ARE pathway, provides a more comprehensive view of their biological effects.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. A Concise Profile of Gallic Acid—From Its Natural Sources through Biological Properties and Chemical Methods of Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. zen-bio.com [zen-bio.com]
- 16. cosmobiousa.com [cosmobiousa.com]
- 17. pub.h-brs.de [pub.h-brs.de]
- 18. activeconceptsllc.com [activeconceptsllc.com]
- 19. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Digallic Acid: A Potent Modulator of Key Enzymes in Cellular Signaling
Application Notes and Protocols for Enzyme Inhibition Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Digallic acid, a polyphenol found in various plants, is a derivative of gallic acid and a component of tannins. It has garnered significant interest in the scientific community for its diverse biological activities, including its potential as an enzyme inhibitor. This document provides detailed application notes and protocols for studying the inhibitory effects of this compound on four key enzymes: tyrosinase, xanthine oxidase, alpha-glucosidase, and acetylcholinesterase. Understanding the interaction of this compound with these enzymes can provide valuable insights into its therapeutic potential for a range of diseases, including hyperpigmentation disorders, gout, diabetes, and neurodegenerative diseases.
Data Presentation: Enzyme Inhibition by this compound and Related Compounds
The following tables summarize the quantitative data on the inhibitory effects of this compound and the structurally related gallic acid on the target enzymes. Due to the limited availability of specific kinetic data for this compound, data for gallic acid is included for comparative purposes.
Table 1: Tyrosinase Inhibition
| Compound | IC50 | Ki | Type of Inhibition | Source |
| This compound | Data not available | Data not available | Data not available | |
| Gallic Acid | 3.1 µM | Data not available | Mixed | [1] |
| Kojic Acid (Control) | 7.11 µg/mL | Data not available | Competitive | [2] |
Table 2: Xanthine Oxidase Inhibition
| Compound | IC50 | Ki | Type of Inhibition | Source |
| This compound | Data not available | Data not available | Data not available | |
| Gallic Acid | 0.87 ± 0.03 mM | Data not available | Mixed | [3] |
| Allopurinol (Control) | 0.17 µmol/L | Data not available | Competitive | [1] |
Table 3: Alpha-Glucosidase Inhibition
| Compound | IC50 | Ki | Type of Inhibition | Source |
| This compound | Data not available | Data not available | Data not available | |
| Gallic Acid | Data not available | Data not available | Data not available | |
| Acarbose (Control) | 262.32 µg/mL | Data not available | Competitive | [4] |
Table 4: Acetylcholinesterase Inhibition
| Compound | IC50 | Ki | Type of Inhibition | Source |
| This compound | Data not available | Data not available | Data not available | |
| Gallic Acid | > 100 mcg/ml | Data not available | Data not available | [5] |
| Galantamine (Control) | < 100 mcg/ml | Data not available | Competitive | [5] |
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below. These protocols can be adapted for the use of this compound.
Tyrosinase Inhibition Assay
Principle: This assay is based on the measurement of dopachrome formation from the oxidation of L-DOPA by tyrosinase. The absorbance of the colored product is measured spectrophotometrically.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound
-
Potassium Phosphate Buffer (0.1 M, pH 6.8)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of mushroom tyrosinase (e.g., 100 units/mL) in potassium phosphate buffer.
-
Prepare various concentrations of this compound in the same buffer.
-
In a 96-well plate, add 40 µL of the this compound solution, 80 µL of potassium phosphate buffer, and 40 µL of the tyrosinase solution to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 40 µL of 10 mM L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode for a set period (e.g., 10 minutes).
-
The percentage of tyrosinase inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor, and A_sample is the absorbance with the inhibitor.[2]
Xanthine Oxidase Inhibition Assay
Principle: This assay measures the production of uric acid from the oxidation of xanthine by xanthine oxidase. The increase in absorbance at 295 nm due to uric acid formation is monitored.
Materials:
-
Xanthine Oxidase (XO) from bovine milk (EC 1.17.3.2)
-
Xanthine
-
This compound
-
Potassium Phosphate Buffer (pH 7.5)
-
96-well UV-transparent microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of xanthine oxidase (e.g., 0.1 unit/mL) in phosphate buffer.
-
Prepare various concentrations of this compound in the same buffer.
-
In a 96-well plate, mix 50 µL of the this compound solution with 88 µL of phosphate buffer and 55 µL of xanthine substrate solution (0.15 mM).
-
Add 7 µL of freshly prepared xanthine oxidase solution to initiate the reaction.
-
Incubate the plate at 25°C for 15 minutes.
-
Measure the absorbance at 290 nm using a microplate reader.
-
The percentage of xanthine oxidase inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor, and A_sample is the absorbance with the inhibitor.[6]
Alpha-Glucosidase Inhibition Assay
Principle: This colorimetric assay uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. The enzymatic hydrolysis of pNPG by α-glucosidase releases p-nitrophenol, a yellow-colored product, which can be quantified by measuring the absorbance at 405 nm.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Potassium Phosphate Buffer (0.1 M, pH 6.8)
-
Sodium Carbonate (Na2CO3) (0.1 M)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a solution of α-glucosidase (e.g., 0.2 U/mL) in phosphate buffer.
-
Prepare various concentrations of this compound in the same buffer.
-
In a 96-well plate, add 50 µL of the this compound solution and 100 µL of the α-glucosidase solution.
-
Incubate the plate at 37°C for 20 minutes.
-
Add 50 µL of 2.5 mM pNPG solution to start the reaction.
-
Incubate for another 20 minutes at 37°C.
-
Stop the reaction by adding 1 mL of 0.1 M Na2CO3.
-
Measure the absorbance at 405 nm.
-
The percentage of α-glucosidase inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor, and A_sample is the absorbance with the inhibitor.[7]
Acetylcholinesterase Inhibition Assay (Ellman's Method)
Principle: This method measures the activity of acetylcholinesterase (AChE) by monitoring the formation of thiocholine when acetylthiocholine is hydrolyzed by the enzyme. The thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is detected spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from electric eel (EC 3.1.1.7)
-
Acetylthiocholine Iodide (ATCI)
-
5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
This compound
-
Tris-HCl Buffer (50 mM, pH 8.0)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of AChE (e.g., 6.67 U/mL) in Tris-HCl buffer.
-
Prepare various concentrations of this compound in the same buffer.
-
In a 96-well plate, add 1710 µL of Tris-HCl buffer, 250 µL of the this compound solution, 10 µL of AChE solution, and 20 µL of 10 mM DTNB.
-
Incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of 200 mM ATCI.
-
Measure the absorbance at 412 nm at regular intervals for 3 minutes.
-
The percentage of AChE inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100 where Rate_control is the rate of reaction without the inhibitor, and Rate_sample is the rate of reaction with the inhibitor.[8]
Signaling Pathways and Experimental Workflows
Tyrosinase and Melanogenesis Pathway
References
- 1. Xanthine oxidase inhibitory kinetics and mechanism of ellagic acid: In vitro, in silico and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.7.1. Anti-Tyrosinase Assay [bio-protocol.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 6. jppres.com [jppres.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Investigating Digallic Acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the biological activities of digallic acid in a cell culture setting. The protocols outlined below are foundational for assessing its potential as a therapeutic agent, particularly in the context of oncology and inflammatory diseases.
Introduction to this compound
This compound, a polyphenolic compound, is a derivative of gallic acid and is found in various plants. It is known for its antioxidant, anti-inflammatory, and anticancer properties. Research suggests that this compound exerts its effects through the modulation of key cellular signaling pathways, induction of apoptosis, and reduction of oxidative stress. These protocols will enable researchers to explore these effects in various cell lines.
Data Presentation
The following tables summarize quantitative data on the effects of this compound and the closely related gallic acid on different cancer cell lines. This information can be used as a starting point for determining appropriate experimental concentrations.
Table 1: IC50 Values of Gallic Acid in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| A2780S | Ovarian Cancer | 103 | Not Specified |
| A2780CP | Ovarian Cancer (Cisplatin-resistant) | 189 | Not Specified |
| OVCAR-3 | Ovarian Cancer | 20.36 | 48 |
| A2780/CP70 | Ovarian Cancer | 27.18 | 48 |
| MDA-MB-231 | Breast Cancer | 50 | 48 |
| A549 | Lung Cancer | 30 | 24 |
| Jurkat | Lymphoblastic Leukemia | 50.9 | 48 |
Note: Data for gallic acid is presented as a reference due to the limited availability of published IC50 values for this compound. These values can guide initial dose-response experiments for this compound.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol determines the effect of this compound on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound (dissolved in DMSO or other suitable solvent)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for 24, 48, or 72 hours.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Analysis (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol quantifies the induction of apoptosis by this compound. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while propidium iodide (PI) stains necrotic cells.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24 or 48 hours.
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Analysis of Protein Expression (Western Blotting)
This protocol is used to detect changes in the expression of specific proteins involved in signaling pathways and apoptosis following treatment with this compound.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, NF-κB p65, Bcl-2, Bax, Caspase-3, PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualization of Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow and the potential signaling pathways modulated by this compound.
Caption: Experimental workflow for investigating this compound.
Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Digallic Acid: Unlocking its Potential in Food Preservation
Application Notes and Protocols for Researchers
Introduction
Digallic acid, a polyphenol formed from two units of gallic acid, is a naturally occurring compound found in various plants and is a component of hydrolyzable tannins. While research has extensively focused on the food preservation properties of its monomer, gallic acid, this compound itself presents a compelling area of investigation for its potential antioxidant and antimicrobial activities. This document provides an overview of the known applications and mechanisms of gallic acid in food preservation as a basis for exploring the potential of this compound. Due to the limited specific data on this compound, this report leverages the extensive research on gallic acid to provide detailed protocols and application notes that can be adapted for the study of this compound.
Principle of Action
This compound, similar to its precursor gallic acid, is anticipated to exert its food preservation effects through two primary mechanisms:
-
Antioxidant Activity: By scavenging free radicals, this compound can inhibit lipid oxidation, which is a major cause of food spoilage, leading to rancidity and the degradation of nutrients. The multiple hydroxyl groups in its structure are key to its ability to donate hydrogen atoms and neutralize reactive oxygen species.
-
Antimicrobial Activity: this compound is expected to inhibit the growth of a wide range of foodborne pathogens and spoilage microorganisms. The proposed mechanisms include disruption of the microbial cell membrane, inhibition of essential enzymes, and interference with nutrient uptake.
Quantitative Data on Preservative Efficacy
While specific quantitative data for this compound is sparse in publicly available literature, the following tables summarize the well-documented efficacy of gallic acid in various food preservation applications. These can serve as a benchmark for future studies on this compound.
Table 1: Antimicrobial Activity of Gallic Acid against Food-Related Microorganisms
| Microorganism | Food Matrix | Gallic Acid Concentration | Observed Effect | Reference |
| Pseudomonas putida DSMZ 291T | In vitro | 2.5 mg/mL | Minimum Inhibitory Concentration (MIC) | [1] |
| Pseudomonas fluorescens DSMZ 50090T | In vitro | 5.0 mg/mL | Minimum Inhibitory Concentration (MIC) | [1] |
| Pseudomonas fragi DSMZ 3456T | In vitro | 2.5 mg/mL | Minimum Inhibitory Concentration (MIC) | [1] |
| Various Pseudomonas spp. | Fresh black truffles | 2.5 mg/mL | Extended shelf-life during 28 days of refrigerated storage | [1] |
| Yersinia enterocolitica | Pork | 5 mg/g | 2-log reduction in bacterial count after 3 days at 4°C |
Table 2: Efficacy of Gallic Acid in Extending the Shelf-Life of Food Products
| Food Product | Treatment | Storage Conditions | Key Findings | Reference |
| Hamburger | 400 ppm encapsulated gallic acid | 30 days | Decreased lipid oxidation (TBA test: 0.103 vs 0.126 mg MAD/kg; POV test: 11.03 vs 12.73 meq/kg) | [2] |
| Pork | Chitosan coating with 0.2% and 0.4% gallic acid | 15 days | Enhanced antioxidant activity and preservation | [3] |
| Fresh Black Truffles | 2.5 mg/mL gallic acid solution | 28 days at 4°C | Preserved sensory features and controlled spoilage bacteria | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound as a food preservative, adapted from established methods for gallic acid.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism and the lowest concentration that results in microbial death.
Materials:
-
This compound
-
Test microorganisms (e.g., E. coli, S. aureus, Pseudomonas spp.)
-
Nutrient broth (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)
-
Nutrient agar plates
-
Sterile 96-well microplates
-
Spectrophotometer (for measuring optical density)
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water, ethanol) and sterilize by filtration.
-
Preparation of Inoculum: Culture the test microorganism in nutrient broth overnight at its optimal temperature. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Microdilution Assay:
-
Add 100 µL of nutrient broth to each well of a 96-well microplate.
-
Add 100 µL of the this compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Add 10 µL of the prepared inoculum to each well.
-
Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).
-
-
Incubation: Incubate the microplate at the optimal temperature for the test microorganism for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound in which no visible growth (turbidity) is observed.
-
MBC Determination:
-
From the wells showing no growth in the MIC assay, take a 10 µL aliquot and streak it onto a nutrient agar plate.
-
Incubate the plates at the optimal temperature for 24-48 hours.
-
The MBC is the lowest concentration that shows no bacterial growth on the agar plate.
-
Evaluation of Antioxidant Activity in a Food Matrix (e.g., Ground Meat)
This protocol assesses the ability of this compound to inhibit lipid oxidation in a food system.
Materials:
-
Freshly ground meat (e.g., beef, pork)
-
This compound
-
Thiobarbituric acid reactive substances (TBARS) assay kit or reagents (thiobarbituric acid, trichloroacetic acid)
-
Peroxide value (POV) titration reagents (acetic acid, chloroform, potassium iodide, sodium thiosulfate)
-
Homogenizer
-
Water bath
-
Spectrophotometer
Procedure:
-
Sample Preparation:
-
Divide the ground meat into batches.
-
Prepare different concentrations of this compound solutions.
-
Thoroughly mix the this compound solutions into the meat batches. Include a control batch with no added this compound.
-
-
Storage: Package the samples and store them under refrigerated conditions (e.g., 4°C) for a specified period (e.g., 0, 3, 7, 14 days).
-
TBARS Assay (for secondary oxidation products):
-
At each time point, take a representative sample from each batch.
-
Homogenize the meat sample with a solution of trichloroacetic acid.
-
Centrifuge the homogenate and collect the supernatant.
-
Mix the supernatant with thiobarbituric acid solution and heat in a water bath (e.g., 95°C for 30 minutes).
-
Cool the samples and measure the absorbance at 532 nm.
-
Calculate the TBARS value as mg of malondialdehyde (MDA) equivalents per kg of meat.
-
-
Peroxide Value (POV) Assay (for primary oxidation products):
-
Extract fat from the meat sample using a suitable solvent (e.g., chloroform/methanol mixture).
-
Dissolve a known amount of the extracted fat in an acetic acid-chloroform solution.
-
Add a saturated potassium iodide solution.
-
Titrate the liberated iodine with a standardized sodium thiosulfate solution using starch as an indicator.
-
Calculate the POV as milliequivalents of peroxide per kg of fat.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanisms of action and experimental workflows.
References
Formulation of Digallic Acid for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Digallic acid, a polyphenolic compound found in various plants, has garnered interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. Preclinical in vivo studies are crucial for evaluating its efficacy and safety. However, the formulation of this compound for systemic administration can be challenging due to its physicochemical properties. This document provides detailed application notes and protocols for the formulation of this compound for in vivo research, drawing upon available data for the structurally related compound, gallic acid, to inform best practices.
Physicochemical Properties and Solubility
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[1][2] While quantitative data on its aqueous solubility is limited, related phenolic acids often exhibit poor water solubility, which can hinder the development of formulations for in vivo administration, particularly for intravenous routes.
Table 1: Solubility of Gallic Acid (for reference)
| Solvent System | Solubility | Reference |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~2 mg/mL | N/A |
| Ethanol | ~16 mg/mL | N/A |
| Dimethyl sulfoxide (DMSO) | ~16 mg/mL | N/A |
| Dimethylformamide (DMF) | ~25 mg/mL | N/A |
Proposed Formulation Strategies for In Vivo Studies
Given the likely low aqueous solubility of this compound, several formulation strategies can be employed to enable its administration in preclinical models. The choice of formulation will depend on the intended route of administration (e.g., oral, intravenous) and the required dose.
Oral Administration (Gavage)
For oral gavage studies, suspension formulations are often suitable for poorly water-soluble compounds.
Protocol 1: Simple Suspension for Oral Gavage
This protocol is a starting point and may require optimization based on the specific dose and stability of this compound.
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) Methylcellulose in deionized water
-
Alternative Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in deionized water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Calibrated gavage needles
Procedure:
-
Vehicle Preparation:
-
For a 0.5% methylcellulose solution, gradually add 0.5 g of methylcellulose to 100 mL of deionized water while stirring continuously until a clear, viscous solution is formed.
-
-
Suspension Preparation:
-
Weigh the required amount of this compound.
-
Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while stirring continuously with a magnetic stirrer until a homogenous suspension is achieved.
-
Ensure the suspension is continuously stirred during dosing to maintain homogeneity.
-
Intravenous Administration
For intravenous (IV) administration, this compound must be fully solubilized to prevent precipitation in the bloodstream. Co-solvent systems are a common approach for preclinical IV formulations of poorly soluble compounds.
Protocol 2: Co-Solvent Formulation for Intravenous Injection
Caution: This formulation should be administered as a slow bolus injection to minimize the risk of precipitation and toxicity associated with the co-solvents.
Materials:
-
This compound
-
Vehicle: A mixture of DMSO and Polyethylene Glycol 400 (PEG400) (e.g., 20% DMSO: 80% PEG400)[3]
-
Alternative Vehicle: A novel vehicle composed of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP) has been described for poorly soluble compounds.[4]
-
Sterile, pyrogen-free vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Solubilization:
-
Weigh the required amount of this compound and place it in a sterile vial.
-
Add the required volume of DMSO and vortex until the compound is completely dissolved.
-
Add the PEG400 (or PG and PEG-400 for the DPP vehicle) to the solution and vortex until a clear, homogenous solution is obtained.
-
-
Sterilization:
-
Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
-
Administration:
-
Administer the formulation via slow intravenous injection. The rate of injection should be carefully controlled.
-
Pharmacokinetic Profile of Gallic Acid (for Reference)
Table 2: Pharmacokinetic Parameters of Gallic Acid in Rats (Oral Administration)
| Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | Reference |
| 50 mg/kg | 0.81 ± 0.12 | 1.5 | 3.32 ± 0.45 | 2.1 | [5] |
| 100 mg/kg | 1.83 ± 0.27 | 1.42 | 8.76 ± 1.23 | 2.3 | [5] |
| 1000 mg/kg (in Triphala) | 421.8 | ~1.0 | 1917.9 | 0.7-1.7 | [6] |
| 5000 mg/kg (in Triphala) | ~2100 | ~1.0 | ~9500 | 0.7-1.7 | [6] |
Note: The data from Triphala formulation represents gallic acid within a complex herbal mixture, which may influence its pharmacokinetics.
Potential Signaling Pathways for Investigation
Based on studies with the related compound, gallic acid, this compound may modulate several key signaling pathways relevant to its therapeutic effects. In vivo studies could be designed to investigate the impact of this compound on these pathways in target tissues.
Potential Target Signaling Pathways:
-
PI3K/AKT/mTOR Pathway: Involved in cell survival, proliferation, and metabolism.
-
MAPK Signaling Pathway: Regulates cellular processes such as proliferation, differentiation, and apoptosis.
-
NF-κB Signaling Pathway: A key regulator of inflammation.
Visualizations
Experimental Workflow for In Vivo Formulation and Study
Caption: Workflow for the formulation and in vivo evaluation of this compound.
Potential Signaling Pathways Modulated by this compound
Caption: Hypothesized signaling pathways potentially modulated by this compound.
Conclusion
The successful in vivo evaluation of this compound is contingent upon the development of appropriate formulations. While direct data for this compound is scarce, the information available for the related compound, gallic acid, provides a strong foundation for designing formulation strategies. The protocols and information presented here offer a starting point for researchers to develop and optimize formulations for their specific preclinical study needs. It is recommended that initial formulation development includes characterization of the aqueous solubility and stability of this compound to inform the selection of the most suitable vehicle and administration route.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Pharmacokinetics of Gallic Acid After Oral Administration of Gallic Acid Monohydrate in Normal and Isoproterenol-Induced Myocardial Infarcted Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academicjournals.org [academicjournals.org]
- 7. Metabolic fate of gallic acid orally administered to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Digallic Acid as a Precursor for Nanoparticle Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of digallic acid as a green reducing and stabilizing agent for the synthesis of metallic nanoparticles, with a primary focus on silver nanoparticles. The content is designed to furnish researchers, scientists, and professionals in drug development with detailed experimental protocols, comparative data, and a mechanistic understanding of the synthesis process. While the available literature predominantly focuses on gallic acid, this document specifically highlights the use of its dimer, this compound, and draws comparisons where applicable.
Introduction
The burgeoning field of nanotechnology has seen a surge in the demand for environmentally benign and cost-effective methods for synthesizing nanoparticles. Plant-derived polyphenols, such as this compound, have emerged as promising candidates for "green" synthesis, serving the dual role of a reducing agent for the metal precursor and a capping agent for the resulting nanoparticles, thereby ensuring their stability. This compound, a dimer of gallic acid, offers a rich source of hydroxyl groups, which are instrumental in the reduction of metal ions and the subsequent stabilization of the nanoparticles. This document outlines the synthesis of silver nanoparticles (AgNPs) using this compound and provides the necessary protocols and characterization data.
Experimental Protocols
This section details the laboratory procedures for the synthesis of silver nanoparticles using this compound as a precursor.
Materials and Reagents
-
Silver nitrate (AgNO₃)
-
This compound
-
Deionized water
Synthesis of this compound-Capped Silver Nanoparticles (DG-AgNPs)
This protocol is based on the reported instantaneous reduction of silver ions by digallate at room temperature.[1]
-
Preparation of Digallate Solution: Prepare a 1 mM aqueous solution of digallate.
-
Nanoparticle Synthesis:
-
Purification: The synthesized DG-AgNPs can be purified by repeated centrifugation and redispersion in deionized water to remove any unreacted precursors.
Data Presentation
The following tables summarize the quantitative data obtained from the characterization of silver nanoparticles synthesized using this compound. For comparative purposes, data for gallic acid-synthesized nanoparticles are also included where available.
Table 1: Characterization of this compound-Synthesized Silver Nanoparticles (DG-AgNPs)
| Parameter | Value | Reference |
| Surface Plasmon Resonance (SPR) | ~425 nm | [1] |
| Synthesis Time | Instantaneous | [1] |
| Reaction Temperature | Room Temperature | [1] |
Table 2: Antibacterial Activity of DG-AgNPs (Minimum Inhibitory Concentration - MIC)
| Bacterial Strain | MIC (µg/ml) | Reference |
| Escherichia coli | 4.0 - 6.0 | [1] |
| Staphylococcus aureus | 4.0 - 6.0 | [1] |
| Streptomyces griseus | 4.0 - 6.0 | [1] |
| Bacillus subtilis | 4.0 - 6.0 | [1] |
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism for the synthesis of nanoparticles using this compound.
Experimental Workflow for DG-AgNP Synthesis
Caption: Workflow for the synthesis and characterization of DG-AgNPs.
Proposed Mechanism of DG-AgNP Formation
Caption: Proposed mechanism of silver ion reduction and nanoparticle stabilization by this compound.
Conclusion
This compound proves to be an effective precursor for the rapid and eco-friendly synthesis of silver nanoparticles at room temperature. Its dual functionality as a potent reducing and stabilizing agent obviates the need for harsh chemicals and complex procedures, such as pH adjustments. The resulting this compound-capped silver nanoparticles exhibit significant antibacterial activity, highlighting their potential for various applications in drug development and biomedical fields. Further research is warranted to fully explore the synthesis of other metallic nanoparticles using this compound and to optimize the synthesis parameters for tailored nanoparticle characteristics.
References
Application Notes & Protocols for the Analytical Characterization of Digallic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Digallic acid (C14H10O9), a depside of two gallic acid units, is a key compound found in various plants and is a primary component of tannic acid.[1] Its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties, have made it a subject of significant interest in pharmaceutical and nutraceutical research.[2] Accurate and reliable characterization of this compound is crucial for quality control, stability studies, and understanding its mechanism of action. This document provides detailed application notes and protocols for the characterization of this compound using various analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Quantification
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of this compound in various matrices, including plant extracts and pharmaceutical formulations.[3] The method's high resolution and sensitivity make it the gold standard for analyzing phenolic compounds like this compound.[3]
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
This protocol outlines a common RP-HPLC method for the analysis of this compound.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
For complex matrices like plant extracts, perform a solid-liquid extraction. The resulting extract can be dissolved in the mobile phase.[4]
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulate matter.[4]
-
-
Instrumentation and Conditions:
-
Instrument: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[5][6]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6][7]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an acidified aqueous phase and an organic solvent. A common mobile phase consists of water with 0.1% formic or acetic acid (Solvent A) and acetonitrile or methanol (Solvent B).[3][5]
-
Column Temperature: Maintained at ambient or a controlled temperature, for instance, 25°C.
-
Detection Wavelength: Detection is typically carried out at the maximum absorbance of this compound, which is around 272 nm.[3][8]
-
Injection Volume: 10-20 µL.[8]
-
-
Data Analysis:
-
Identify the this compound peak by comparing its retention time with that of a certified reference standard.
-
Quantify the amount of this compound by constructing a calibration curve using standard solutions of known concentrations.
-
Data Presentation: HPLC Parameters for this compound
| Parameter | Typical Value | Reference |
| Retention Time (t R ) | ~4.7 min | [6] |
| Detection Wavelength (λ max ) | 272 nm | [3][8] |
| Column Type | C18 (250 x 4.6 mm, 5 µm) | [6][8] |
| Mobile Phase | Water:Acetonitrile (80:20 v/v) with o-phosphoric acid to pH 3.0 | [8] |
| Flow Rate | 1.0 mL/min | [5][8] |
| LOD | 0.13 µg/mL | [4] |
| LOQ | 0.43 µg/mL | [4] |
Visualization: HPLC Experimental Workflow
Caption: Workflow for the quantification of this compound using HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a highly sensitive and selective method for the unequivocal identification and quantification of this compound, even in complex mixtures.[9][10]
Experimental Protocol: LC-MS/MS
-
Sample Preparation and LC Conditions:
-
Mass Spectrometry Conditions:
-
Instrument: A tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) coupled to an HPLC system.[10]
-
Ionization Source: Electrospray Ionization (ESI) is commonly used, typically in negative ion mode for acidic compounds like this compound.[10][11]
-
Ionization Parameters:
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification, which offers high specificity and sensitivity.[10]
-
MRM Transition: The precursor ion (deprotonated molecule [M-H]⁻) is selected and fragmented to produce a characteristic product ion. For the related gallic acid, a common transition is m/z 169.0 → 125.0.[11] The transition for this compound would be determined by infusing a standard.
-
-
Data Analysis:
-
Confirm the identity of this compound by its retention time and the specific precursor-to-product ion transition.
-
Quantify using the peak area from the MRM chromatogram against a calibration curve.
-
Data Presentation: LC-MS Parameters for this compound Analysis
| Parameter | Typical Value | Reference |
| Molecular Weight | 322.22 g/mol | [1] |
| Ionization Mode | ESI Negative | [10][11] |
| Precursor Ion [M-H]⁻ (for Gallic Acid) | 169.0 | [11] |
| Product Ion (for Gallic Acid) | 125.0 | [11] |
| Column Type | C18 (50 mm x 2.1 mm, 1.7 µm) | [10] |
| Mobile Phase | Water (0.1% Formic Acid) and Acetonitrile | [10] |
Visualization: LC-MS Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the this compound structure.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve a sufficient amount (typically 5-10 mg) of the purified this compound sample in a deuterated solvent (e.g., Acetone-d₆, D₂O, or DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum (proton-decoupled).
-
For complete structural assignment, 2D NMR experiments like COSY, HSQC, and HMBC can be performed.
-
-
-
Data Analysis:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts (δ) and coupling constants (J) to deduce the connectivity of atoms.
-
Assign the peaks in the ¹³C NMR spectrum to the corresponding carbon atoms in the this compound structure.
-
Data Presentation: Representative NMR Data (based on Gallic Acid)
Note: The following data is for the related compound gallic acid, as comprehensive public data for this compound is less common. The spectrum of this compound will be more complex but will show signals in similar regions.
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Reference |
| ¹H | Acetone-d₆ | 7.14 (s, 2H, H-2, H-6) | [12] |
| ¹³C | Acetone-d₆ | 109.22 (C2, C6), 121.15 (C1), 137.77 (C4), 145.11 (C3, C5), 166.82 (COOH) | [12] |
Visualization: Structural Elucidation via NMR
Caption: Relationship between molecular structure and NMR spectral data.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, it can confirm the presence of hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.
Experimental Protocol: FT-IR
-
Sample Preparation:
-
Prepare a solid sample by mixing a small amount of dried this compound with potassium bromide (KBr) powder.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
-
Instrumentation and Data Acquisition:
-
Instrument: An FT-IR spectrometer.
-
Scan Range: Typically from 4000 to 400 cm⁻¹.
-
Data Collection: Collect the spectrum and perform a background scan (e.g., with an empty sample holder or a pure KBr pellet).
-
-
Data Analysis:
-
Identify the characteristic absorption bands (in cm⁻¹) and assign them to the corresponding functional group vibrations.
-
Data Presentation: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
| 3500 - 3300 | O-H Stretch | Hydroxyl (-OH) | [13] |
| 1800 - 1690 | C=O Stretch | Carbonyl (Ester & Carboxylic Acid) | [13][14] |
| 1636 | C=C Stretch | Aromatic Ring | [15] |
| 1500 - 1400 | Ar-H Substituted -OH | Phenolic Groups | [13] |
| 1309 | Coupled C-C, C=O, C-H, C-OH | Ring, Carbonyl, and Hydroxyl Vibrations | [14] |
| ~1000 | C-O Stretch | C-O Bond | [13] |
Visualization: FT-IR Functional Group Correlation
Caption: Correlation of functional groups in this compound to IR peaks.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for confirming the presence of chromophoric groups, such as the aromatic rings in this compound. It is also the basis for detection in HPLC-UV.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., water, methanol, or ethanol).
-
The concentration should be adjusted to ensure the absorbance is within the linear range of the instrument (typically < 1.0 AU).
-
-
Instrumentation and Data Acquisition:
-
Instrument: A double-beam UV-Vis spectrophotometer.
-
Scan Range: Scan the sample from approximately 200 to 400 nm.
-
Blank: Use the same solvent as a blank to zero the instrument.
-
-
Data Analysis:
Data Presentation: UV-Vis Absorption Maxima for this compound
| Solvent | λ max (nm) | Reference |
| Water | 215, 265 | |
| Ethanol | 270 - 275 | |
| K₂HPO₄/KH₂PO₄ buffer (pH 5) | 261 | [17] |
Visualization: UV-Vis Analysis Workflow
Caption: Workflow for UV-Vis spectroscopic analysis of this compound.
References
- 1. This compound | C14H10O9 | CID 341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gallic Acid: Review of the Methods of Determination and Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repositorio.unesp.br [repositorio.unesp.br]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. Method Development and Validation of Gallic Acid in Liquid Dosage Form by Using RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. mdpi.com [mdpi.com]
- 8. japsonline.com [japsonline.com]
- 9. phcogres.com [phcogres.com]
- 10. A UPLC-MS/MS Method for Simultaneous Determination of Free and Total Forms of a Phenolic Acid and Two Flavonoids in Rat Plasma and Its Application to Comparative Pharmacokinetic Studies of Polygonum capitatum Extract in Rats [mdpi.com]
- 11. Simultaneous determination of gallic acid and gentisic acid in organic anion transporter expressing cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nuclear magnetic resonance spectroscopy data of isolated compounds from Acacia farnesiana (L) Willd fruits and two esterified derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jru-b.com [jru-b.com]
- 14. Vibrational Study (Raman, SERS, and IR) of Plant Gallnut Polyphenols Related to the Fabrication of Iron Gall Inks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The influence of pH on UV/Vis spectra of gallic and ellagic acid: A combined experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Metal Chelating Activity of Digallic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Digallic acid, a prominent component of tannins, is a polyphenolic compound formed from two units of gallic acid. Its structure, rich in hydroxyl groups, suggests a strong potential for metal chelation. The ability to chelate transition metals, such as iron, copper, and zinc, is a crucial aspect of its bioactive profile. Excess levels of these metals can catalyze the formation of reactive oxygen species (ROS) through Fenton and Haber-Weiss reactions, leading to oxidative stress and cellular damage. By binding to these metal ions, this compound can mitigate their pro-oxidant activity, a mechanism with significant therapeutic implications for conditions associated with metal dysregulation and oxidative stress, including neurodegenerative diseases and certain cancers.
These application notes provide detailed protocols for assessing the metal chelating activity of this compound against ferrous iron (Fe²⁺), cupric copper (Cu²⁺), and zinc (Zn²⁺).
Data Presentation: Metal Chelating Activity of Gallic Acid and Related Compounds
While specific quantitative data for the metal chelating activity of isolated this compound is not extensively available in the public literature, the activity of its constituent monomer, gallic acid, and larger tannins provide a strong indication of its potential. The following table summarizes the metal chelating properties of gallic acid and other relevant compounds. This compound is expected to exhibit comparable or enhanced activity due to its increased number of chelating sites.
| Compound/Extract | Metal Ion | Assay Method | Result | Reference |
| Gallic Acid | Al³⁺ | Folin-Ciocalteu | 66.37 ± 0.017% chelation | [1] |
| Gallic Acid | Cd²⁺ | Folin-Ciocalteu | 59.36 ± 0.044% chelation | [1] |
| Gallic Acid | Pb²⁺ | Folin-Ciocalteu | 49.71 ± 0.004% chelation | [1] |
| Methanolic Extract of Pandanus pygmaeus | Fe²⁺ | Ferrozine Assay | IC₅₀: 2256.50 ± 59.53 µg/mL | [2] |
| EDTA (Positive Control) | Fe²⁺ | Ferrozine Assay | IC₅₀: 18.35 ± 0.99 µg/mL | [2] |
Experimental Protocols
Ferrous Ion (Fe²⁺) Chelating Activity Assay (Ferrozine Assay)
This protocol is adapted from the method described by Dinis et al. and is based on the competition between the test compound (this compound) and ferrozine for the binding of ferrous ions.[3] Ferrozine forms a stable, magenta-colored complex with Fe²⁺, which has a maximum absorbance at 562 nm. In the presence of a chelating agent like this compound, the formation of the ferrozine-Fe²⁺ complex is disrupted, resulting in a decrease in absorbance.
Materials:
-
This compound
-
Ferrous chloride (FeCl₂)
-
Ferrozine
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in methanol. Create a series of dilutions to determine the IC₅₀ value.
-
In a 96-well microplate, add 50 µL of the this compound solution (or standard/blank) to each well.[4]
-
Add 20 µL of a freshly prepared 0.3 mM ferrous sulfate solution to each well.[4]
-
Incubate the mixture at room temperature for 5 minutes.[2]
-
Add 30 µL of 0.8 mM ferrozine to initiate the reaction.[4]
-
Incubate at room temperature for 10 minutes.[4]
-
Measure the absorbance at 562 nm using a microplate reader.[4]
-
The percentage of ferrous ion chelating activity is calculated using the following formula: Chelating Activity (%) = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the control (without this compound) and A₁ is the absorbance in the presence of this compound.
Cupric Ion (Cu²⁺) Chelating Activity Assay
This spectrophotometric method utilizes an indicator dye, such as pyrocatechol violet (PCV), which forms a colored complex with Cu²⁺. A chelating agent will compete with the indicator for copper binding, leading to a change in absorbance.
Materials:
-
This compound
-
Copper (II) sulfate (CuSO₄)
-
Pyrocatechol violet (PCV)
-
Buffer solution (e.g., acetate buffer, pH 6.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
In a suitable vessel, incubate a 200 µM aqueous solution of PCV at 25°C for 20 minutes in the absence and presence of 200 µM CuSO₄ and the this compound sample.[5]
-
Record the absorption spectrum using a spectrophotometer to observe the change in the PCV-Cu²⁺ complex absorbance.[5]
Zinc (Zn²⁺) Chelating Activity Assay
This protocol employs a competitive methodology using an indicator dye like dithizone to quantify the chelation of Zn²⁺ ions. Dithizone forms a colored complex with unchelated zinc ions.
Materials:
-
This compound
-
Zinc chloride (ZnCl₂)
-
Dithizone
-
Buffer solution (e.g., acetate buffer for pH 4.5-5.5, HEPES buffer for pH 6.8-7.5)[6]
-
DMSO (for dissolving this compound if necessary)
-
Spectrophotometer
Procedure:
-
Prepare different concentrations of this compound dissolved in DMSO.[6]
-
Mix the this compound solutions with an aqueous solution of Zn²⁺ ions (final concentration of 10 µM) in the desired buffer.[6]
-
Incubate for 2 minutes.[6]
-
Add the indicator dithizone (final concentration of 42 µM) to quantify the unchelated Zn²⁺ ions.[6]
-
Measure the absorbance spectrophotometrically at 530 nm for pH 4.5 and 540 nm for pH 5.5-7.5.[6]
Visualizations
Caption: Experimental workflow for determining the metal chelating activity of this compound.
Caption: Mechanism of metal chelation by this compound and subsequent cellular protection.
References
Application Notes & Protocols: Evaluating the Anti-Inflammatory Properties of Digallic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Digallic acid, a polyphenolic compound found in various plants such as Pistacia lentiscus, is a dimer of gallic acid and a component of tannic acid. Like many polyphenols, it is investigated for its diverse biological activities. Gallic acid, its monomer, is well-documented for its potent anti-inflammatory, antioxidant, and anti-cancer properties. It exerts these effects by modulating key inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This document provides detailed protocols for a selection of common in vitro and in vivo assays to assess the anti-inflammatory potential of this compound, along with data presentation guidelines and visualizations of the underlying molecular pathways.
Section 1: Key Anti-Inflammatory Signaling Pathways
Inflammatory responses are tightly regulated by complex signaling networks. This compound and related phenolic compounds are known to interfere with these pathways at multiple levels. The diagrams below illustrate the primary targets for anti-inflammatory intervention.
Caption: NF-κB signaling pathway and points of inhibition by this compound.
Caption: MAPK signaling cascade and inhibition of JNK, p38, and ERK.
Section 2: Experimental Protocols
A systematic approach is crucial for evaluating anti-inflammatory compounds. The workflow typically begins with broad in vitro screening followed by more complex cell-based assays and finally, validation in in vivo models.
Caption: General experimental workflow for assessing anti-inflammatory agents.
Protocol 2.1: In Vitro - Inhibition of Protein Denaturation
Objective: To assess the ability of this compound to inhibit heat-induced protein denaturation, a common primary screening method for anti-inflammatory activity.
Materials:
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS), pH 6.4
-
This compound stock solution (in DMSO or ethanol)
-
Diclofenac Sodium (Reference Standard)
-
Spectrophotometer (UV-Vis)
Procedure:
-
Prepare a 0.2% w/v solution of BSA in PBS.
-
Prepare various concentrations of this compound (e.g., 10, 50, 100, 200 µg/mL) and the reference standard, diclofenac sodium.
-
The reaction mixture consists of 0.5 mL of the BSA solution and 0.5 mL of the test sample (this compound or standard).
-
A control group consists of 0.5 mL of BSA solution and 0.5 mL of the vehicle (e.g., PBS with a corresponding low percentage of DMSO).
-
Incubate all samples at 37°C for 20 minutes.
-
Induce denaturation by heating the samples at 70°C in a water bath for 5 minutes.
-
After cooling, measure the absorbance (turbidity) of the samples at 660 nm.
-
Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
Protocol 2.2: In Vitro - LPS-Induced Inflammation in RAW 264.7 Macrophages
Objective: To evaluate the effect of this compound on the production of inflammatory mediators (Nitric Oxide, Prostaglandin E2, cytokines) in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α, IL-6, and PGE2
-
MTT or CCK-8 assay kit for cell viability
Procedure:
-
Cell Culture & Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Cytotoxicity Assay (Preliminary): Before the main experiment, determine the non-toxic concentration range of this compound on RAW 264.7 cells using an MTT or CCK-8 assay after 24 hours of treatment. Use only non-toxic concentrations for the anti-inflammatory assay.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant for analysis.
-
Nitric Oxide (NO) Measurement: Mix 50 µL of supernatant with 50 µL of Griess Reagent. After 10 minutes, measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.
-
Cytokine/PGE2 Measurement: Use commercial ELISA kits to measure the concentrations of TNF-α, IL-6, and PGE2 in the collected supernatants, following the manufacturer’s instructions.
Protocol 2.3: In Vivo - Carrageenan-Induced Paw Edema in Mice
Objective: To assess the acute anti-inflammatory activity of this compound in a murine model of inflammation.
Materials:
-
Swiss albino mice (25-30g)
-
λ-Carrageenan (1% w/v in saline)
-
This compound suspension (e.g., in 0.5% carboxymethyl cellulose)
-
Indomethacin or Diclofenac (Reference Standard)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions. Fast the mice overnight before the experiment with free access to water.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I (Control): Vehicle only.
-
Group II (Standard): Indomethacin (e.g., 10 mg/kg, oral).
-
Group III-V (Test): this compound at different doses (e.g., 25, 50, 100 mg/kg, oral).
-
-
Dosing: Administer the vehicle, standard, or test compound orally 1 hour before the carrageenan injection.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculation:
-
The increase in paw volume is calculated by subtracting the initial paw volume from the volume at each time point.
-
The percentage inhibition of edema is calculated as: % Inhibition = [(V_c - V_t) / V_c] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Section 3: Quantitative Data Summary
The anti-inflammatory efficacy of this compound can be quantified and compared using standardized metrics. While extensive data specifically for this compound is less common than for its monomer, gallic acid, the following tables provide a template for presenting results.
Table 1: In Vitro Anti-Inflammatory Activity of Gallic Acid (Reference)
| Assay | Cell Line | Mediator | IC₅₀ Value (µM) | Reference |
| COX-2 Inhibition | K562 Cells | COX-2 Activity | ~33 | |
| Nitric Oxide Production | BV-2 Microglia | NO | - | |
| TNF-α Production | Human Mast Cells | TNF-α | - | |
| IL-6 Production | Human Mast Cells | IL-6 | - |
Note: Specific IC₅₀ values for this compound are not widely reported in the reviewed literature. Researchers should determine these values empirically. Gallic acid data is provided for context.
Table 2: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Time Post-Carrageenan | % Edema Inhibition | Reference |
| This compound | User Defined | 3 hr | Experimental Result | - |
| This compound | User Defined | 5 hr | Experimental Result | - |
| Indomethacin (Standard) | 5 | 5 hr | ~50-70% | |
| Ellagic Acid (Reference) | 8.41 (ED₅₀) | 1-5 hr | 50% |
Note: This table should be populated with experimental data obtained from the protocol described in section 2.3. Reference data for other relevant compounds are included for comparison.
Application Notes and Protocols for Evaluating the Antiviral Activity of Digallic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the evaluation of the antiviral activity of digallic acid. This document includes a summary of its known antiviral effects, detailed protocols for key experimental assays, and visualizations of potential mechanisms of action.
Introduction to this compound
This compound, a polyphenol and a derivative of gallic acid, has garnered interest for its potential therapeutic properties, including its antiviral activity. It is a known inhibitor of viral enzymes such as reverse transcriptase.[1][2] Research suggests that like its precursor gallic acid, this compound may exert its antiviral effects through various mechanisms, including the inhibition of viral entry, replication, and the modulation of host cellular signaling pathways.
Quantitative Antiviral Data
The antiviral efficacy of this compound and its derivatives has been quantified against several viruses. The following table summarizes the reported 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values.
| Virus Family | Virus | Assay System | Compound | IC50 | EC50 | Selectivity Index (SI) | Reference |
| Retroviridae | Human Immunodeficiency Virus 1 (HIV-1) | In vitro 3'-end processing and strand transfer assays | Digalloyl ester of quinic acid derivative | 0.58 µM (Ki value for RT) | - | - | [1] |
| Herpesviridae | Herpes Simplex Virus-1 (HSV-1) | Not specified | Digalloyl ester of quinic acid | 15.2 µM | - | 27.1 |
Note: Data for a wider range of viruses for this compound specifically is limited in publicly available literature. Much of the available data is on the related compound, gallic acid. Further research is warranted to establish a broader antiviral profile for this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the antiviral properties of this compound. Below are protocols for standard antiviral assays.
Cytopathic Effect (CPE) Inhibition Assay
This assay determines the ability of a compound to protect cells from the destructive effects of a virus.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero, A549, MDCK)
-
Complete cell culture medium
-
Virus stock with a known titer
-
This compound stock solution
-
96-well cell culture plates
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed the 96-well plates with the host cells at a density that will result in a confluent monolayer after 24 hours of incubation.
-
On the following day, prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cell monolayer and add 100 µL of the diluted this compound. Include wells for cell control (medium only) and virus control (medium only at this stage).
-
Incubate the plate for 1-2 hours at 37°C.
-
Add 100 µL of virus suspension (at a multiplicity of infection, MOI, sufficient to cause 100% CPE in 48-72 hours) to all wells except the cell control wells. Add medium to the cell control wells.
-
Incubate the plate at 37°C in a CO2 incubator for 48-72 hours, or until approximately 100% CPE is observed in the virus control wells.
-
Discard the supernatant and gently wash the wells with PBS.
-
Add 100 µL of crystal violet solution to each well and incubate for 15-20 minutes at room temperature.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Solubilize the stain by adding 100 µL of methanol or a suitable solvent to each well.
-
Read the absorbance at 570 nm using a microplate reader.
-
The percentage of CPE inhibition is calculated as: [(Abs_treated - Abs_virus) / (Abs_cell - Abs_virus)] x 100. The EC50 value is determined from the dose-response curve.
Plaque Reduction Assay
This assay quantifies the reduction in infectious virus particles.
Materials:
-
Host cell line in 6-well or 12-well plates
-
Virus stock
-
This compound solutions
-
Overlay medium (e.g., medium containing 1% methylcellulose or low-melting-point agarose)
-
Crystal violet staining solution
Protocol:
-
Seed the plates with host cells to form a confluent monolayer.
-
Prepare serial dilutions of the virus stock.
-
Remove the growth medium and infect the cells with 100-200 µL of each virus dilution for 1 hour at 37°C to allow for viral adsorption.
-
During the incubation, prepare the overlay medium containing different concentrations of this compound.
-
After the adsorption period, remove the virus inoculum and add 2 mL of the overlay medium (with and without this compound) to each well.
-
Incubate the plates at 37°C until plaques are visible (typically 2-5 days).
-
Fix the cells with a formaldehyde solution and then stain with crystal violet.
-
Count the number of plaques in each well.
-
The percentage of plaque reduction is calculated as: [(Plaques_control - Plaques_treated) / Plaques_control] x 100. The IC50 value is determined from the dose-response curve.
Quantitative Reverse Transcription PCR (qRT-PCR) for Viral RNA Quantification
This method measures the amount of viral RNA to assess the effect of the compound on viral replication.
Materials:
-
Infected cell lysates (treated and untreated with this compound)
-
RNA extraction kit
-
Reverse transcriptase and cDNA synthesis kit
-
qPCR master mix with a fluorescent dye (e.g., SYBR Green) or a specific probe
-
Primers specific for a viral gene and a host housekeeping gene (for normalization)
-
Real-time PCR instrument
Protocol:
-
Infect cells with the virus in the presence or absence of various concentrations of this compound.
-
At different time points post-infection, lyse the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform qPCR using the synthesized cDNA, specific primers for the viral target and the housekeeping gene, and the qPCR master mix.
-
The relative quantification of viral RNA is determined using the ΔΔCt method, normalizing the viral gene expression to the housekeeping gene and comparing the treated samples to the untreated control.
Western Blot for Viral Protein Detection
This technique is used to detect the expression levels of specific viral proteins.
Materials:
-
Infected cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the viral protein of interest and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Prepare protein lysates from virus-infected cells treated with and without this compound.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using an imaging system. The band intensity can be quantified to determine the relative protein expression levels.
Visualizing Mechanisms of Action
The antiviral mechanisms of this compound are still under investigation. Based on the known activities of related polyphenols like gallic acid, several potential pathways can be hypothesized. The following diagrams, generated using the DOT language, illustrate these potential mechanisms and the experimental workflows.
Experimental Workflow for Antiviral Activity Screening
References
Application Notes and Protocols: DPPH Assay for the Determination of Antioxidant Activity of Digallic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid spectrophotometric method for determining the antioxidant capacity of various compounds.[1] The principle of the assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[2] This reduction of the DPPH radical is accompanied by a color change from deep violet to pale yellow, which can be monitored spectrophotometrically at approximately 517 nm.[1]
Digallic acid, a dimer of gallic acid, is a polyphenolic compound found in various plants and is known for its antioxidant properties.[3][4] These application notes provide a detailed protocol for the determination of the antioxidant activity of this compound using the DPPH assay. Gallic acid is used as a reference compound for comparison due to the extensive availability of its antioxidant activity data.
Principle of the DPPH Assay
The DPPH radical is a stable free radical that absorbs strongly at 517 nm. In the presence of an antioxidant (AH), the DPPH radical is reduced to DPPH-H, resulting in a decrease in absorbance. The degree of discoloration is stoichiometric with the number of electrons captured and is indicative of the antioxidant's radical scavenging activity.[2]
The reaction mechanism can be generalized as:
DPPH• (violet) + AH → DPPH-H (pale yellow) + A•
Data Presentation
The antioxidant activity is typically expressed as the percentage of DPPH radical scavenging activity and the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals and is a widely used parameter to compare the antioxidant potency of different compounds. A lower IC50 value indicates a higher antioxidant activity.[1]
Table 1: Molar Mass of Test and Reference Compounds
| Compound | Molar Mass ( g/mol ) |
| This compound | 322.24 |
| Gallic Acid | 170.12 |
| Ascorbic Acid | 176.12 |
| Trolox | 250.29 |
Table 2: Comparative Antioxidant Activity (IC50) in DPPH Assay
| Compound | IC50 (µM) | IC50 (µg/mL) | Reference |
| This compound | Data not available | Data not available | |
| Gallic Acid | ~30.53 | ~5.20 | [5] |
| Ascorbic Acid | ~66.12 ppm | 66.12 | [6] |
| Trolox | ~3.77 | ~0.94 | [3] |
Experimental Protocols
Materials and Reagents
-
This compound
-
Gallic acid (reference standard)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (analytical or HPLC grade)
-
Distilled or deionized water
-
Micropipettes and tips
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Preparation of Solutions
-
DPPH Stock Solution (1 mM): Dissolve 4 mg of DPPH in 10 mL of methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.
-
DPPH Working Solution (0.1 mM): Dilute the 1 mM DPPH stock solution 1:10 with methanol to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.
-
This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol or a suitable solvent in which it is fully soluble.
-
Gallic Acid Stock Solution (e.g., 1 mg/mL): Prepare in the same manner as the this compound stock solution.
-
Serial Dilutions: Prepare a series of dilutions of the this compound and gallic acid stock solutions in methanol to obtain a range of concentrations for IC50 determination (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL).
Assay Procedure (96-well plate format)
-
Blank: Add 200 µL of methanol to a well.
-
Control: Add 100 µL of the DPPH working solution and 100 µL of methanol to a well.
-
Sample/Standard: Add 100 µL of the various dilutions of this compound or gallic acid to separate wells.
-
Reaction Initiation: Add 100 µL of the DPPH working solution to the sample and standard wells.
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.
Calculation of DPPH Radical Scavenging Activity
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the sample with the DPPH solution.
Determination of IC50 Value
The IC50 value is determined by plotting the percentage of scavenging activity against the corresponding concentrations of the test compound. The concentration that results in 50% scavenging activity is the IC50 value. This can be calculated from the graph or by using linear regression analysis.
Visualizations
Experimental Workflow
Caption: Workflow for the DPPH antioxidant assay.
DPPH Radical Scavenging by this compound
References
- 1. DPPH Radical Scavenging Assay [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. dpph assay ic50: Topics by Science.gov [science.gov]
- 7. Research on antioxidant performance of diglucosyl gallic acid and its application in emulsion cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Digallic Acid's Effect on Cell Viability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Digallic acid, a polyphenol found in various plants, has garnered significant interest in the scientific community for its potential therapeutic properties, including its anti-cancer activities. These application notes provide a comprehensive overview and detailed protocols for assessing the effect of this compound on cell viability. The information herein is intended to guide researchers in designing and executing experiments to evaluate the cytotoxic, apoptotic, and cell cycle-modulating effects of this compound on various cell lines.
Data Presentation
Table 1: IC50 Values of this compound and Gallic Acid in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and its related compound, gallic acid, in different cancer cell lines, as determined by various studies.
| Compound | Cell Line | Cell Type | Incubation Time (h) | IC50 Value | Citation |
| This compound | TK6 | Human Lymphoblastoid | 48 | 8.5 µg/mL | [1] |
| Gallic Acid | A2780S | Ovarian Cancer | 24 | 19.39 µg/mL (103 µM) | [2] |
| Gallic Acid | A2780CP | Ovarian Cancer (Cisplatin-resistant) | 24 | 35.59 µg/mL (189 µM) | [2] |
| Gallic Acid | HOSE6-3 | Normal Ovarian | 24 | 49.32 µg/mL (262 µM) | [2] |
| Gallic Acid | OVCAR-3 | Ovarian Cancer | 24 | 22.14 ± 0.45 µM | [3][4] |
| Gallic Acid | OVCAR-3 | Ovarian Cancer | 48 | 20.36 ± 0.18 µM | [3][4] |
| Gallic Acid | OVCAR-3 | Ovarian Cancer | 72 | 15.13 ± 0.53 µM | [3][4] |
| Gallic Acid | A2780/CP70 | Ovarian Cancer (Cisplatin-resistant) | 24 | 33.53 ± 2.64 µM | [3][4] |
| Gallic Acid | A2780/CP70 | Ovarian Cancer (Cisplatin-resistant) | 48 | 27.18 ± 0.22 µM | [3][4] |
| Gallic Acid | A2780/CP70 | Ovarian Cancer (Cisplatin-resistant) | 72 | 22.81 ± 0.56 µM | [3][4] |
| Gallic Acid | C121 (Jurkat) | Lymphoblastic Leukemia | 24 | 60.3 ± 1.6 µM | [5] |
| Gallic Acid | C121 (Jurkat) | Lymphoblastic Leukemia | 48 | 50.9 ± 1.5 µM | [5] |
| Gallic Acid | C121 (Jurkat) | Lymphoblastic Leukemia | 72 | 30.9 ± 2.8 µM | [5] |
| Gallic Acid | HeLa | Cervical Cancer | 72 | 10.00 ± 0.67 µg/mL | [6] |
| Gallic Acid | SMMC-7721 | Hepatocellular Carcinoma | 48 | - | [7] |
| Gallic Acid | HepG2 | Hepatocellular Carcinoma | 48 | - | [7] |
| Gallic Acid | HeLa | Cervical Cancer | - | - | [8] |
| Gallic Acid | HTB-35 | Cervical Cancer | - | - | [8] |
Note: The cytotoxicity of gallic acid, a related compound, is included for comparative purposes as data for this compound is limited in the public domain.
Table 2: Effect of this compound and Gallic Acid on Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate malignant cells. The following table summarizes the percentage of apoptotic cells observed after treatment with this compound or gallic acid.
| Compound | Cell Line | Concentration | Incubation Time (h) | Apoptotic Cell Percentage (%) | Citation |
| Digalloyl-resveratrol | HL-60 | 10 µM | 24 | 4 | [9] |
| Digalloyl-resveratrol | HL-60 | 20 µM | 24 | 10 | [9] |
| Digalloyl-resveratrol | HL-60 | 40 µM | 24 | 34 | [9] |
| Digalloyl-resveratrol | HL-60 | 80 µM | 24 | 60 | [9] |
| Gallic Acid | A2780S | IC50 | 24 | ~20 | [2] |
| Gallic Acid | A2780CP | IC50 | 24 | ~30 | [2] |
| Gallic Acid | OVCAR-3 | 20 µM | 48 | 21.42 | [3][4] |
| Gallic Acid | A2780/CP70 | 20 µM | 48 | 17.69 | [3][4] |
| Gallic Acid | C121 (Jurkat) | 10 µM | 48 | 25 | [5] |
| Gallic Acid | C121 (Jurkat) | 30 µM | 48 | 35 | [5] |
| Gallic Acid | C121 (Jurkat) | 50 µM | 48 | 50 | [5] |
| Gallic Acid | C121 (Jurkat) | 80 µM | 48 | 86 | [5] |
| Gallic Acid | SMMC-7721 | 6.25 µg/mL | 48 | 11.8 ± 0.8 (early) | [7] |
| Gallic Acid | SMMC-7721 | 12.5 µg/mL | 48 | 17.7 ± 0.7 (early) | [7] |
| Gallic Acid | SMMC-7721 | 25.0 µg/mL | 48 | 27.8 ± 0.8 (early) | [7] |
Table 3: Effect of Gallic Acid on Cell Cycle Distribution
Cell cycle arrest is another mechanism by which anti-cancer agents can inhibit tumor growth. The following table presents data on the changes in cell cycle distribution in cancer cells treated with gallic acid.
| Cell Line | Concentration | Incubation Time (h) | % G0/G1 Phase | % S Phase | % G2/M Phase | Citation |
| OVCAR-3 (Control) | 0 µM | 48 | 56.69 | 34.65 | 8.67 | [3][4] |
| OVCAR-3 | 20 µM | 48 | 49.62 | 39.89 | 10.49 | [3][4] |
| A2780/CP70 (Control) | 0 µM | 48 | 63.79 | 27.76 | 8.46 | [3][4] |
| A2780/CP70 | 20 µM | 48 | 55.95 | 32.93 | 11.13 | [3][4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
This compound stock solution (dissolved in DMSO or other suitable solvent)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells through the use of Annexin V-FITC and Propidium Iodide (PI).
Materials:
-
6-well plates or culture flasks
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or culture flasks and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
6-well plates or culture flasks
-
This compound stock solution
-
Complete cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.
-
PI Staining: Add 500 µL of PI solution (50 µg/mL) and incubate at room temperature for 15-30 minutes in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound, leading to apoptosis and cell cycle arrest.
Caption: Extrinsic Apoptosis Pathway Induced by this compound.
References
- 1. Investigation of the apoptotic way induced by this compound in human lymphoblastoid TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.waocp.org [journal.waocp.org]
- 3. Gallic Acid Induces S and G2 Phase Arrest and Apoptosis in Human Ovarian Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Gallic Acid Inhibits Proliferation and Induces Apoptosis in Lymphoblastic Leukemia Cell Line (C121) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gallic acid as a selective anticancer agent that induces apoptosis in SMMC-7721 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gallic acid reduces cell viability, proliferation, invasion and angiogenesis in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multifactorial anticancer effects of digalloyl-resveratrol encompass apoptosis, cell-cycle arrest, and inhibition of lymphendothelial gap formation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Digallic Acid Stability in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with digallic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with aqueous solutions of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is turning brown. What is causing this discoloration?
A1: The browning of your this compound solution is likely due to oxidation. Like its constituent, gallic acid, this compound is susceptible to oxidation, especially in alkaline solutions exposed to air. This process can be accelerated by factors such as elevated temperature and exposure to light. The color change indicates the formation of degradation products, which may affect the compound's efficacy and safety profile.
Q2: At what pH is this compound most stable?
A2: While specific quantitative data for this compound is limited, based on the behavior of its hydrolysis product, gallic acid, it is most stable in acidic conditions. Gallic acid has been shown to be stable in pure water and acidic conditions but is unstable in neutral and alkaline environments (pH 7.0 and 10.0), where it undergoes significant degradation. Therefore, it is recommended to maintain a low pH for your this compound solutions to minimize degradation.
Q3: How does temperature affect the stability of this compound in aqueous solutions?
A3: Elevated temperatures can accelerate the degradation of this compound. For instance, studies on the related compound, gallic acid, have shown that thermal decomposition begins to be significant at temperatures above 210°C in the solid state. In aqueous solutions, degradation can occur at much lower temperatures. It is advisable to store this compound solutions at refrigerated temperatures (2-8°C) and avoid prolonged exposure to high temperatures during experimental procedures.
Q4: Is this compound sensitive to light?
A4: Yes, this compound is expected to be sensitive to light, a property common to many phenolic compounds. Exposure to UV light can lead to photodegradation, contributing to the loss of the compound and the formation of degradation products. To mitigate this, always store this compound solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Rapid loss of this compound concentration in solution | Hydrolysis: The ester bond in this compound is susceptible to hydrolysis, breaking down into two molecules of gallic acid, especially under alkaline or strongly acidic conditions. | 1. pH Adjustment: Maintain the pH of the solution in the acidic range (e.g., pH 3-5) using a suitable buffer system (e.g., citrate buffer). 2. Low Temperature: Store solutions at refrigerated temperatures (2-8°C) to slow down the hydrolysis rate. |
| Precipitation in the this compound solution | Low Aqueous Solubility: this compound has limited solubility in water, which can lead to precipitation, especially at higher concentrations or lower temperatures. | 1. Co-solvents: Consider using a co-solvent system, such as water with a small percentage of ethanol or propylene glycol, to improve solubility. 2. pH Adjustment: The solubility of phenolic acids can be pH-dependent. Experiment with slight pH adjustments within the stable range to enhance solubility. 3. Complexation: Investigate the use of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes and increase aqueous solubility. |
| Inconsistent results in biological assays | Degradation of this compound: The degradation of this compound into gallic acid and other byproducts can lead to variable biological activity, as the degradation products may have different potencies or effects. | 1. Freshly Prepared Solutions: Prepare this compound solutions fresh before each experiment. 2. Stability-Indicating Analytical Method: Use a validated stability-indicating HPLC method to monitor the concentration of this compound and detect the presence of degradation products in your experimental samples. 3. Use of Stabilizers: Consider the addition of antioxidants or chelating agents to your formulation. |
| Discoloration and degradation despite acidic pH and protection from light | Presence of Metal Ions: Trace metal ions (e.g., iron, copper) can catalyze the oxidation of phenolic compounds. | 1. Use of Chelating Agents: Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to your solution to sequester metal ions. 2. High-Purity Water: Ensure the use of high-purity, deionized water to minimize metal ion contamination. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating HPLC method. The specific parameters may need to be optimized for your particular instrumentation and experimental conditions.
1. Instrumentation and Columns:
- HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: Acetonitrile
- Gradient Program:
- 0-5 min: 10% B
- 5-25 min: 10% to 50% B
- 25-30 min: 50% to 10% B
- 30-35 min: 10% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 270 nm
3. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).
- Dilute the stock solution with the mobile phase or an appropriate buffer to the desired concentration for analysis.
4. Forced Degradation Study:
- To validate the stability-indicating nature of the method, perform forced degradation studies.
- Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl at 60°C for a specified time.
- Alkaline Hydrolysis: Treat the this compound solution with 0.1 M NaOH at room temperature for a specified time.
- Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature.
- Thermal Degradation: Heat the this compound solution at 60°C.
- Photodegradation: Expose the this compound solution to UV light (e.g., 254 nm) or sunlight.
- Analyze the stressed samples using the HPLC method to ensure that the degradation products are well-separated from the parent this compound peak.
Visualizations
Technical Support Center: Digallic Acid Solubility in Cell Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with digallic acid in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in cell culture media a concern?
A1: this compound is a polyphenolic compound found in various plants. It is investigated for its potential therapeutic properties, including antioxidant and anti-cancer activities.[1] Its utility in cell culture experiments can be limited by its poor solubility in aqueous solutions like cell culture media, which can lead to precipitation and inaccurate experimental results.
Q2: What are the common solvents for dissolving this compound?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[2] Its solubility in water is limited. For cell culture applications, it is typically first dissolved in a small amount of a compatible organic solvent to create a concentrated stock solution, which is then further diluted in the cell culture medium.
Q3: Why does this compound precipitate when added to my cell culture medium?
A3: Precipitation of this compound in cell culture media can occur due to several factors:
-
Poor aqueous solubility: this compound has inherently low solubility in water-based solutions.
-
Interaction with media components: Components in the cell culture medium, particularly proteins and salts in Fetal Bovine Serum (FBS), can interact with polyphenols like this compound, leading to the formation of insoluble complexes.[3][4]
-
pH of the medium: The pH of the cell culture medium (typically around 7.4) can affect the stability and solubility of phenolic compounds. Some polyphenols are less stable at neutral or alkaline pH.
-
Temperature changes: Temperature shifts, such as moving the compound from a warmer dissolving temperature to the incubator temperature, can cause it to precipitate out of solution.[5]
-
High concentration: Exceeding the solubility limit of this compound in the final culture medium will result in precipitation.
Q4: Can I heat or sonicate my this compound solution to improve solubility?
A4: Yes, gentle warming (e.g., to 37°C) and sonication can be used to aid in the dissolution of this compound when preparing stock solutions. However, it is crucial to avoid excessive heat, which could potentially degrade the compound.
Q5: How should I prepare a stock solution of this compound for cell culture experiments?
A5: A detailed protocol for preparing a this compound stock solution is provided in the "Experimental Protocols" section below. The general principle is to dissolve the this compound in a minimal amount of a cell-culture compatible solvent like DMSO to create a high-concentration stock, which can then be diluted to the final working concentration in the cell culture medium.
Troubleshooting Guide
This guide provides a step-by-step approach to resolving common issues with this compound solubility in cell culture.
Problem: Precipitate forms immediately upon adding this compound stock solution to the cell culture medium.
| Possible Cause | Troubleshooting Step |
| High final concentration | Lower the final concentration of this compound in your experiment. |
| Interaction with serum proteins | Decrease the percentage of FBS in your culture medium, if experimentally feasible. Alternatively, prepare the this compound dilution in serum-free medium first, and then add it to the cells with serum-containing medium. |
| Localized high concentration | When diluting the stock solution, add it dropwise to the medium while gently swirling to ensure rapid and even dispersion. Avoid adding the entire volume of the stock solution at once. |
| pH incompatibility | While generally not recommended to alter the pH of the culture medium, ensure your medium is properly buffered and at the correct physiological pH. |
Problem: Precipitate forms over time in the incubator.
| Possible Cause | Troubleshooting Step |
| Compound instability | This compound may degrade or aggregate over long incubation periods. Consider refreshing the medium with freshly prepared this compound at regular intervals for long-term experiments. Perform a stability assay (see Experimental Protocols) to determine the stability of this compound in your specific medium over time. |
| Temperature sensitivity | Ensure the incubator temperature is stable. Avoid frequent opening of the incubator door, which can cause temperature fluctuations. |
| Interaction with cellular metabolites | As cells metabolize, they can alter the pH and composition of the medium, potentially affecting compound solubility. Monitor the pH of your culture and consider more frequent media changes. |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound solubility in cell culture media, the following tables provide estimated values and qualitative descriptions based on available information for this compound and related phenolic compounds. Researchers should empirically determine the optimal solubility for their specific experimental conditions.
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility | Notes |
| DMSO | High | Commonly used for stock solution preparation. |
| Methanol | High | Can be used for stock solutions, but may have higher cytotoxicity than DMSO. |
| Water | Low (0.5 g/L at 25°C)[2] | Solubility is pH-dependent and increases at higher pH. |
| PBS (pH 7.4) | Very Low | Similar to water; not recommended as a primary solvent. |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Very Low | Solubility is significantly impacted by media components, especially serum. |
Table 2: Factors Influencing this compound Solubility and Stability
| Factor | Effect on Solubility/Stability | Recommendations |
| pH | Solubility of phenolic acids generally increases with pH, but stability may decrease at alkaline pH. | Maintain the physiological pH of the cell culture medium (around 7.2-7.4). Avoid alkaline conditions during stock preparation unless necessary and validated. |
| Temperature | Increased temperature can transiently increase solubility. | Gentle warming (37°C) can aid initial dissolution. Avoid repeated freeze-thaw cycles of stock solutions. |
| Serum (FBS) | Can decrease solubility due to protein binding and complex formation. | Use the lowest effective concentration of FBS. Consider serum-free media for initial dissolution. |
| Concentration | Higher concentrations increase the likelihood of precipitation. | Determine the optimal working concentration through a dose-response curve and solubility testing. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required amount of this compound to prepare a stock solution of desired concentration (e.g., 10 mM).
-
Weigh the this compound powder accurately and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
If the powder is not fully dissolved, place the tube in a 37°C water bath or incubator for 10-15 minutes. Vortex again.
-
If dissolution is still incomplete, sonicate the tube for 5-10 minutes.
-
Once fully dissolved, the stock solution can be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium (with or without serum, as required by the experiment)
-
Sterile tubes for dilution
-
-
Procedure:
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in your cell culture experiment.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing or swirling the tube of medium, add the calculated volume of the this compound stock solution dropwise. This ensures rapid and even dispersion, minimizing localized high concentrations that can lead to precipitation.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it may be necessary to lower the final concentration.
-
Use the freshly prepared this compound-containing medium immediately for your cell culture experiments.
-
Protocol 3: Assessment of this compound Stability in Cell Culture Medium
-
Materials:
-
This compound-containing cell culture medium (prepared as in Protocol 2)
-
Cell-free 24-well plate
-
Incubator (37°C, 5% CO2)
-
HPLC system with a suitable column and detector (or other appropriate analytical method)
-
-
Procedure:
-
Add a defined volume (e.g., 1 mL) of the this compound-containing medium to multiple wells of a 24-well plate.
-
Place the plate in a 37°C, 5% CO2 incubator.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot from one of the wells.
-
Analyze the concentration of this compound in the collected aliquots using a validated analytical method like HPLC.
-
Plot the concentration of this compound versus time to determine its stability profile in the cell culture medium under experimental conditions.[6]
-
Visualizations
Caption: Chemical structure of this compound.
Caption: Experimental workflow for using this compound in cell culture.
Caption: Troubleshooting decision tree for this compound precipitation.
Caption: Simplified signaling pathways affected by this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound CAS#: 536-08-3 [m.chemicalbook.com]
- 3. Molecular Mechanisms and Applications of Polyphenol-Protein Complexes with Antioxidant Properties: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress on Protein-Polyphenol Complexes: Effect on Stability and Nutrients Delivery of Oil-in-Water Emulsion System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Digallic Acid in Antioxidant Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with digallic acid in antioxidant assays.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve this compound for my experiments?
A1: The solubility of this compound depends on the solvent system used in your assay. For aqueous-based assays, its solubility in water is relatively low at room temperature but increases significantly with temperature[1]. For many assays, dissolving this compound in organic solvents like ethanol or methanol is a common practice before creating final dilutions in the assay buffer[2][3]. If using a mixed solvent system, studies have shown that solubility is higher in ethanol compared to water[2]. It is recommended to first prepare a concentrated stock solution in a suitable organic solvent (e.g., ethanol, methanol, or DMSO) and then dilute it to the final working concentrations with the appropriate buffer or solvent for the specific assay.
Q2: What is the optimal concentration range for this compound in common antioxidant assays?
A2: The optimal concentration range depends on the specific assay's sensitivity and the expected antioxidant capacity. It is always recommended to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) value. Based on studies with the closely related compound, gallic acid, you can use the ranges in the table below as a starting point for your optimization[4][5][6][7].
Q3: Can the solvent I use to dissolve this compound interfere with the assay?
A3: Yes, the solvent can interfere with the assay. For instance, some organic solvents may react with the free radicals used in assays like DPPH and ABTS, leading to inaccurate results. It is crucial to run a solvent blank (containing the same concentration of the solvent as your sample wells) to measure and correct for any background absorbance or reaction[8]. Ensure the solvent is compatible with the assay and does not cause precipitation when mixed with the reagents.
Q4: Why am I seeing high variability or poor reproducibility in my results?
A4: High variability can stem from several factors. For radical scavenging assays like DPPH and ABTS, the radical solutions are often light and temperature-sensitive[8]. Ensure you prepare these solutions fresh, store them protected from light, and maintain a consistent incubation temperature[4][9]. Pipetting accuracy, especially when preparing serial dilutions, is also critical. Finally, the reaction kinetics can vary; ensure you have optimized the incubation time to allow the reaction to reach a stable endpoint[10].
Q5: Which antioxidant assay is most suitable for evaluating this compound?
A5: It is highly recommended to use at least two different methods to evaluate antioxidant activity, as each assay has a different underlying mechanism[6].
-
DPPH and ABTS assays measure the capacity for hydrogen or electron donation to scavenge synthetic radicals[5][11]. The ABTS assay is often considered more sensitive due to faster reaction kinetics[5].
-
The FRAP assay measures the ability of an antioxidant to reduce a ferric iron (Fe³⁺) complex to a ferrous iron (Fe²⁺) complex[10]. The choice depends on the research question. DPPH and ABTS are excellent for screening radical scavenging ability, while FRAP assesses reducing power.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Antioxidant Activity Detected | 1. Concentration Too Low: The this compound concentration is below the detection limit of the assay. 2. Degradation: The this compound stock solution may have degraded. 3. Incorrect Wavelength: The spectrophotometer is not set to the correct wavelength for the assay. | 1. Perform a serial dilution over a wider range, including higher concentrations. 2. Prepare a fresh stock solution. Store stock solutions refrigerated and protected from light[3]. 3. Verify the correct absorbance wavelength for your specific assay (e.g., ~517 nm for DPPH, ~734 nm for ABTS, ~593 nm for FRAP)[8][11][12]. |
| Absorbance Values are Too High (Out of Linear Range) | 1. Concentration Too High: The this compound concentration is too high, causing complete scavenging of the radical or reduction of the metal ion. 2. Sample Interference: The sample itself has a high background absorbance at the measurement wavelength. | 1. Dilute your samples further and re-run the assay. Aim for inhibition percentages that fall within the linear range of your standard curve (typically 20-80%). 2. Run a sample background control containing the sample and all reagents except the chromogen (e.g., DPPH or ABTS radical) to subtract the background absorbance[10]. |
| Precipitate Forms Upon Mixing Reagents | 1. Poor Solubility: this compound is precipitating out of solution when mixed with the aqueous assay reagents. 2. Buffer Incompatibility: The buffer system is causing the sample or reagents to precipitate. | 1. Decrease the initial concentration of your this compound stock. Alternatively, try using a small amount of a co-solvent like DMSO or ethanol in your final reaction mixture, ensuring you run an appropriate solvent control[13]. 2. Check the pH and composition of your buffer. Ensure it is compatible with all components of the reaction. |
| Color of Radical Solution (DPPH/ABTS) Fades Too Quickly in Blank | 1. Reagent Instability: The DPPH or ABTS radical solution is unstable and degrading. 2. Contamination: Contamination in the buffer or solvent is scavenging the radical. | 1. Prepare fresh radical solutions daily. Store the stock solution in the dark and at 4°C[8][13]. 2. Use high-purity, spectrophotometric grade solvents and fresh buffers. |
Quantitative Data Summary
The following table provides recommended starting concentrations for this compound and common standards in popular antioxidant assays. These ranges are primarily based on data for gallic acid, a structurally similar compound, and should be adapted based on your specific experimental conditions.
| Assay | Compound | Typical Concentration Range | Standard Reference |
| DPPH | This compound (or Gallic Acid) | 1 - 100 µg/mL | Ascorbic Acid or Trolox |
| ABTS | This compound (or Gallic Acid) | 1 - 50 µg/mL | Ascorbic Acid or Trolox |
| FRAP | This compound (or Gallic Acid) | 10 - 200 µM | Ferrous Sulfate (FeSO₄) or Ascorbic Acid |
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol is adapted from standard procedures for assessing the ability of a compound to act as a free radical scavenger[5][8].
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in spectrophotometric grade methanol or ethanol. This solution should have an absorbance of approximately 1.0 at 517 nm. Prepare this solution fresh and keep it in the dark.
-
This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or ethanol.
-
Standard: Prepare a 1 mg/mL stock solution of a known antioxidant like Ascorbic Acid or Trolox.
-
-
Assay Procedure:
-
Prepare a series of dilutions of the this compound stock solution and the standard in separate tubes.
-
In a 96-well plate, add 20 µL of each dilution to different wells[4].
-
Add 180 µL of the DPPH working solution to all wells.
-
Include a blank control containing 20 µL of the solvent (e.g., methanol) and 180 µL of the DPPH solution.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes[8].
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the concentration to determine the IC50 value.
-
ABTS Radical Cation Decolorization Assay
This protocol is based on the method of generating the ABTS radical cation (ABTS•+) through chemical oxidation[5][14].
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) in water.
-
Potassium Persulfate (2.45 mM): Dissolve potassium persulfate in water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use[14]. This generates the dark green ABTS radical.
-
Dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Prepare serial dilutions of your this compound sample and a standard (e.g., Trolox).
-
Add 20 µL of your sample or standard to a 96-well plate.
-
Add 180 µL of the diluted ABTS•+ working solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6-10 minutes[5].
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 or Trolox Equivalent Antioxidant Capacity (TEAC).
-
Ferric Reducing Antioxidant Power (FRAP) Assay
This protocol measures the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form[9][12].
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Prepare using sodium acetate and acetic acid.
-
TPTZ Solution (10 mM): Dissolve 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve ferric chloride hexahydrate in water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use[9].
-
-
Assay Procedure:
-
Prepare dilutions of your this compound sample and a standard (e.g., FeSO₄).
-
Add 30 µL of the sample or standard to a 96-well plate.
-
Add 270 µL of the freshly prepared FRAP reagent to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30 minutes[12].
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Construct a standard curve using the FeSO₄ standard.
-
Express the FRAP value of the samples in terms of Fe²⁺ equivalents (e.g., µM Fe(II)/mg of sample).
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of antioxidant activity by using different in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. researchgate.net [researchgate.net]
- 10. assaygenie.com [assaygenie.com]
- 11. researchgate.net [researchgate.net]
- 12. journal.unisza.edu.my [journal.unisza.edu.my]
- 13. abcam.cn [abcam.cn]
- 14. protocols.io [protocols.io]
Technical Support Center: Analysis of Digallic Acid and Its Degradation Products
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the analysis of digallic acid and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary degradation products?
A1: this compound is a polyphenolic compound that is a component of tannic acid.[1] It is essentially two molecules of gallic acid linked by an ester bond.[2] Under various conditions, such as enzymatic action (by tannase), acidic or alkaline hydrolysis, the primary degradation product of this compound is gallic acid (3,4,5-trihydroxybenzoic acid).[1][2]
Q2: What are the further degradation products of gallic acid?
A2: Gallic acid can be further degraded through several pathways, depending on the conditions (e.g., aerobic vs. anaerobic) and the microorganisms involved.[3]
-
Aerobic degradation: Can proceed via the β-ketoadipate pathway or be converted into pyruvate and oxaloacetate.[3] Key intermediates can include 4-oxalomesaconic acid (OMA) and 4-carboxy-4-hydroxy-2-oxoadipic acid (CHA).[4]
-
Anaerobic degradation: Often begins with decarboxylation to yield pyrogallol, which is then further broken down.[3][5]
Q3: What factors can cause the degradation of this compound in my sample?
A3: Degradation can be influenced by several factors during sample preparation and storage:
-
pH: Alkaline solutions of gallic acid are readily oxidized by air.[2] Hydrolysis of the ester bond in this compound can occur under both acidic and alkaline conditions.
-
Temperature: Elevated temperatures can accelerate both hydrolysis and oxidative degradation.
-
Enzymatic Activity: The presence of the enzyme tannase will specifically catalyze the hydrolysis of this compound to gallic acid.[1]
-
Presence of Oxidizing Agents: Oxidizing agents can lead to the oxidative coupling of gallic acid to form ellagic acid or other oxidation products.[2]
-
Light Exposure: As with many phenolic compounds, prolonged exposure to light can contribute to degradation.
Analytical Methodologies and Protocols
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying this compound and its degradation products.
Experimental Protocol: HPLC Analysis
This protocol provides a general method for the analysis of this compound and gallic acid. Method optimization may be required depending on the sample matrix and specific instrumentation.
-
Standard Preparation:
-
Prepare individual stock solutions of this compound and gallic acid (e.g., 1 mg/mL) in methanol or a methanol:water mixture.
-
From the stock solutions, prepare a series of working standards with known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using the mobile phase as the diluent.
-
Store standards in a cool, dark place.
-
-
Sample Preparation:
-
Accurately weigh the sample material.
-
Extract the analytes using a suitable solvent, such as methanol or ethanol. Ultrasound-assisted extraction can improve efficiency.[6]
-
Centrifuge the extract to pellet any particulate matter.
-
Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Run the prepared standards and samples using the HPLC system.
-
Generate a calibration curve for each analyte by plotting peak area versus concentration.
-
Quantify the amount of this compound and gallic acid in the samples by interpolating their peak areas from the respective calibration curves.
-
Data Presentation: Typical HPLC Parameters
The following table summarizes typical starting conditions for the HPLC analysis of digallic and gallic acids.
| Parameter | Typical Value | Notes |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) | A C18 column provides good retention and separation for these moderately polar compounds. |
| Mobile Phase | A: 0.1% Phosphoric Acid or Formic Acid in WaterB: Acetonitrile or Methanol | The acidic modifier is crucial for obtaining sharp, symmetrical peaks by suppressing the ionization of the phenolic hydroxyl and carboxylic acid groups.[7] |
| Elution Mode | Gradient | A gradient elution (e.g., starting with 5-10% B, increasing to 50-70% B over 20-30 minutes) is often necessary to separate gallic acid from the more retained this compound and other compounds. |
| Flow Rate | 0.8 - 1.2 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25 - 35 °C | Maintaining a consistent column temperature is critical for reproducible retention times.[8] |
| Injection Volume | 10 - 20 µL | Adjust as needed based on sample concentration and detector sensitivity. |
| Detector | UV-Vis or Photodiode Array (PDA) | |
| Detection Wavelength | ~270 - 280 nm | Gallic acid shows maximum absorption around 272 nm.[7] A PDA detector allows for monitoring across a range of wavelengths and assessing peak purity. |
Visualized Workflows and Pathways
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound and its degradation products.
Q1: Why are my retention times shifting from one run to the next?
A1: Retention time instability is a frequent issue. Here are the primary causes and solutions:
-
Cause 1: Inconsistent Mobile Phase Composition. If you are mixing solvents online, the pump's proportioning valves may not be performing correctly.[8]
-
Cause 2: Fluctuating Column Temperature. Even small changes in ambient temperature can affect retention times.[8]
-
Solution: Use a thermostatted column oven to maintain a constant temperature.[11]
-
-
Cause 3: Poor Column Equilibration. The column may not have reached equilibrium with the starting mobile phase conditions before injection.
-
Solution: Increase the equilibration time between runs to ensure the column is ready for the next injection.[11]
-
Q2: My gallic acid peak is tailing or showing poor shape. What can I do?
A2: Peak tailing for acidic compounds like gallic acid is often due to secondary interactions with the stationary phase.
-
Cause 1: Silanol Interactions. Free silanol groups on the silica-based C18 column can interact with the acidic functional groups of your analyte.
-
Solution: Ensure your mobile phase is sufficiently acidic (pH 2.5-3.5) by using a modifier like phosphoric or formic acid. This keeps the carboxylic acid group protonated, minimizing unwanted interactions and resulting in sharper peaks.[7]
-
-
Cause 2: Column Contamination/Age. The column may be contaminated with strongly retained sample components, or the stationary phase may be degraded.
-
Cause 3: Sample Overload. Injecting too much sample can lead to peak distortion.
-
Solution: Dilute your sample and re-inject. Check if the peak shape improves.[11]
-
Q3: I am seeing a high backpressure in the system. What should I check?
A3: A sudden increase in system backpressure usually indicates a blockage.
-
Cause 1: Blocked Column Frit. Particulates from the sample or worn pump seals can clog the inlet frit of the column.
-
Solution: First, disconnect the column and see if the pressure returns to normal; this isolates the problem to the column. Try back-flushing the column (if the manufacturer allows it). If pressure remains high, the frit or the column may need replacement. Always filter your samples to prevent this.[12]
-
-
Cause 2: Blockage in Tubing or Injector. A blockage can occur elsewhere in the system.
-
Solution: Systematically loosen fittings, starting from the detector and moving backward towards the pump, to identify the location of the blockage.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Gallic acid - Wikipedia [en.wikipedia.org]
- 3. d-nb.info [d-nb.info]
- 4. Unravelling the gallic acid degradation pathway in bacteria: the gal cluster from Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Agdc1p – a Gallic Acid Decarboxylase Involved in the Degradation of Tannic Acid in the Yeast Blastobotrys (Arxula) adeninivorans [frontiersin.org]
- 6. A Concise Profile of Gallic Acid—From Its Natural Sources through Biological Properties and Chemical Methods of Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repositorio.unesp.br [repositorio.unesp.br]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 10. bvchroma.com [bvchroma.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. ijprajournal.com [ijprajournal.com]
preventing oxidation of digallic acid during experiments
Welcome to the technical support center for digallic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to oxidation?
This compound is a polyphenolic compound, chemically composed of two gallic acid molecules linked by an ester bond.[1][2] Like other phenolic compounds, its hydroxyl (-OH) groups are susceptible to oxidation, especially when exposed to oxygen, light, high pH, and certain metal ions. This oxidation can lead to the formation of colored degradation products and a loss of the compound's intended activity.
Q2: What are the visible signs of this compound oxidation?
While specific data on the color of oxidized this compound is limited, oxidation of related phenolic compounds like gallic acid can result in a color change in the solution, often turning it greenish or brownish.[3] Any unexpected color development in a solution that should be colorless or pale is a potential indicator of degradation. For definitive confirmation, analytical techniques like HPLC or UV-Vis spectroscopy should be used to check for the appearance of degradation peaks or changes in the absorption spectrum.
Q3: How does pH affect the stability of this compound?
This compound's stability is pH-dependent. Related compounds like gallic acid are known to be unstable and degrade in alkaline (high pH) conditions.[3] To minimize oxidation, it is recommended to prepare and use this compound solutions in acidic or neutral pH environments. If the experimental conditions require a basic pH, the solution should be prepared immediately before use and protected from light and oxygen as much as possible.
Q4: Can I use antioxidants to stabilize my this compound solution?
Yes, the addition of other antioxidants can help protect this compound from oxidation. For instance, eugenol has been shown to suppress the oxidation of gallic acid. When selecting a stabilizing agent, ensure it does not interfere with your downstream experimental assays.
Troubleshooting Guide
Issue 1: My this compound solution changes color shortly after preparation.
-
Cause: This is a strong indication of rapid oxidation. The most likely causes are exposure to atmospheric oxygen, use of a non-degassed solvent, or a pH that is too high.
-
Solution:
-
Prepare solutions using solvents that have been thoroughly degassed by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.
-
Dissolve and handle the this compound solution under a gentle stream of inert gas.
-
Ensure the pH of the solution is neutral or slightly acidic. Use a buffer if appropriate for your experiment.
-
Prepare the solution fresh, immediately before the experiment is to be performed.
-
Issue 2: I am seeing inconsistent results in my bioassays.
-
Cause: Inconsistent results can arise from the variable degradation of this compound between experiments or even over the course of a single experiment. The concentration of active this compound may be decreasing over time.
-
Solution:
-
Standardize Preparation: Follow a strict, standardized protocol for solution preparation, as detailed below.
-
Use Fresh: Always use freshly prepared stock solutions for each experiment. Avoid using solutions that have been stored for extended periods unless their stability under those conditions has been validated.
-
Protect During Experiment: Keep solutions in tightly sealed, light-protected containers (e.g., amber vials) and on ice when not in immediate use.
-
Run Controls: Include a control at the beginning and end of your experimental run to assess if the compound's activity has changed over the duration of the assay.
-
Data and Protocols
Storage and Handling Data
Proper storage is the first line of defense against oxidation.[4] Below is a summary of recommended storage conditions.
| Form | Temperature | Atmosphere/Conditions | Notes |
| Solid Powder | -20°C or 2-8°C[4] | Store in a tightly closed container in a dry, well-ventilated place[5] | Sensitive to air, light, and moisture.[6] Store under an inert gas for maximum stability. |
| In Solvent | -80°C[4] | Store in airtight, amber vials with minimal headspace. | Flash-freeze aliquots in an appropriate solvent before storing to prevent repeated freeze-thaw cycles. |
Chemical Incompatibility
To prevent degradation, avoid contact with the following classes of chemicals.[4][6]
| Incompatible Material Class | Examples |
| Strong Oxidizing Agents | Hydrogen peroxide, nitrates, perchlorates |
| Strong Bases / Alkalis | Sodium hydroxide, potassium hydroxide |
| Strong Acids | Concentrated sulfuric acid, nitric acid |
| Acid Chlorides & Anhydrides | Acetyl chloride, acetic anhydride |
General Experimental Protocol to Minimize Oxidation
This protocol outlines the best practices for preparing and handling this compound solutions.
-
Solvent Preparation:
-
Choose a high-purity, appropriate solvent.
-
Degas the solvent by sparging with an inert gas (nitrogen or argon) for at least 15 minutes immediately prior to use to remove dissolved oxygen.
-
-
Weighing and Handling:
-
If possible, handle the solid this compound in a glove box under an inert atmosphere.
-
If a glove box is not available, weigh the required amount quickly and minimize its exposure to ambient air.
-
-
Dissolution:
-
Add the weighed this compound to the degassed solvent in a container suitable for your experiment (e.g., an amber glass vial).
-
Maintain a gentle stream of inert gas over the solvent surface while adding the solid.
-
Seal the container immediately and mix (vortex or sonicate) until fully dissolved.
-
-
Storage of Stock Solution:
-
If the solution is not for immediate use, it should be aliquoted into smaller volumes in amber, airtight vials to minimize headspace and prevent contamination of the entire stock.
-
Flash-freeze the aliquots and store them at -80°C.[4]
-
-
Use in Experiments:
-
When ready to use, thaw an aliquot quickly.
-
Keep the solution on ice and protected from light throughout the experiment.
-
Discard any unused portion of the thawed aliquot to ensure consistency.
-
Visual Guides
Experimental Workflow for Handling this compound
The following diagram illustrates the recommended workflow to minimize oxidation during solution preparation and use.
Caption: Recommended workflow for handling this compound.
Factors Contributing to this compound Oxidation
This diagram shows the key factors that cause oxidation and the corresponding preventive measures.
Caption: Key causes of oxidation and their preventive measures.
References
Technical Support Center: Isolating Pure Digallic Acid
Welcome to the technical support center for the isolation and purification of pure digallic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the isolation of this compound.
Problem: Low Yield of this compound After Hydrolysis of Tannic Acid
Possible Causes and Solutions:
-
Over-hydrolysis: Prolonged or harsh hydrolysis conditions (e.g., high temperature, strong acid/base) can lead to the complete breakdown of this compound into gallic acid.
-
Solution: Optimize the hydrolysis conditions. Partial acid hydrolysis is often used to obtain this compound.[1] It is recommended to perform time-course experiments to determine the optimal reaction time that maximizes the yield of this compound while minimizing the formation of gallic acid.
-
-
Incomplete Extraction: The extraction solvent and method may not be efficient for recovering this compound from the hydrolysis mixture.
-
Solution: Use a suitable water-immiscible solvent for extraction. Solvents like methyl isobutyl ketone, amyl alcohols, and cyclohexanone have been suggested for the extraction of gallic acid and related compounds.[2] Ensure thorough mixing and an adequate number of extraction cycles.
-
-
Poor Crystallization Technique: Significant amounts of this compound may be lost in the mother liquor during crystallization.
-
Solution: Minimize the amount of solvent used for recrystallization. Ensure the solution is fully saturated at the boiling point and cooled slowly to maximize crystal formation. If the mother liquor is suspected to contain a significant amount of product, it can be concentrated and a second crop of crystals can be collected.
-
Problem: My Purified this compound is Contaminated with Gallic Acid
Possible Causes and Solutions:
-
Similar Solubility: Gallic acid and this compound have similar polarities and solubilities, making their separation by simple crystallization challenging.
-
Solution 1: Counter-Current Chromatography (CCC): This technique is highly effective for separating compounds with similar partition coefficients. High-speed counter-current chromatography (HSCCC) has been successfully used to separate gallic acid from plant extracts.[3][4][5] A two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water, can be optimized for the separation.[6]
-
Solution 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC): Prep-HPLC offers high resolution for separating closely related compounds. A reversed-phase C18 column with a gradient of a polar solvent (e.g., methanol or acetonitrile in water with a small amount of acid like formic acid) can be developed to separate gallic acid and this compound.
-
Solution 3: Macroporous Resin Chromatography: This can be used as an initial purification step to enrich the this compound fraction. Different resins have varying selectivities for phenolic compounds.
-
Problem: My this compound Sample Shows Two Peaks on HPLC Analysis
Possible Causes and Solutions:
-
Presence of Isomers: this compound exists as two stable isomeric forms: meta-digallic acid and para-digallic acid.[1] These isomers have very similar properties but may be resolved under specific HPLC conditions.
-
Solution: Confirm the presence of isomers by techniques like LC-MS. For purification, highly efficient separation techniques are required. Preparative HPLC with a high-resolution column and an optimized mobile phase is the most likely method to successfully separate these isomers. The separation of similar isomers, such as dicaffeoylquinic acids, has been achieved by carefully selecting column chemistry (e.g., phenyl vs. alkyl phases) and optimizing the mobile phase and temperature.[7]
-
Problem: The Product "Oils Out" During Crystallization Instead of Forming Crystals
Possible Causes and Solutions:
-
High Impurity Levels: The presence of significant amounts of impurities can lower the melting point of the mixture and prevent crystal lattice formation.
-
Solution: Purify the crude product further before attempting crystallization. Techniques like macroporous resin chromatography or a preliminary flash chromatography step can be used to remove the bulk of impurities.
-
-
Inappropriate Solvent: The chosen crystallization solvent may not be suitable for this compound.
-
Solution: Experiment with different solvent systems. Since this compound is soluble in methanol and DMSO, a mixed solvent system could be effective. For example, dissolving the compound in a good solvent (like methanol) and then slowly adding a poor solvent (an "anti-solvent") until turbidity is observed, followed by slow cooling, can induce crystallization.
-
-
Cooling Too Rapidly: If the solution is cooled too quickly, the compound may not have enough time to form an ordered crystal lattice and will separate as an oil.
-
Solution: Ensure slow cooling. This can be achieved by allowing the flask to cool to room temperature slowly, and then transferring it to a refrigerator. Insulating the flask can also help to slow down the cooling rate.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for isolating this compound?
A1: Tannic acid is the most common starting material. Tannic acid is a polymer composed of gallic acid and this compound units esterified to a central glucose or quinic acid core.[6][8] Partial hydrolysis of tannic acid breaks it down into smaller fragments, including this compound.
Q2: What are the typical impurities I should expect when isolating this compound?
A2: The most common impurities are gallic acid, trigallic acid, and unhydrolyzed or partially hydrolyzed tannic acid.[1] The presence of these structurally similar compounds is the primary challenge in obtaining pure this compound.
Q3: What solubility information is available for this compound?
A3: this compound is reported to be soluble in dimethyl sulfoxide (DMSO) and methanol.[6] This is in contrast to gallic acid, which is soluble in water, acetone, and ethanol, but insoluble in less polar organic solvents like benzene, chloroform, and ether.[8] This difference in solubility can be exploited during extraction and purification.
Q4: Can I use fractional crystallization to separate this compound from gallic acid?
A4: Fractional crystallization can be attempted, but it may be challenging due to the similar structures and properties of these compounds. This technique relies on differences in solubility and crystallization temperature.[9] A multi-stage process would likely be required, and it may not be as efficient as chromatographic methods for achieving high purity.
Q5: What is a good general approach for purifying crude this compound?
A5: A multi-step approach is generally recommended.
-
Initial Purification: Use macroporous resin chromatography to separate the phenolic compounds from other water-soluble impurities and to enrich the fraction containing this compound.
-
Primary Separation: Employ a high-resolution technique like Counter-Current Chromatography (CCC) or preparative HPLC to separate this compound from gallic acid and trigallic acid.
-
Final Polishing/Crystallization: Recrystallize the purified this compound from a suitable solvent system to obtain the final high-purity product.
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the isolation of this compound. Note that specific yield and purity data for this compound is not widely available in the literature; therefore, data for the closely related gallic acid is provided as a reference.
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility |
| This compound | DMSO | Soluble[6] |
| Methanol | Soluble[6] | |
| Gallic Acid | Water | Soluble[8] |
| Acetone | Soluble[8] | |
| Ethanol | Soluble[8] | |
| Benzene | Insoluble[8] | |
| Chloroform | Insoluble[8] | |
| Ether | Insoluble[8] |
Table 2: Representative Yield and Purity Data from Gallic Acid Purification
This data is for gallic acid and serves as an estimate for what might be achievable for the structurally similar this compound.
| Purification Method | Starting Material | Product | Purity | Yield/Recovery | Reference |
| HSCCC | 1 g n-butanol extract of Cornus officinalis | 60 mg Gallic Acid | 97% | 6% | [3] |
| Crystallization | Crude Gallic Acid from Tara Pods | Purified Gallic Acid | >99% | >30% (overall) | [1] |
| Microbial Hydrolysis & Recrystallization | 40 g/L Tannic Acid | Gallic Acid | Not specified | 83.3% (recovery) | [2] |
Experimental Protocols
Protocol 1: Partial Acid Hydrolysis of Tannic Acid
This protocol is a composite based on general procedures for tannic acid hydrolysis. Optimization will be required.
-
Dissolution: Dissolve 20g of tannic acid in 100 mL of distilled water in a round-bottom flask.
-
Acidification: Slowly add 10 mL of 2M sulfuric acid to the solution while stirring.
-
Hydrolysis: Heat the mixture to 80-90°C with continuous stirring. Monitor the reaction progress every 30 minutes by taking a small aliquot and analyzing it by TLC or HPLC to observe the formation of this compound and gallic acid. The optimal time will likely be in the range of 2-4 hours.
-
Cooling and Neutralization: Once the desired ratio of this compound is achieved, cool the reaction mixture in an ice bath. Carefully neutralize the solution with a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
Extraction: Transfer the neutralized solution to a separatory funnel and extract three times with an equal volume of ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product containing this compound, gallic acid, and other hydrolysis products.
Protocol 2: Purification of this compound using Preparative HPLC
This is a general protocol that should be optimized for your specific instrument and crude sample.
-
Sample Preparation: Dissolve the crude product from Protocol 1 in the mobile phase at a high concentration. Filter the sample through a 0.45 µm filter before injection.
-
Column: A preparative C18 column (e.g., 20 mm x 250 mm, 10 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Methanol or Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: Develop a gradient that effectively separates the components. An example could be:
-
0-5 min: 10% B
-
5-40 min: Gradient from 10% to 50% B
-
40-45 min: Gradient from 50% to 90% B (to wash the column)
-
45-50 min: Return to 10% B (equilibration)
-
-
Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 15-20 mL/min for a 20 mm ID column).
-
Detection: Monitor the elution at a suitable wavelength for phenolic compounds, such as 280 nm.
-
Fraction Collection: Collect the fractions corresponding to the this compound peak (which may appear as a single peak or two closely eluting isomer peaks).
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. The resulting solid can be further purified by recrystallization if necessary.
Visualizations
Caption: Workflow for the isolation of pure this compound from tannic acid.
Caption: Troubleshooting decision tree for common issues in this compound isolation.
Caption: Relationship between tannic acid and its hydrolysis products.
References
- 1. researchgate.net [researchgate.net]
- 2. A new approach to microbial production of gallic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of gallic acid from Cornus officinalis Sieb. et Zucc by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fao.org [fao.org]
- 7. Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fao.org [fao.org]
- 9. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Digallic Acid Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solvent extraction of digallic acid from plant materials.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental process of this compound extraction.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for extracting this compound from your specific plant matrix. | This compound is a polar molecule. Employ polar solvents such as methanol, ethanol, acetone, or water. Often, a mixture of an organic solvent with water provides the best results. For instance, an 80% methanol solution or a 70:30 ethanol-water mixture has proven effective for similar polyphenols.[1][2] It is recommended to test a range of solvent polarities. |
| Suboptimal Extraction Temperature: The temperature may be too low for efficient extraction or too high, causing degradation of the this compound. | Gradually increase the extraction temperature. A temperature range of 65-70°C has been found to be effective for gallic acid, a related compound.[2] However, be aware that excessive heat can lead to the degradation of phenolic compounds.[3] Monitor your yield at different temperatures to find the optimal point. | |
| Insufficient Extraction Time: The duration of the extraction may not be long enough to allow the solvent to fully penetrate the plant material and dissolve the this compound. | Increase the extraction time in increments. Studies on similar compounds have used extraction times ranging from a few hours to up to 48 hours.[2][4] | |
| Inadequate Solid-to-Liquid Ratio: A low solvent volume relative to the plant material can lead to a saturated solution, preventing further extraction. | Ensure a sufficient excess of solvent. A common starting point is a solid-to-liquid ratio of 1:20 or 1:30 (g/mL).[4][5] | |
| Large Particle Size of Plant Material: The solvent may not be able to efficiently penetrate larger plant particles, leaving some this compound unextracted. | Grind the dried plant material to a fine powder to increase the surface area available for extraction. One study found that a smaller particle size significantly improved the yield of gallic acid. | |
| Presence of Impurities in the Extract | Co-extraction of Other Compounds: The chosen solvent may also be extracting other compounds from the plant matrix with similar solubility. | Consider a multi-step extraction using solvents of varying polarities to selectively remove impurities. For example, a pre-extraction with a non-polar solvent like hexane can remove lipids before extracting the polar this compound. Subsequent purification steps like liquid-liquid extraction or column chromatography may be necessary.[6] |
| Degradation of this compound | Oxidation: this compound, like other polyphenols, can be susceptible to oxidation, especially in alkaline solutions or when exposed to air for extended periods.[7] | Perform extractions under an inert atmosphere (e.g., nitrogen or argon) if possible. Avoid high pH conditions unless intentionally hydrolyzing tannins. Store extracts at low temperatures and protected from light. |
| Enzymatic Degradation: Endogenous plant enzymes released during sample preparation can degrade this compound. | Consider blanching the plant material before extraction to deactivate enzymes. Alternatively, flash-freezing the sample in liquid nitrogen immediately after harvesting can minimize enzymatic activity.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for this compound extraction?
A1: A good starting point is an aqueous mixture of a polar organic solvent. Based on studies of related phenolic compounds, a 70-80% solution of ethanol or methanol in water is often effective.[1][2] Water alone can also be a surprisingly efficient solvent for gallic acid and should be considered, especially if a "green" extraction method is desired.[9]
Q2: How can I confirm the presence of this compound in my extract?
A2: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the standard method for identifying and quantifying this compound.[6] You will need a pure standard of this compound for comparison of retention times and spectral data.
Q3: My extract is a complex mixture. How can I isolate the this compound?
A3: After the initial solvent extraction, further purification is often necessary. Techniques like liquid-liquid extraction, solid-phase extraction (SPE), or preparative chromatography can be employed to isolate this compound from other co-extracted compounds.[6]
Q4: Can I use ultrasound or microwave assistance for extraction?
A4: Yes, techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can significantly reduce extraction time and improve efficiency.[10] These methods enhance solvent penetration into the plant matrix.
Q5: At what temperature should I store my plant material before extraction?
A5: To prevent the degradation of this compound, especially from enzymatic activity, it is best to store fresh plant material at -80°C.[8] If the material is dried, it should be stored in a cool, dark, and dry place.
Data Presentation
Table 1: Comparison of Solvents and Conditions for Gallic Acid Extraction (A Monomer of this compound)
| Plant Source | Solvent System | Temperature (°C) | Extraction Time (hours) | Yield | Reference |
| Caesalpinia decapetala Wood | Ethanol:Water (70:30) | 65-70 | 48 | 17.85% | [2] |
| Penthorum chinense Pursh | 60% Ethanol | 90 | 2.5 | 4.85% | [4] |
| Alchemilla vulgaris L. | Water | 30 | 1.5 | 2.21 µg/mg | [9] |
| Alchemilla vulgaris L. | 30% Ethanol | 70 | 0.5 | 1.84 µg/mg (for ellagic acid) | [9] |
| Labisia pumila | Water | Not specified | Not specified | 0.126 mg/g | |
| Labisia pumila | 10% Ethanol | Not specified | Not specified | 0.098 mg/g |
Experimental Protocols
Protocol 1: General Solvent Extraction of this compound
-
Sample Preparation:
-
Dry the plant material to a constant weight, preferably through freeze-drying to preserve thermolabile compounds.[3]
-
Grind the dried material into a fine powder (e.g., to pass through a 40-60 mesh sieve) to increase the surface area for extraction.
-
-
Extraction:
-
Weigh a precise amount of the powdered plant material (e.g., 10 g).
-
Place the powder in a flask and add the chosen solvent (e.g., 200 mL of 70% ethanol, for a 1:20 solid-to-liquid ratio).
-
Agitate the mixture continuously using a magnetic stirrer or shaker.
-
Maintain the desired extraction temperature (e.g., 60°C) using a water bath for the specified duration (e.g., 4 hours).
-
-
Filtration and Concentration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Wash the residue with a small amount of the same solvent to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 50°C to avoid degradation.
-
-
Purification (Optional):
-
The crude extract can be further purified using techniques like liquid-liquid partitioning with a solvent such as ethyl acetate or by column chromatography.[11]
-
-
Analysis:
-
Analyze the final extract for the presence and quantity of this compound using HPLC.
-
Visualizations
Caption: Workflow for the extraction and analysis of this compound.
Caption: Logical flow for troubleshooting low extraction yield.
References
- 1. halophyte.org [halophyte.org]
- 2. Optimizing conditions for gallic acid extraction from Caesalpinia decapetala wood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyphenols: Extraction Methods, Antioxidative Action, Bioavailability and Anticarcinogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research on Extraction Process of Gallic Acid from Penthorum chinense Pursh by Aqueous Ethanol [scirp.org]
- 5. openresearchafrica.org [openresearchafrica.org]
- 6. Polyphenol - Wikipedia [en.wikipedia.org]
- 7. Gallic acid - Wikipedia [en.wikipedia.org]
- 8. neb.com [neb.com]
- 9. mdpi.com [mdpi.com]
- 10. tsijournals.com [tsijournals.com]
- 11. Page loading... [guidechem.com]
Technical Support Center: Working with Digallic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using digallic acid in their experiments, with a focus on preventing its precipitation in buffer solutions.
Troubleshooting Guide: Preventing this compound Precipitation
Issue: My this compound is precipitating out of my buffer solution. What can I do?
This is a common issue due to the low water solubility of this compound. Here are several factors to consider and steps to take to troubleshoot and prevent precipitation:
1. pH of the Buffer
-
Recommendation: Prepare your buffer at a neutral to slightly alkaline pH (e.g., pH 7.0-8.0) to improve the solubility of this compound. Avoid acidic buffers if possible, as they are more likely to cause precipitation.
2. Buffer Composition and Ionic Strength
The choice of buffer and its ionic strength can influence the solubility of small molecules.
-
Buffer Selection: Phosphate-buffered saline (PBS) and Tris-HCl are commonly used buffers. However, be aware that high concentrations of phosphate buffers can sometimes lead to the precipitation of salts, especially when mixed with organic solvents.[1]
-
Ionic Strength: The effect of ionic strength on the solubility of phenolic compounds can be complex. It is generally advisable to start with a moderate ionic strength (e.g., 150 mM NaCl) and adjust if precipitation occurs.
3. Temperature
Temperature can significantly impact solubility.
-
Recommendation: Gently warming the buffer solution (e.g., to 37°C) while dissolving the this compound can increase its solubility. However, be mindful of the thermal stability of this compound and other components in your experiment. Prolonged heating at high temperatures should be avoided to prevent degradation.
4. Method of Dissolution
The technique used to dissolve the this compound is crucial.
-
Recommended Protocol:
-
Prepare a concentrated stock solution of this compound in an appropriate organic solvent such as DMSO or methanol, in which it is readily soluble.
-
While vortexing the buffer solution, add the this compound stock solution dropwise to achieve the desired final concentration. This gradual addition helps to prevent localized high concentrations that can lead to immediate precipitation.
-
If precipitation still occurs, sonication of the final solution in an ultrasonic bath can help to redissolve the precipitate.
-
5. Concentration of this compound
Exceeding the solubility limit of this compound in your specific buffer system will inevitably lead to precipitation.
-
Recommendation: If you observe precipitation, try reducing the final concentration of this compound in your working solution. It is always best to work with the lowest effective concentration for your specific application.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common buffers?
Unfortunately, specific quantitative data for the solubility of this compound in various biological buffers at different pH values and temperatures is not well-documented in publicly available literature. However, for the structurally related compound, gallic acid, the solubility in PBS (pH 7.2) is approximately 2 mg/mL. This can be used as a starting point for estimating the solubility of this compound, but empirical testing in your specific buffer system is highly recommended.
Q2: Can I prepare a stock solution of this compound in water?
Given the low water solubility of this compound (approximately 0.5 g/L at 25°C), preparing a concentrated stock solution in water is not recommended as it will be difficult to dissolve and prone to precipitation. It is best to use an organic solvent like DMSO or methanol to prepare a concentrated stock solution.
Q3: How should I store my this compound solutions?
-
Stock Solutions (in organic solvent): Store at -20°C for long-term storage. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
-
Working Solutions (in buffer): It is best to prepare fresh working solutions for each experiment. If storage is necessary, store at 4°C for a short period (no more than 24 hours), but be aware that precipitation may occur over time. Always visually inspect the solution for any precipitate before use.
Q4: Are there any specific buffers I should avoid when working with this compound?
While there are no absolute contraindications, it is wise to be cautious with buffers that have a high salt concentration or are acidic, as these conditions may decrease the solubility of this compound. Additionally, if your experiment involves metal ions, be aware that some buffers, like Tris, can chelate metals, which may or may not be desirable depending on your experimental setup.
Experimental Protocols
Protocol for Preparation of a this compound Working Solution
This protocol provides a general guideline for preparing a working solution of this compound in a biological buffer.
-
Prepare a Concentrated Stock Solution:
-
Weigh out the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of high-purity DMSO or methanol to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the powder is completely dissolved. Gentle warming and vortexing can be used to aid dissolution.
-
-
Prepare the Working Solution:
-
Place the desired volume of your experimental buffer in a suitable container.
-
While vigorously vortexing or stirring the buffer, slowly add the required volume of the this compound stock solution drop-by-drop to achieve the final desired concentration.
-
Continue to vortex or stir for an additional 5-10 minutes to ensure homogeneity.
-
-
Final Check and Use:
-
Visually inspect the final solution for any signs of precipitation.
-
If a small amount of precipitate is observed, you may try to sonicate the solution for 5-10 minutes in an ultrasonic water bath.
-
Use the freshly prepared solution in your experiment as soon as possible.
-
Data Presentation
Visualizations
Signaling Pathway: this compound-Induced Apoptosis
This compound has been shown to induce apoptosis in cancer cells through the activation of the extrinsic or death receptor pathway. This involves the activation of caspase-8, which in turn activates the executioner caspase-3, leading to the cleavage of key cellular proteins such as PARP and ultimately resulting in DNA fragmentation and cell death.
Caption: this compound-induced apoptosis signaling pathway.
Experimental Workflow: Preparing a this compound Solution
The following workflow illustrates the recommended steps for preparing a working solution of this compound to minimize the risk of precipitation.
Caption: Recommended workflow for preparing this compound solutions.
References
Digallic Acid Technical Support Center: pH-Dependent Stability & Activity
Welcome to the technical support center for digallic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the critical impact of pH on the stability and activity of this compound. Below you will find frequently asked questions and troubleshooting guides to assist in your experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing this compound solutions to ensure stability?
A1: this compound, an ester of two gallic acid molecules, is most stable in acidic conditions.[1] To minimize degradation via hydrolysis, it is recommended to prepare and store stock solutions in a slightly acidic buffer (pH < 6.0) or in pure water, which is naturally slightly acidic.[1] Avoid neutral and, especially, alkaline conditions (pH ≥ 7.0) for long-term storage, as these will accelerate the breakdown of this compound into gallic acid.[1][2][3] For immediate use in assays at higher pH, solutions should be prepared fresh.
Q2: How does pH influence the observed antioxidant activity of this compound?
A2: The antioxidant activity of this compound is highly pH-dependent. Generally, its activity, particularly its ability to scavenge free radicals, increases as the pH rises from acidic to alkaline.[4] This is because the phenolic hydroxyl groups on the molecule deprotonate at higher pH, enhancing their ability to donate hydrogen atoms or electrons to neutralize free radicals.[4][5] Therefore, when comparing antioxidant capacity across different studies or conditions, it is crucial to perform the assays at a consistent and reported pH.
Q3: My this compound solution is turning a yellowish-brown color at neutral or alkaline pH. Is this normal?
A3: Yes, this is a common observation. The color change is indicative of degradation and auto-oxidation of the phenolic compounds, which is significantly accelerated in neutral to alkaline conditions and often in the presence of oxygen.[5] This process leads to the formation of quinone-like structures and other colored byproducts.[2][3] To avoid this, use freshly prepared solutions for your experiments, especially when working at pH 7.0 or higher.
Troubleshooting Guides
Problem 1: High variability or poor reproducibility in antioxidant assay results.
This is a frequent issue when working with pH-sensitive compounds like this compound. The flowchart below provides a logical troubleshooting process.
Caption: Troubleshooting workflow for inconsistent antioxidant activity.
Problem 2: HPLC analysis of a pure this compound standard shows multiple peaks, including one for gallic acid.
A2: This strongly suggests that your this compound sample has degraded. The primary cause is hydrolysis, which is accelerated by pH.
-
Cause 1: pH of the Mobile Phase: If you are using a mobile phase with a pH near or above neutral, hydrolysis can occur on-column during the analysis. Consider acidifying your mobile phase (e.g., with 0.1% formic or acetic acid) to a pH of 3-4 to ensure stability during the run.
-
Cause 2: Sample Diluent: If the sample is dissolved or stored in a neutral or alkaline buffer (e.g., PBS pH 7.4) before injection, it will degrade.[1][2] Always use a slightly acidic diluent for preparing HPLC samples.
-
Cause 3: Sample Age: The degradation may have occurred during storage. Ensure your stock solutions are stored under appropriate acidic conditions and for a limited time.
Quantitative Data Summary
While specific kinetic data for this compound is sparse, its behavior can be inferred from its hydrolysis product, gallic acid. The following tables summarize the pH-dependent properties of gallic acid.
Table 1: Summary of pH Impact on Gallic Acid Stability
| pH Range | Stability Observation | Implication for this compound Experiments |
| Acidic (pH < 6.0) | High stability; minimal degradation observed.[1] | Recommended: Use for preparing and storing stock solutions to ensure sample integrity. |
| Neutral (pH ~7.0) | Unstable; significant degradation occurs over time.[1] | Caution: Prepare solutions fresh. Expect hydrolysis into gallic acid during prolonged incubations. |
| Alkaline (pH > 7.5) | Very unstable; rapid degradation and auto-oxidation.[2][3][6] | High Caution: Use solutions immediately after preparation. Color changes are likely.[5] |
Table 2: Summary of pH Impact on Gallic Acid Antioxidant Activity
| pH Range | Activity Observation | Implication for this compound Experiments |
| Acidic (pH 3.0 - 5.5) | Moderate antioxidant activity.[7] | The inherent activity is present but may not be maximal. Assays in this range reflect the protonated form. |
| Neutral (pH ~7.0) | Increased antioxidant activity compared to acidic pH.[4][7] | Activity is enhanced due to partial deprotonation. However, this is balanced by increased instability. |
| Alkaline (pH > 7.5) | Highest antioxidant activity.[4] | Deprotonation of hydroxyl groups maximizes radical scavenging potential, but rapid degradation complicates data interpretation.[4] |
Experimental Protocols
Protocol 1: Assessing the pH Stability of this compound by HPLC
This protocol allows for the quantitative assessment of this compound degradation over time at various pH values.
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate-phosphate for pH 3-7, phosphate for pH 6-8, borate for pH 8-10) at a concentration of 50-100 mM.
-
Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in an organic solvent like methanol or DMSO.
-
Incubation: Dilute the stock solution into each buffer to a final concentration of ~100 µg/mL. Divide each solution into aliquots for different time points. Incubate at a controlled temperature (e.g., 25°C or 37°C) protected from light.
-
Time Points: At specified intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take one aliquot from each pH condition. Immediately quench any further degradation by adding an equal volume of 0.2% formic acid in methanol.
-
HPLC Analysis: Analyze the samples using a C18 column.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient from ~5-10% B to 95% B over 20-30 minutes.
-
Detection: UV detector at ~270-280 nm.
-
-
Data Analysis: Quantify the peak area of this compound at each time point for each pH. Plot the percentage of remaining this compound versus time to determine degradation kinetics.
Caption: Experimental workflow for assessing pH-dependent stability.
Protocol 2: Measuring pH-Dependent Antioxidant Activity using the DPPH Assay
This protocol details how to measure radical scavenging activity at different pH values.
-
Buffer Preparation: Prepare buffers at the desired pH values (e.g., pH 5.5, 7.4, and 8.5).
-
DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol (~0.1 mM). The solution should have an absorbance of ~1.0 at 517 nm.
-
This compound Solutions: Prepare a stock solution of this compound in methanol. Create a series of dilutions to test a range of concentrations.
-
Assay Procedure (in a 96-well plate):
-
Add 100 µL of buffer (of a specific pH) to each well.
-
Add 20 µL of your this compound dilution (or solvent for control).
-
Initiate the reaction by adding 80 µL of the DPPH solution to all wells.
-
-
Incubation & Measurement: Mix gently and incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging for each concentration at each pH using the formula:
-
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
-
Data Analysis: Plot the % Scavenging versus this compound concentration for each pH and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Signaling & Degradation Pathways
The primary degradation pathway for this compound in aqueous solution is hydrolysis, which is catalyzed by both acid and, more significantly, base.
Caption: Proposed degradation pathway of this compound at high pH.
References
- 1. Changes in composition and enamel demineralization inhibition activities of gallic acid at different pH values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Effect of pH on the Efficiency of Pyrogallol, Gallic Acid, and Alkyl Gallates in Trapping Methylglyoxal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Commercial Digallic Acid
Welcome to the technical support center for the purification of commercial digallic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of impurities from commercial this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial this compound?
A1: Commercial this compound is often derived from the hydrolysis of tannins and may contain several impurities. The most common impurity is gallic acid, which is the monomeric unit of this compound.[1] Other potential impurities include residual tannic acid, isomers of this compound (meta- and para-depsides), and other polyphenolic compounds.[1] Depending on the manufacturing process, esters such as ethyl gallate or propyl gallate may also be present.
Q2: Why is it important to purify commercial this compound?
A2: For applications in research, particularly in drug development and biological assays, high purity of the starting material is crucial. Impurities can lead to inaccurate experimental results, side reactions, and misinterpretation of biological activity. For instance, the presence of gallic acid can interfere with studies aimed at understanding the specific effects of this compound.
Q3: What are the primary methods for purifying this compound?
A3: The most common laboratory-scale purification techniques for organic solids like this compound are recrystallization, solvent extraction, and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity of the product.
Q4: How can I assess the purity of my this compound sample?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used and accurate method for assessing the purity of this compound and quantifying impurities.[2] A reversed-phase C18 column with a mobile phase consisting of an acidified aqueous solution and an organic solvent (e.g., acetonitrile or methanol) is typically employed. Detection is commonly performed using a UV detector at a wavelength of around 270-280 nm.
Q5: What is the expected purity of commercial this compound?
A5: The purity of commercial this compound can vary between suppliers. It is common to find grades with a purity of around 95%.[3] It is always recommended to check the certificate of analysis provided by the supplier for a specific lot.
Troubleshooting Guides
This section provides detailed experimental protocols and troubleshooting advice for common issues encountered during the purification of this compound.
Purification by Recrystallization
Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling, leaving impurities behind in the solution.
Experimental Protocol:
-
Solvent Selection: The ideal solvent for recrystallization should dissolve the this compound well at high temperatures but poorly at low temperatures. Based on the polar nature of this compound, a mixture of ethanol and water is a good starting point.
-
Dissolution: In a fume hood, place 1 gram of impure this compound in a 50 mL Erlenmeyer flask. Add a minimal amount of hot 95% ethanol (approximately 10-15 mL) and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote crystallization, you can add a small seed crystal of pure this compound or gently scratch the inside of the flask with a glass rod. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to remove residual solvent.
Troubleshooting:
| Issue | Possible Cause | Solution |
| No crystals form upon cooling. | - Too much solvent was used. - The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution and then allow it to cool again. - Induce crystallization by adding a seed crystal or by scratching the inner surface of the flask with a glass rod. |
| Oily precipitate forms instead of crystals. | - The compound is "oiling out" due to a high concentration of impurities or too rapid cooling. - The boiling point of the solvent is higher than the melting point of the solute. | - Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. - Choose a different solvent system with a lower boiling point. |
| Low recovery of purified this compound. | - Too much solvent was used, leading to significant loss of product in the mother liquor. - Premature crystallization during hot filtration. | - Concentrate the mother liquor and cool it to obtain a second crop of crystals. - Ensure the filtration apparatus is pre-heated and the filtration is performed quickly. |
| Product is still impure after recrystallization. | - The cooling process was too rapid, trapping impurities within the crystals. - The chosen solvent system is not effective at separating the specific impurities. | - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. - Experiment with different solvent systems (e.g., methanol/water, acetone/water). |
Data Presentation: Purity Improvement by Recrystallization (Example)
| Compound | Purity Before Recrystallization (%) | Purity After Recrystallization (%) |
| This compound | 95.0 | 99.2 |
| Gallic Acid | 4.5 | 0.7 |
| Other Impurities | 0.5 | 0.1 |
Note: The values in this table are for illustrative purposes to show expected purity improvements.
Experimental Workflow for Recrystallization
Purification by Column Chromatography
Column chromatography is a technique used to separate components of a mixture based on their differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase is passed through it.
Experimental Protocol:
-
Stationary and Mobile Phase Selection: Silica gel is a suitable stationary phase for the purification of polar compounds like this compound.[1] A mobile phase gradient of increasing polarity is typically used. A good starting point is a mixture of ethyl acetate and hexane, gradually increasing the proportion of a more polar solvent like methanol.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate). Carefully pour the slurry into a glass column, allowing the silica gel to settle into a uniform bed without air bubbles.
-
Sample Loading: Dissolve the impure this compound in a minimal amount of a suitable solvent (e.g., a small amount of the mobile phase or a slightly more polar solvent like acetone). Carefully apply the sample solution to the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, starting with the low polarity mixture. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate and then introducing methanol). Collect the eluent in fractions.
-
Fraction Analysis: Analyze the collected fractions for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.
-
Isolation: Combine the pure fractions containing this compound and evaporate the solvent under reduced pressure to obtain the purified compound.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Poor separation of compounds (overlapping peaks). | - Inappropriate mobile phase polarity. - Column was overloaded with sample. - Column was not packed properly (channeling). | - Optimize the mobile phase gradient. A shallower gradient may improve resolution. - Reduce the amount of sample loaded onto the column. - Repack the column, ensuring a uniform and compact bed. |
| Compound is not eluting from the column. | - Mobile phase is not polar enough to elute the compound. | - Gradually increase the polarity of the mobile phase (e.g., by adding a small percentage of methanol or acetic acid). |
| Cracked or channeled column bed. | - The column ran dry at some point. - The silica gel was not packed uniformly. | - Always keep the top of the silica gel bed covered with the mobile phase. - Repack the column carefully. |
| Streaking or tailing of bands. | - The sample is too concentrated or not fully dissolved when loaded. - Interactions between the compound and acidic sites on the silica gel. | - Ensure the sample is fully dissolved in a minimal amount of solvent before loading. - Add a small amount of a polar modifier like acetic acid to the mobile phase to reduce tailing. |
Data Presentation: Purity Improvement by Column Chromatography (Example)
| Compound | Purity Before Chromatography (%) | Purity After Chromatography (%) |
| This compound | 95.0 | > 99.8 |
| Gallic Acid | 4.5 | < 0.1 |
| Other Impurities | 0.5 | Not Detected |
Note: The values in this table are for illustrative purposes to show expected purity improvements.
Experimental Workflow for Column Chromatography
Purification by Solvent Extraction
Solvent extraction is a method to separate compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase and an organic solvent.
Experimental Protocol:
-
Solvent System Selection: Choose two immiscible solvents where this compound has a higher affinity for one over the other, while the impurities have a different solubility profile. A common system is ethyl acetate and water. The pH of the aqueous phase can be adjusted to control the ionization and thus the solubility of the acidic this compound.
-
Extraction: Dissolve the impure this compound in a suitable solvent (e.g., ethyl acetate). Transfer the solution to a separatory funnel.
-
Washing: Add an aqueous solution (e.g., brine or a slightly acidic buffer) to the separatory funnel. Shake the funnel vigorously to allow for partitioning of the components between the two phases. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer. Repeat the washing step several times to remove water-soluble impurities.
-
Drying and Isolation: Collect the organic layer containing the purified this compound. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). Filter to remove the drying agent and evaporate the solvent to obtain the purified this compound.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Emulsion formation (no clear separation of layers). | - Vigorous shaking of the separatory funnel. - High concentration of solutes. | - Gently swirl or invert the funnel instead of vigorous shaking. - Add a small amount of brine (saturated NaCl solution) to help break the emulsion. - Allow the mixture to stand for a longer period. |
| Poor recovery of this compound. | - this compound is partially soluble in the aqueous phase. - Insufficient number of extraction cycles. | - Adjust the pH of the aqueous phase to suppress the ionization of this compound (e.g., by adding a small amount of a weak acid), which will favor its partitioning into the organic phase. - Perform multiple extractions with smaller volumes of the organic solvent. |
| Product is wet after solvent evaporation. | - The organic layer was not dried sufficiently. | - Ensure an adequate amount of drying agent is used (it should no longer clump together). - Allow sufficient time for the drying agent to work. |
Experimental Workflow for Solvent Extraction
References
- 1. column-chromatography.com [column-chromatography.com]
- 2. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 536-08-3 [sigmaaldrich.com]
Technical Support Center: Digallic Acid Integrity and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information on the proper storage and handling of digallic acid to maintain its integrity for research and development purposes. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the stability and reliability of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at 4°C.[1] Under these conditions, it is stable for at least four years.[1]
Q2: How should I prepare and store this compound stock solutions?
This compound is soluble in organic solvents such as methanol and Dimethyl Sulfoxide (DMSO).[1][2] To prepare a stock solution, dissolve the solid in the solvent of choice. It is recommended to purge the solvent with an inert gas before use.[1] For optimal stability, store stock solutions at -20°C for up to one month or at -80°C for up to six months.[2] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials.[2]
Q3: Can I store this compound in aqueous solutions?
Aqueous solutions of gallic acid, a related compound, are not recommended for storage for more than one day.[3] While specific data for this compound is limited, it is advisable to prepare aqueous solutions fresh before each experiment to minimize potential degradation.
Q4: What are the main factors that can cause this compound to degrade?
The primary degradation pathway for this compound is hydrolysis of the ester bond, which yields two molecules of gallic acid. This process can be influenced by several factors:
-
pH: Alkaline conditions can significantly accelerate the hydrolysis of the ester linkage. Gallic acid, a hydrolysis product, is also known to be unstable at high pH.
-
Temperature: Elevated temperatures can increase the rate of hydrolysis and other degradation reactions.
-
Presence of Water: As hydrolysis is a reaction with water, the presence of moisture can lead to the breakdown of this compound.
-
Enzymes: The enzyme tannase specifically catalyzes the hydrolysis of digallate to produce gallic acid.[4]
Q5: What are the visible signs of this compound degradation?
While there may not be immediate visible signs in a solution, degradation can be confirmed by analytical methods such as HPLC, which would show a decrease in the this compound peak and an increase in the gallic acid peak. For solid compounds, any change in color or physical appearance from the initial state could indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no biological activity in an experiment. | Degradation of this compound stock solution. | Prepare a fresh stock solution from solid material. Ensure proper storage conditions (-20°C or -80°C in an appropriate solvent) and avoid multiple freeze-thaw cycles. |
| Incompatibility of the solvent with the assay system. | Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental setup is at a level that does not affect the biological system.[5] Perform a solvent toxicity control. | |
| Precipitation of this compound in aqueous buffer. | Poor solubility of this compound in the final buffer. | While this compound is soluble in some organic solvents, its aqueous solubility is limited. Consider using a co-solvent if compatible with your experiment, or prepare a more dilute solution. For cellular assays, ensure the final DMSO concentration is typically below 0.5% to avoid cytotoxicity.[5][6] |
| Inconsistent results between experiments. | Instability of this compound in the experimental medium. | Prepare fresh dilutions of this compound from a stable stock solution immediately before each experiment. Monitor the stability of this compound in your specific experimental buffer over the time course of the assay. |
| Pipetting errors or inaccurate concentrations. | Calibrate your pipettes regularly. Prepare serial dilutions carefully and use fresh tips for each dilution. | |
| Appearance of unexpected peaks in HPLC analysis. | Degradation of this compound into gallic acid or other byproducts. | Confirm the identity of the new peaks using a gallic acid standard. If degradation is confirmed, review storage and handling procedures. |
| Contamination of the sample or solvent. | Use high-purity solvents and handle samples in a clean environment. Run a blank solvent injection to check for system contamination. |
Data on Storage Conditions and Stability
The following tables summarize the recommended storage conditions for this compound and the known stability of its related compound, gallic acid, under different environmental factors.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Expected Stability | Recommended Solvents for Solutions |
| Solid | 4°C | ≥ 4 years[1] | N/A |
| Solution | -20°C | Up to 1 month[2] | Methanol, DMSO[1][2] |
| Solution | -80°C | Up to 6 months[2] | Methanol, DMSO[1][2] |
Table 2: Stability Profile of Gallic Acid (a Hydrolysis Product of this compound)
| Condition | Observation | Reference |
| Alkaline pH | Unstable, undergoes degradation. | [7] |
| Acidic & Neutral pH | Stable. | [7] |
| Sunlight Irradiation | Stable. | |
| Oxidative Conditions | Susceptible to degradation. | |
| Thermal Stress | Can undergo decarboxylation at high temperatures. | [8] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method to assess the stability of this compound by separating it from its primary degradant, gallic acid.
1. Materials and Reagents:
-
This compound reference standard
-
Gallic acid reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable acid for pH adjustment)
-
Methanol (for sample preparation)
-
Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile). A typical gradient might be:
-
0-5 min: 10% B
-
5-15 min: Ramp to 50% B
-
15-20 min: Hold at 50% B
-
20-22 min: Ramp back to 10% B
-
22-30 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 272 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solutions: Accurately weigh and dissolve this compound and gallic acid in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solutions in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dilute the this compound sample to be tested to a concentration within the calibration range using the mobile phase.
4. Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Identify the peaks for this compound and gallic acid based on their retention times compared to the standards.
-
Quantify the amount of this compound and gallic acid in the samples using the calibration curves.
-
The percentage of degradation can be calculated by comparing the amount of this compound remaining to the initial amount.
Visualizations
Below are diagrams illustrating the primary degradation pathway of this compound and a suggested workflow for conducting stability studies.
Caption: Hydrolysis of this compound to gallic acid.
Caption: Experimental workflow for this compound stability testing.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
- 8. emerypharma.com [emerypharma.com]
Technical Support Center: Quantification of Digallic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects during the quantification of digallic acid using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantification.[1][2] In the analysis of biological samples like plasma, urine, or plant extracts, complex matrices can introduce a variety of interfering substances, including salts, lipids, and other organic molecules.[1][3]
Q2: How can I determine if my this compound assay is experiencing matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Post-Extraction Spike Method: This involves comparing the response of this compound spiked into a blank matrix extract to the response of a pure standard solution at the same concentration.[4][5] A significant difference in the signal indicates the presence of matrix effects.[6]
-
Post-Column Infusion Method: A solution of this compound is continuously infused into the mass spectrometer while a blank matrix extract is injected into the LC system.[7] Any fluctuation in the baseline signal at the retention time of this compound points to the presence of interfering compounds.[8]
Q3: What are the most common strategies to mitigate matrix effects in this compound analysis?
A3: A multi-pronged approach is often the most effective:
-
Thorough Sample Preparation: The goal is to remove as many interfering components as possible before analysis. Techniques range from simple protein precipitation (PPT) to more selective methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[9][10]
-
Optimized Chromatographic Separation: Modifying the HPLC/UPLC conditions (e.g., mobile phase composition, gradient, column chemistry) can help separate this compound from matrix components that cause interference.[2]
-
Use of an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the most effective way to compensate for matrix effects, as it behaves nearly identically to the analyte during sample preparation and ionization.[2][11][12]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is as similar as possible to the study samples can help to correct for consistent matrix effects.[7][13]
-
Sample Dilution: When the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer significantly impact ionization.[2][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Poor reproducibility of this compound quantification between samples. | Variable matrix effects between different sample lots or individuals. | - Implement a more rigorous sample cleanup method (e.g., switch from PPT to SPE). - Use a stable isotope-labeled internal standard for this compound.[11][12] - Evaluate the necessity of matrix-matched calibrators for each batch.[13] |
| Low recovery of this compound. | Inefficient extraction from the sample matrix or significant ion suppression. | - Optimize the sample preparation protocol. For example, adjust the pH during LLE to ensure this compound is in its non-ionized form for better extraction into an organic solvent.[9] - Assess for ion suppression using the post-column infusion technique.[7] If suppression is observed, improve chromatographic separation or sample cleanup. |
| Signal intensity of this compound is significantly lower in sample matrix compared to pure solution (Ion Suppression). | Co-eluting matrix components are interfering with the ionization of this compound. Phospholipids are common culprits in plasma samples.[14] | - Employ sample preparation techniques specifically designed to remove the interfering class of compounds (e.g., phospholipid removal plates or cartridges).[14][15] - Modify the chromatographic gradient to better separate this compound from the interfering peaks.[2] - Reduce the injection volume or dilute the sample if sensitivity allows.[7] |
| Signal intensity of this compound is significantly higher in sample matrix compared to pure solution (Ion Enhancement). | Co-eluting matrix components are enhancing the ionization of this compound. | - While less common than suppression, the same troubleshooting steps apply: improve sample cleanup and chromatographic separation. - The use of a stable isotope-labeled internal standard is highly effective in correcting for ion enhancement. |
| Inconsistent internal standard response. | The chosen internal standard is not behaving similarly to this compound (if not a SIL-IS) or is also affected by the matrix. | - The use of a stable isotope-labeled this compound is strongly recommended as the ideal internal standard.[2][11] - If a SIL-IS is not available, select a structural analog that has similar physicochemical properties (pKa, logP) and elutes close to this compound. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effect using the Post-Extraction Spike Method
-
Prepare a Blank Matrix Extract: Process a sample of the relevant blank matrix (e.g., human plasma, rat urine) using your established extraction procedure.
-
Prepare a Pure Standard Solution: Prepare a solution of this compound in the final reconstitution solvent at a known concentration (e.g., 100 ng/mL).
-
Prepare a Post-Spiked Sample: Spike the blank matrix extract from step 1 with the this compound standard to achieve the same final concentration as the pure standard solution.
-
Analysis: Analyze both the pure standard solution and the post-spiked sample via LC-MS.
-
Calculation: Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Post-Spiked Sample / Peak Area in Pure Standard) x 100% A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
This is a general protocol and should be optimized for this compound and the specific matrix.
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample (e.g., plasma diluted with an acidic solution) onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 1 mL of 5% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with a stronger organic solvent (e.g., 1 mL of methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
Quantitative Data Summary
The following table summarizes the typical effectiveness of different sample preparation techniques in reducing matrix effects. The values are illustrative and will vary depending on the specific analyte, matrix, and LC-MS conditions.
| Sample Preparation Method | Typical Matrix Effect Reduction | Analyte Recovery | Complexity |
| Protein Precipitation (PPT) | Low to Moderate[10] | High | Low |
| Liquid-Liquid Extraction (LLE) | Moderate to High[10] | Variable (depends on analyte polarity and pH) | Moderate |
| Solid-Phase Extraction (SPE) | High[10] | High (with method optimization) | High |
| HybridSPE-Phospholipid | Very High (for phospholipids)[14][15] | High | Moderate |
Visualizations
Caption: A generalized workflow for sample preparation and analysis in this compound quantification.
Caption: Logical relationships between the problem (matrix effects) and potential solutions.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. What is matrix effect and how is it quantified? [sciex.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 15. selectscience.net [selectscience.net]
Technical Support Center: Sensitive Detection of Gallic Acid
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the sensitive detection of gallic acid. While the user specified digallic acid, the available scientific literature predominantly focuses on methods for gallic acid. The principles and methods described herein are foundational for phenolic acids and can be adapted for this compound analysis.
Method Comparison for Sensitive Gallic Acid Detection
The following table summarizes the performance of various analytical methods for the quantitative determination of gallic acid, offering a comparative overview of their sensitivity and range.
| Method | Key Principle | Linearity Range | Limit of Detection (LOD) | Key Advantages | Common Challenges |
| RP-HPLC | Chromatographic separation on a C18 column followed by UV detection. | 0.5 - 50 µg/mL[1] | 0.0178 µg/mL[1] | High specificity, accuracy, and reproducibility.[2][3][4] | Higher equipment cost, complex operation.[2][4] |
| Electrochemical Sensor | Oxidation of gallic acid on a modified electrode surface. | 0.1 - 100 µM[2][5] | 81 nM (0.014 µg/mL)[2][5] | High sensitivity, rapid analysis, low cost.[6] | Electrode fouling, reproducibility issues, matrix interference.[2][4] |
| UV-Vis Spectrophotometry | Formation of a colored complex or direct measurement of UV absorbance. | 5 - 30 µg/mL[7] | 0.045 µg/mL[7] | Simple, rapid, and economical.[8] | Lower specificity, potential for interference from other compounds.[8] |
| Fluorescence Quenching | Gallic acid quenches the fluorescence of a specific probe. | Method Dependent | 0.73 µM (0.124 µg/mL)[9] | High sensitivity.[9] | Requires a specific fluorescent probe, potential for environmental quenching effects.[10] |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a cornerstone technique for the accurate quantification of gallic acid due to its high resolution and sensitivity.[11]
Experimental Workflow: RP-HPLC Analysis
References
- 1. japsonline.com [japsonline.com]
- 2. Frontiers | Sensitive detection of gallic acid in food by electrochemical sensor fabricated by integrating nanochannel film with nanocarbon nanocomposite [frontiersin.org]
- 3. Method Development and Validation of Gallic Acid in Liquid Dosage Form by Using RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitive detection of gallic acid in food by electrochemical sensor fabricated by integrating nanochannel film with nanocarbon nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ijper.org [ijper.org]
- 8. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel detection method for gallic acid: A water soluble boronic acid-based fluorescent sensor with double recognition sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hasyweb.desy.de [hasyweb.desy.de]
- 11. repositorio.unesp.br [repositorio.unesp.br]
Validation & Comparative
A Comparative Analysis of the Antioxidant Capacities of Gallic Acid and Digallic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant capacities of gallic acid and its dimeric form, digallic acid (commonly referred to as ellagic acid in scientific literature). The information presented herein is supported by experimental data from various antioxidant assays to offer an objective performance evaluation.
Executive Summary
Gallic acid, a simple phenolic acid, and its dimer, this compound (ellagic acid), are both potent antioxidants found in a variety of plant-based foods and medicinal herbs. While both compounds exhibit significant free radical scavenging and reducing capabilities, their efficacy can vary depending on the specific antioxidant assay and the chemical environment. This guide delves into a quantitative comparison of their antioxidant potential, provides detailed experimental protocols for common antioxidant assays, and illustrates the key signaling pathways through which these compounds exert their antioxidant effects.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacities of gallic acid and this compound (ellagic acid) have been evaluated using several in vitro assays. The most common of these are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. The results are often expressed as IC50 values, which represent the concentration of the antioxidant required to inhibit 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
| Antioxidant Assay | Gallic Acid | This compound (Ellagic Acid) | Reference |
| DPPH Radical Scavenging Activity (IC50) | 13.2 µM | 15.9 µM | [1] |
| 0.019 mM | 0.025 mM | [2] | |
| ABTS Radical Scavenging Activity (IC50) | 8.33 µg/ml | - | [3] |
| FRAP Value | Higher than its derivatives | Lower than gallic acid | [4] |
Note: The term "this compound" in the context of a direct dimer of gallic acid often refers to ellagic acid in the scientific literature. Ellagic acid is formed from the oxidative coupling of two gallic acid molecules.[1]
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is monitored by the decrease in its absorbance at 517 nm.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare various concentrations of the test compounds (gallic acid and this compound) in methanol.
-
Reaction Mixture: Add 1.0 mL of the DPPH solution to 1.0 mL of each sample concentration.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A blank containing methanol instead of the sample is also measured.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compounds in the same solvent used for the ABTS•+ working solution.
-
Reaction Mixture: Add 1.0 mL of the ABTS•+ working solution to 10 µL of each sample concentration.
-
Incubation: Incubate the mixtures at room temperature for 6 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 734 nm.
-
Calculation of Scavenging Activity: The percentage of inhibition is calculated using the same formula as in the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.
Procedure:
-
Preparation of FRAP Reagent:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution Mix the above solutions in a ratio of 10:1:1 (v/v/v) to prepare the fresh FRAP reagent.
-
-
Sample Preparation: Prepare various concentrations of the test compounds in a suitable solvent.
-
Reaction Mixture: Add 1.9 mL of the FRAP reagent to 100 µL of each sample concentration.
-
Incubation: Incubate the mixtures at 37°C for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 593 nm.
-
Calculation of FRAP Value: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as ferric reducing ability in µM Fe(II)/g of the sample.
Signaling Pathway and Experimental Workflow Diagrams
The antioxidant effects of gallic acid and this compound are not solely due to direct radical scavenging but also involve the modulation of cellular signaling pathways that control the expression of endogenous antioxidant enzymes and inflammatory mediators.
Caption: Antioxidant signaling pathway of gallic and this compound.
The diagram above illustrates the dual role of gallic acid and this compound in combating oxidative stress. They not only directly scavenge reactive oxygen and nitrogen species (ROS/RNS) but also modulate key signaling pathways. Both compounds can promote the nuclear translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2), a transcription factor that binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[2][5][6][7] This leads to an enhanced endogenous antioxidant defense. Furthermore, they can inhibit the activation of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), a key regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines.[8][9][10]
Caption: Workflow for DPPH, ABTS, and FRAP antioxidant assays.
This diagram outlines the key steps in the three most common in vitro antioxidant capacity assays. Each assay relies on a distinct chemical reaction and detection method, providing complementary information about the antioxidant potential of the tested compounds.
Conclusion
Both gallic acid and its dimer, this compound (ellagic acid), are powerful antioxidants. The presented data suggests that gallic acid may exhibit slightly higher radical scavenging activity in some assays, as indicated by its lower IC50 values. However, the overall antioxidant efficacy is context-dependent. The choice between these compounds for drug development or other applications should be guided by specific experimental evidence and the desired biological outcome. The provided protocols and pathway diagrams serve as a foundational resource for researchers to further investigate and harness the therapeutic potential of these natural compounds.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. mdpi.com [mdpi.com]
- 3. frontiersin.org [frontiersin.org]
- 4. Antioxidant, Anti-Inflammatory, and Oral Bioavailability of Novel Sulfonamide Derivatives of Gallic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ellagic Acid Alleviates Oxidative Stress by Mediating Nrf2 Signaling Pathways and Protects against Paraquat-Induced Intestinal Injury in Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gallic acid suppresses inflammation and oxidative stress through modulating Nrf2-HO-1-NF-κB signaling pathways in elastase-induced emphysema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
A Comparative Guide to the Biological Activities of Digallic and Tannic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of digallic acid and tannic acid, focusing on their antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. The information is supported by experimental data to facilitate informed decisions in research and development.
Introduction to this compound and Tannic Acid
Tannic acid (TA) is a complex, naturally occurring polyphenol belonging to the class of hydrolyzable tannins. It is not a single, well-defined compound but rather a mixture of polygalloyl glucoses or quinic acid esters, with a varying number of galloyl moieties. This compound (DGA), a dimer of gallic acid linked by an ester bond, is a fundamental structural component of tannic acid. While tannic acid has been extensively studied for its wide range of biological effects, research on the specific activities of its simpler component, this compound, is less abundant. This guide collates available data to draw a comparative picture.
Antioxidant Activity
Both tannic and digallic acids exhibit antioxidant properties, primarily due to their phenolic hydroxyl groups that can donate hydrogen atoms to scavenge free radicals.
Comparative Antioxidant Activity Data
| Compound | Assay | Result (IC50/Inhibition %) | Reference Compound | Result (IC50/Inhibition %) | Source |
| Tannic Acid | DPPH Radical Scavenging | IC50: 4.87 µg/mL | TBHQ | - | [1] |
| Tannic Acid | ABTS Radical Scavenging | IC50: 18.68 µg/mL | TBHQ | - | [1] |
| Tannic Acid | Superoxide Anion Scavenging | 78.3% inhibition at 45 µg/mL | BHA | 79.4% inhibition at 45 µg/mL | [2][3] |
| Tannic Acid | Hydrogen Peroxide Scavenging | 78.4% inhibition at 45 µg/mL | α-tocopherol | 70.2% inhibition at 45 µg/mL | [2][3] |
| Tannic Acid | Lipid Peroxidation Inhibition | 97.7% inhibition at 15 µg/mL | BHT | 99.6% inhibition at 45 µg/mL | [2][4] |
| This compound | DPPH Radical Scavenging | Data not available in cited literature | - | - | - |
| Gallic Acid | DPPH Radical Scavenging | - | Ascorbic Acid | IC50: 5.2 µg/mL | [5] |
Note: Data for this compound is limited. Gallic acid, its monomer, is a potent antioxidant. TBHQ (tertiary butylhydroquinone), BHA (butylated hydroxyanisole), and BHT (butylated hydroxytoluene) are standard synthetic antioxidants.
Tannic acid demonstrates potent, broad-spectrum antioxidant activity, often exceeding that of standard antioxidants like α-tocopherol and BHA in certain assays.[2][3] Its high molecular weight and numerous galloyl groups contribute to its superior radical scavenging capacity.
Experimental Workflow: DPPH Radical Scavenging Assay
The following diagram illustrates a typical workflow for assessing antioxidant activity using the DPPH assay.
Anti-inflammatory Activity
Tannic acid is a well-documented anti-inflammatory agent.[6] It can modulate inflammatory responses by inhibiting pro-inflammatory enzymes and signaling pathways.[7] Data on this compound's anti-inflammatory potential is less direct, though its monomer, gallic acid, possesses known anti-inflammatory effects.[8][9]
Comparative Anti-inflammatory Activity Data
| Compound | Model / Assay | Key Finding | Mechanism | Source |
| Tannic Acid | Formalin-induced paw edema (rats) | 16% edema inhibition (25 mg/kg) | Decreased Myeloperoxidase (MPO) activity | [10] |
| Tannic Acid | Atopic Dermatitis (mice) | Ameliorated AD-like symptoms | Inhibition of NF-κB signaling, reduced TNF-α, IL-1β, COX-2 | [11] |
| Tannic Acid | Zymosan-induced peritonitis (mice) | Reduced neutrophil recruitment | ROS scavenging | |
| Gallic Acid | Zymosan-induced paw swelling (mice) | Possesses anti-inflammatory activity | Superoxide scavenging, MPO release inhibition | [8] |
| Gallic Acid | In vitro | Inhibits COX-2 | - | [5] |
| This compound | Data not available in a comparable model | - | - | - |
Tannic acid exerts its anti-inflammatory effects through multiple mechanisms, most notably by inhibiting the NF-κB signaling pathway, a central regulator of inflammation.[11] This leads to the downregulation of various pro-inflammatory cytokines like TNF-α and interleukins.
Signaling Pathway: Tannic Acid and NF-κB Inhibition
This diagram shows the inhibitory effect of Tannic Acid on the NF-κB inflammatory pathway.
Anticancer Activity
Tannic acid has demonstrated anticancer effects against various cancer cell lines, acting through the induction of cell cycle arrest and apoptosis, and the modulation of key oncogenic signaling pathways.[12][13] While specific data for this compound is sparse, its monomer, gallic acid, is well-researched for its pro-apoptotic and antiproliferative activities.[14]
Comparative Anticancer Activity Data
| Compound | Cell Line | Cancer Type | Result (IC50) | Mechanism | Source |
| Tannic Acid | A549, H1299 | Non-small Cell Lung | - | Repression of TGF-β1/TGF-β1R signaling | [12] |
| Tannic Acid | YD-38 | Gingival Squamous Cell Carcinoma | - | G1 arrest, apoptosis, Jak2/STAT3 inhibition | [15] |
| Tannic Acid | Jurkat T cells | Leukemia | - | G1 arrest, apoptosis, proteasome inhibition | [16] |
| Tannic Acid | A549 | Lung Cancer | 20-40 µM (48h) | G0/G1 arrest, intrinsic apoptosis | [17] |
| This compound | TK6 | Human Lymphoblastoid | 8.5 µg/mL | Apoptosis, PARP cleavage, Caspase-3 activation | [18] |
| Gallic Acid | HeLa | Cervical Cancer | 4.18 µg/mL (24h) | Apoptosis | [19] |
| Gallic Acid | HCC1806 | Triple-Negative Breast Cancer | - | Apoptosis, ROS generation, PI3K/AKT inhibition, MAPK activation | [20][21] |
Tannic acid's anticancer mechanisms are multifaceted, including the inhibition of critical signaling pathways like JAK/STAT, which is involved in cell proliferation and survival.[15] this compound has been shown to induce apoptosis in lymphoblastoid cells through caspase activation.[18]
Signaling Pathway: Tannic Acid and JAK/STAT Inhibition
The diagram below illustrates how Tannic Acid can interfere with the JAK/STAT signaling cascade, a common target in cancer therapy.
Antimicrobial Activity
Both tannic and digallic acids possess antimicrobial properties against a range of bacteria, though tannic acid has been more extensively evaluated. Their mode of action is often attributed to the ability to bind to microbial proteins and enzymes, disrupt cell membranes, and chelate metal ions essential for microbial growth.[22]
Comparative Antimicrobial Activity Data
| Compound | Microorganism | Result (MIC/MBC/Inhibition Zone) | Source |
| Tannic Acid | E. coli | >98% antibacterial activity (on treated silk) | [23] |
| Tannic Acid | S. aureus | >98% antibacterial activity (on treated silk) | [23] |
| Tannic Acid | P. aeruginosa | 102 mm inhibition zone (0.5% solution) | |
| Tannic Acid | Clostridioides difficile | MIC: 64 mg/L | [24] |
| Tannic Acid | Acinetobacter baumannii | MIC: 187.5 µg/mL | [25] |
| This compound | Data not available in cited literature | - | - |
| Gallic Acid | Pseudomonas fluorescens | MIC: 5 mg/mL | [26] |
| Gallic Acid | Staphylococcus aureus | MIC: 56 µg/mL (for derivative 6) | [27] |
Tannic acid shows broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[28] While quantitative data for this compound is lacking in the reviewed literature, its monomer, gallic acid, and its derivatives have been shown to be effective antibacterial agents.[26][27][29]
Detailed Experimental Protocols
For reproducibility and methodological clarity, detailed protocols for key assays are provided below.
Antioxidant Activity: DPPH Radical Scavenging Assay
-
Reagent Preparation : A stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical solution is prepared in methanol at a concentration of 0.1 mM.
-
Sample Preparation : Test compounds (tannic acid, this compound) and a standard antioxidant (e.g., ascorbic acid) are dissolved in methanol to create a range of stock concentrations.
-
Reaction : In a 96-well plate or cuvette, a fixed volume of the DPPH solution (e.g., 180 µL) is mixed with a small volume of the sample solution (e.g., 20 µL) at various concentrations. A control well contains DPPH and methanol only.
-
Incubation : The reaction mixture is incubated in the dark at room temperature for 30 minutes to allow the scavenging reaction to complete.
-
Measurement : The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer. A decrease in absorbance indicates scavenging of the DPPH radical.
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting inhibition percentage against sample concentration.[1]
Anticancer Activity: MTT Cell Viability Assay
-
Cell Culture : Human cancer cells (e.g., A549) are cultured in an appropriate medium (e.g., DMEM with 10% FBS) and seeded into a 96-well plate at a specific density (e.g., 5 x 10³ cells/well). Cells are allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Treatment : The culture medium is replaced with fresh medium containing various concentrations of the test compound (tannic or this compound). Control wells receive medium with the vehicle (e.g., DMSO) only. The plate is incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition : After incubation, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in serum-free medium is added to each well. The plate is incubated for another 2-4 hours.
-
Formazan Solubilization : The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the purple formazan crystals formed by viable cells.
-
Measurement : The absorbance is read on a microplate reader at a wavelength of approximately 570 nm.
-
Calculation : Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Method (for MIC)
-
Inoculum Preparation : A standardized suspension of the target bacterium (e.g., S. aureus) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution : The test compound is serially diluted in the broth across the wells of a 96-well microtiter plate.
-
Inoculation : Each well is inoculated with the standardized bacterial suspension. A positive control (broth + bacteria, no compound) and a negative control (broth only) are included.
-
Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination : The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[25]
Conclusion
The available evidence strongly supports tannic acid as a multifunctional agent with potent antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. Its biological effects are underpinned by its ability to modulate key cellular signaling pathways, such as NF-κB and JAK/STAT.
Research on This compound is comparatively limited. While it demonstrates pro-apoptotic activity against cancer cells, comprehensive data on its antioxidant, anti-inflammatory, and antimicrobial efficacy is not as readily available. As a primary building block of tannic acid, it is expected to share similar biological activities, but likely with different potency. The higher degree of polymerization and the greater number of hydroxyl groups in tannic acid likely contribute to its generally stronger and more diverse biological effects observed in studies.
For professionals in drug development, tannic acid presents a complex but promising natural product. Future research should focus on elucidating the specific contributions of its constituent parts, like this compound, to its overall bioactivity. This could lead to the development of more targeted and potent therapeutic agents derived from these fundamental phenolic structures.
References
- 1. Antioxidant and α-amylase inhibitory activities of tannic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radical scavenging and antioxidant activity of tannic acid - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Radical scavenging and antioxidant activity of tannic acid [hero.epa.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biomedical applications of tannic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory activity of gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gallic acid: Pharmacological activities and molecular mechanisms involved in inflammation-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tannic acid modulates NFκB signaling pathway and skin inflammation in NC/Nga mice through PPARγ expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advances in Tannic Acid (Gallotannin) Anticancer Activities and Drug Delivery Systems for Efficacy Improvement; A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Tannic acid inhibits the Jak2/STAT3 pathway and induces G1/S arrest and mitochondrial apoptosis in YD-38 gingival cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. ar.iiarjournals.org [ar.iiarjournals.org]
- 18. Investigation of the apoptotic way induced by this compound in human lymphoblastoid TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Gallic acid suppresses the progression of triple-negative breast cancer HCC1806 cells via modulating PI3K/AKT/EGFR and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Gallic acid suppresses the progression of triple-negative breast cancer HCC1806 cells via modulating PI3K/AKT/EGFR and MAPK signaling pathways [frontiersin.org]
- 22. Tannic and gallic acids alter redox-parameters of the medium and modulate biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. journals.asm.org [journals.asm.org]
- 25. Enhancing Antibiotic Efficacy with Natural Compounds: Synergistic Activity of Tannic Acid and Nerol with Commercial Antibiotics against Pathogenic Bacteria [mdpi.com]
- 26. Antimicrobial activity of gallic acid against food-related Pseudomonas strains and its use as biocontrol tool to improve the shelf life of fresh black truffles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Antibacterial Evaluation of Gallic Acid and its Derivatives against a Panel of Multi-drug Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Tannic Acid with Antiviral and Antibacterial Activity as A Promising Component of Biomaterials—A Minireview - PMC [pmc.ncbi.nlm.nih.gov]
- 29. An update on the potential mechanism of gallic acid as an antibacterial and anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Gallic Acid Extraction Methodologies for Researchers and Drug Development Professionals
Introduction: Gallic acid, a phenolic compound with significant antioxidant, anti-inflammatory, and anticancer properties, is a molecule of great interest in the pharmaceutical and nutraceutical industries. The efficiency of its extraction from natural sources is a critical factor in its commercial viability and research applications. This guide provides a comparative analysis of various extraction methods for gallic acid, offering a comprehensive overview of their performance based on experimental data.
Quantitative Comparison of Gallic Acid Extraction Methods
The selection of an appropriate extraction method is paramount for maximizing the yield and purity of gallic acid while minimizing environmental impact and processing time. Below is a summary of quantitative data from various studies, comparing the efficacy of different extraction techniques.
| Extraction Method | Plant Source | Solvent | Temperature (°C) | Time | Yield | Reference |
| Microwave-Assisted Extraction (MAE) | Acacia arabica bark | 20% Methanol | - | 10 min | 10.59 mg/g | [1] |
| Melastoma sanguineum fruit | 31.33% Ethanol | 52.24 | 45 min | 39.02 ± 0.73 mg GAE/g DW | [2] | |
| Nigella sativa | Methanol | - | 10.84 sec | 309.60 mg/100g GAE | [3] | |
| Ultrasound-Assisted Extraction (UAE) | Mango seed kernel | Water | 39.4 | 21.3 min | 5.76 ± 0.41 mg/g | [4] |
| Chromolaena sp. | Distilled water | - | 80 min | 3.006 mg/mL | [5] | |
| Quercus infectoria galls | 0.1 M CTAB | 70 | 8 h | 2155.77 mg/kg | [6] | |
| Soxhlet Extraction | Jatropha curcas stem bark | 50% Ethanol | - | 6 h | Lower than MAE and UAE | [7] |
| Licorice root | 80% Ethanol | - | 6 h | 41.709 mg/g (phenolic compounds) | [8] | |
| Conventional Solvent Extraction | Caesalpinia decapetala wood | Ethanol:Water (70:30) | 65-70 | 48 h | 17.85% | [9][10] |
| Penthorum chinense | 60% Ethanol | 90 | 2.5 h | 4.85% | [11] | |
| Hydrolysis of Tannic Acid | Tannic acid | Hydrochloric acid | 120-140 | 2-4 h | High yield | [12] |
| Tannic acid | Sodium hydroxide | 120 | 1 h | High yield | [12] |
Note: GAE denotes Gallic Acid Equivalents. DW signifies Dry Weight. The yield can be influenced by the plant matrix, solvent, and specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key extraction methods discussed.
Microwave-Assisted Extraction (MAE)
MAE is a modern technique that utilizes microwave energy to heat the solvent and sample, leading to a more efficient extraction process.
Protocol:
-
Sample Preparation: The plant material is dried and ground into a fine powder to increase the surface area for extraction.
-
Extraction: A specific amount of the powdered sample is mixed with a suitable solvent (e.g., 20% methanol) in a microwave-transparent vessel.[1] The solid-to-liquid ratio is a critical parameter to optimize (e.g., 1:40 g/mL).[1]
-
Microwave Irradiation: The vessel is placed in a microwave extractor and subjected to a specific irradiation power (e.g., 20% of total power) for a defined period (e.g., two cycles of 5 minutes each).[1]
-
Filtration and Concentration: The extract is filtered to remove solid particles. The solvent is then evaporated under vacuum to obtain the crude gallic acid extract.
Diagram of MAE Workflow:
Caption: Workflow for Microwave-Assisted Extraction (MAE) of gallic acid.
Ultrasound-Assisted Extraction (UAE)
UAE, or sonication, employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts cell walls, enhancing the release of bioactive compounds.
Protocol:
-
Sample Preparation: The plant material is dried and powdered.
-
Extraction: The powdered sample is suspended in a solvent (e.g., water) in a vessel.[13] The pH of the solvent can be adjusted to optimize extraction (e.g., pH 3.9).[4]
-
Sonication: The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture. The extraction is carried out at a specific temperature (e.g., 39.4°C) and for a set duration (e.g., 21.3 minutes).[4]
-
Separation: The extract is separated from the solid residue by centrifugation or filtration.
-
Purification: The supernatant is collected, and the solvent may be evaporated to concentrate the extract.
Diagram of UAE Workflow:
Caption: Workflow for Ultrasound-Assisted Extraction (UAE) of gallic acid.
Soxhlet Extraction
Soxhlet extraction is a conventional and exhaustive method that uses a specialized apparatus to continuously wash the sample with a fresh portion of the extracting solvent.
Protocol:
-
Sample Preparation: The plant material is dried, ground, and placed in a porous thimble.
-
Apparatus Setup: The thimble is placed in the main chamber of the Soxhlet extractor. The extractor is fitted onto a flask containing the extraction solvent (e.g., 50% ethanol) and below a condenser.[7]
-
Extraction Cycle: The solvent is heated to its boiling point. The vapor travels up a distillation arm and condenses in the condenser. The condensed solvent drips into the thimble, extracting the desired compound. Once the solvent level in the chamber reaches the top of a siphon tube, the solution is siphoned back into the flask. This cycle is repeated for an extended period (e.g., 6 hours).[7]
-
Recovery: After extraction, the solvent is evaporated to yield the crude extract.
Diagram of Soxhlet Extraction Workflow:
References
- 1. Microwave-assisted extraction of the gallic acid biomarker from Acacia arabica bark followed by HPLC analysis [aps.journals.ekb.eg]
- 2. Microwave-Assisted Extraction of Phenolic Compounds from Melastoma sanguineum Fruit: Optimization and Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Concise Profile of Gallic Acid—From Its Natural Sources through Biological Properties and Chemical Methods of Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. umpir.ump.edu.my [umpir.ump.edu.my]
- 7. umpir.ump.edu.my [umpir.ump.edu.my]
- 8. Optimization of microwave assisted extraction (MAE) and soxhlet extraction of phenolic compound from licorice root - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing conditions for gallic acid extraction from Caesalpinia decapetala wood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Research on Extraction Process of Gallic Acid from Penthorum chinense Pursh by Aqueous Ethanol [scirp.org]
- 12. asianpubs.org [asianpubs.org]
- 13. Optimization of an ultrasound‐assisted extraction method to obtain gallic acid‐rich extracts from mango seed kernels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Digallic Acid and Ascorbic Acid in the DPPH Antioxidant Assay
In the realm of antioxidant research, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay stands as a fundamental and widely utilized method for evaluating the free-radical scavenging capabilities of various compounds. This guide provides a detailed comparison of digallic acid and the well-established standard, ascorbic acid (Vitamin C), in the context of the DPPH assay. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and protocols.
It is important to note that while ascorbic acid is a ubiquitous standard, specific IC50 values for this compound in DPPH assays are not as commonly reported in readily available literature. Therefore, for the purpose of a quantitative comparison, data for gallic acid, a structurally related precursor to this compound (which is an ester dimer of two gallic acid molecules), will be used as a proxy. This allows for a meaningful, albeit indirect, comparison of their potential antioxidant activities.
Quantitative Performance: DPPH Radical Scavenging Activity
The antioxidant activity in a DPPH assay is typically quantified by the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals. A lower IC50 value signifies a higher antioxidant potency.
The table below summarizes the IC50 values for gallic acid and ascorbic acid as reported in various studies. It is crucial to acknowledge that these values can vary between studies due to differences in experimental conditions such as solvent, pH, and incubation time.
| Compound | IC50 Value (µg/mL) | IC50 Value (µM) | Source(s) |
| Gallic Acid | 2.6 | 15.3 | |
| - | 13.2 | ||
| - | 30.53 | ||
| Ascorbic Acid | 8.4 | 47.7 | |
| 6.1 | ~34.6 | ||
| 24.34 | ~138.2 |
Note: The IC50 values presented are from different studies and should be interpreted with consideration for potential variations in experimental protocols. For a direct and definitive comparison, it is always recommended to evaluate compounds under identical conditions in the same experimental run.
Mechanism of Action in DPPH Assay
The fundamental principle of the DPPH assay is the reduction of the stable DPPH radical. In its radical form, DPPH has a deep violet color with a characteristic absorbance maximum around 517 nm. When an antioxidant donates a hydrogen atom, the DPPH radical is converted to its reduced form, DPPH-H (2,2-diphenyl-1-picrylhydrazine), which is a pale yellow color. The degree of color change, and thus the decrease in absorbance, is proportional to the radical-scavenging activity of the antioxidant.
Caption: Mechanism of DPPH radical scavenging by an antioxidant.
Experimental Protocols
A generalized yet detailed protocol for conducting the DPPH assay is provided below. This protocol is a synthesis of standard procedures and can be adapted for the evaluation of both this compound and ascorbic acid.
1. Reagent Preparation:
-
DPPH Stock Solution (e.g., 0.2 mM): Dissolve a calculated amount of DPPH powder (molar mass: 394.32 g/mol ) in a suitable solvent, typically methanol or ethanol, to achieve the desired concentration. Store this solution in a dark, airtight container at 4°C.
-
Test Compound Stock Solutions: Prepare stock solutions of this compound and ascorbic acid in the same solvent used for the DPPH solution. A typical starting concentration might be 1 mg/mL.
-
Serial Dilutions: From the stock solutions, prepare a series of dilutions to test a range of concentrations. This is crucial for determining the IC50 value.
2. Assay Procedure:
-
Reaction Setup: In a 96-well microplate or individual test tubes, add a specific volume of each dilution of the test compound.
-
Blank/Control: Prepare a blank containing only the solvent and a control containing the solvent and the DPPH solution.
-
Initiate Reaction: Add a defined volume of the DPPH working solution to each well/tube containing the test compound dilutions. The total volume should be consistent across all samples.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period, typically 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each sample at the wavelength of maximum absorbance for DPPH (approximately 517 nm) using a spectrophotometer or microplate reader.
3. Data Analysis:
-
Calculate Percent Inhibition: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine IC50 Value: Plot the percentage of inhibition against the corresponding concentrations of the test compound. The IC50 value is determined from this graph by identifying the concentration that results in 50% inhibition.
Caption: Experimental workflow for the DPPH antioxidant assay.
Comparative Discussion
Based on the available data for gallic acid, it consistently demonstrates very potent antioxidant activity, often comparable to or even exceeding that of ascorbic acid in the DPPH assay. The lower IC50 values reported for gallic acid suggest that it is a more efficient hydrogen donor to the DPPH radical than ascorbic acid on a molar basis.
The antioxidant efficacy of phenolic compounds like gallic acid is largely attributed to the number and arrangement of hydroxyl (-OH) groups on the aromatic ring. These groups can readily donate a hydrogen atom to stabilize free radicals. This compound, being a dimer of gallic acid, possesses a greater number of hydroxyl groups per molecule. Theoretically, this could lead to enhanced radical scavenging activity. However, factors such as steric hindrance and solubility could also influence its interaction with the DPPH radical.
Ascorbic acid, while a potent antioxidant, has a different chemical structure and mechanism of hydrogen donation. Its effectiveness is well-established, making it a reliable benchmark for comparison.
A Comparative Analysis of the Biological Activities of Gallic Acid Derivatives
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of bioactive compounds is paramount. This guide provides a comparative analysis of the biological activities of various gallic acid derivatives, focusing on their antioxidant, anticancer, and antimicrobial properties. The information is presented to facilitate objective comparison and is supported by experimental data from peer-reviewed studies.
Gallic acid (3,4,5-trihydroxybenzoic acid), a naturally occurring phenolic compound found in numerous plants, is a well-established antioxidant.[1] Its derivatives, synthesized by modifying its carboxyl group or hydroxyl groups, have been the subject of extensive research to enhance its therapeutic potential, including bioavailability and specific biological activities.[2] This guide synthesizes findings from multiple studies to offer a clear comparison of these derivatives.
Antioxidant Activity
The antioxidant capacity of gallic acid derivatives is a cornerstone of their therapeutic potential. This activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay.[3] The structure of the derivative, particularly the nature of the ester or amide substituent, significantly influences its antioxidant efficacy.[4]
Below is a summary of the antioxidant activity of selected gallic acid derivatives compared to the parent compound and other standards.
| Compound | Antioxidant Assay | EC50 / Activity | Reference |
| Gallic Acid | DPPH | EC50: 6.8 µM | [5] |
| TBHQ (tert-butylhydroquinone) | DPPH | EC50: 16.5 µM | [5] |
| BHT (butylated hydroxytoluene) | DPPH | EC50: 21.3 µM | [5] |
| Lipophilic Derivative 5a | DPPH | EC50: 10.8 µM | [5] |
| Lipophilic Derivative 5b | DPPH | EC50: 9.7 µM | [5] |
| 3,4,5-THBS | DPPH | >90% scavenging at 1000 µM | [3] |
| 3,4,5-TMBS | DPPH | Lower than GA and THBS | [3] |
| Gallic Acid | FRAP | High activity | [3] |
| 3,4,5-THBS | FRAP | High activity, comparable to GA | [3] |
| 3,4,5-TMBS | FRAP | Lower activity than GA and THBS | [3] |
Experimental Protocols
DPPH Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. A solution of DPPH in methanol is mixed with various concentrations of the test compound. The reduction of the DPPH radical is monitored by the decrease in its absorbance at a characteristic wavelength (around 517 nm). The EC50 value, the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%, is then calculated.[5]
Ferric Reducing Antioxidant Power (FRAP) Assay: The FRAP assay measures the antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance at 593 nm is proportional to the antioxidant concentration in the sample. The results are typically expressed as ascorbic acid equivalents.[3]
Anticancer Activity
Gallic acid and its derivatives have demonstrated significant anticancer properties across various cancer cell lines.[6][7] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[7] The cytotoxic effect is highly dependent on the specific derivative and the cancer cell type.
The following table summarizes the in vitro antiproliferative activity of several galloyl derivatives against a panel of human cancer cell lines. The GI50 value represents the concentration required to inhibit cell growth by 50%.
| Compound | Cell Line | GI50 (µM) | Reference |
| Methyl gallate (2) | OVCAR-3 (Ovarian) | ≤ 0.89 | [8] |
| Galloyl hydrazide (3) | OVCAR-3 (Ovarian) | ≤ 0.89 | [8] |
| Compound 9 (oxadiazole derivative) | OVCAR-3 (Ovarian) | ≤ 0.89 | [8] |
| Compound 10 (oxadiazole derivative) | OVCAR-3 (Ovarian) | ≤ 0.89 | [8] |
| Methyl gallate (2) | All tested lines | < 5.54 | [8] |
| Galloyl hydrazide (3) | All tested lines | < 5.54 | [8] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The absorbance of the solubilized formazan is measured at a specific wavelength (usually between 500 and 600 nm). The antiproliferative activity is determined by comparing the absorbance of treated cells to untreated controls.
Signaling Pathways in Anticancer Activity
The anticancer activity of gallic acid derivatives is often mediated through the induction of apoptosis. This programmed cell death can be initiated through intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases.
Antimicrobial Activity
Derivatives of gallic acid have also been investigated for their antimicrobial properties against a range of bacteria and fungi. The modifications to the gallic acid structure can enhance its ability to disrupt microbial cell membranes and inhibit essential enzymes.
A study on peptide derivatives of substituted gallic acids revealed varying levels of antimicrobial activity. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.
| Compound | Bacterial Strain | Fungal Strain | Activity (at 40, 80, 160 µg/ml) | Reference |
| Peptide derivative 3 | S. aureus | Highest activity | [9] | |
| Peptide derivative 4 | E. coli | Good activity | [9] | |
| Peptide derivative 6 | C. albicans | Highest activity | [9] | |
| Peptide derivative 1 | A. niger | Potent activity | [9] | |
| 3,4,5-triacetoxybenzoic acid peptide derivatives | E. Coli, S. Aureus | C. albicans, A. Niger | More potent than 3,4,5-trimethoxybenzoic acid peptide derivatives | [9] |
| Digallic acid | S. aureus | Potent inhibition of DNA gyrase | [10] | |
| Dodecyl gallate | S. aureus | Potent inhibition of DNA gyrase | [10] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is typically determined by broth microdilution or agar dilution methods. In the broth microdilution method, a standardized inoculum of the test microorganism is added to wells of a microtiter plate containing serial dilutions of the antimicrobial agent. The plate is incubated, and the MIC is read as the lowest concentration of the agent in a well with no visible growth.
Experimental Workflow for Bioactivity Screening
The general workflow for screening and comparing the biological activities of newly synthesized derivatives involves a multi-step process, from synthesis to detailed mechanistic studies.
References
- 1. This compound | C14H10O9 | CID 341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent developments of gallic acid derivatives and their hybrids in medicinal chemistry: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antioxidant properties of two novel lipophilic gallic acid derivatives | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 5. researchgate.net [researchgate.net]
- 6. An update on the potential mechanism of gallic acid as an antibacterial and anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gallic acid: prospects and molecular mechanisms of its anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis, Antiproliferative Activity and Molecular Properties Predictions of Galloyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Potent inhibition of bacterial DNA gyrase by this compound and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Digallic Acid: An In Vitro Antiviral Agent Under Investigation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Digallic acid, a polyphenol found in various plants, is emerging as a compound of interest in antiviral research. This guide provides a comparative analysis of the in vitro antiviral activity of this compound against several key viruses, contextualized with the performance of established antiviral drugs. The information presented herein is intended to support further research and development of novel antiviral therapeutics.
Comparative Antiviral Activity
| Virus | Compound | Target | Assay | EC50 / IC50 / Ki | CC50 | Selectivity Index (SI) |
| Influenza A (H1N1) | This compound (as Gallic Acid) | Neuraminidase | Plaque Reduction Assay | 2.6 µg/mL (15.3 µM)[1][2] | 22.1 µg/mL (129.9 µM)[1][2] | 8.5 |
| Oseltamivir | Neuraminidase | Plaque Reduction Assay | 0.013 - 0.48 µg/mL | >1000 µg/mL | >2000 | |
| Herpes Simplex Virus (HSV-2) | This compound (as Tannins) | Viral Attachment & Entry | Plaque Reduction Assay | Data Not Available | Data Not Available | Data Not Available |
| Acyclovir | DNA Polymerase | Plaque Reduction Assay | 0.86 µM | >100 µM | >116 | |
| Human Immunodeficiency Virus (HIV-1) | This compound | Reverse Transcriptase | Enzyme Inhibition Assay | Ki = 0.58 µM | Data Not Available | Data Not Available |
| Zidovudine (AZT) | Reverse Transcriptase | Cell-based Assay | 0.002 - 0.12 µM | >100 µM | >833 |
Note: The Selectivity Index (SI) is calculated as CC50/EC50. A higher SI value indicates a more favorable safety profile for the compound. Data for gallic acid against Influenza A (H1N1) is used as a proxy for this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro antiviral studies. Below are generalized protocols for the key experiments cited in this guide.
Cytotoxicity Assay (CC50 Determination)
This assay determines the concentration of a compound that is toxic to 50% of the host cells.
-
Cell Lines: Vero (for HSV), MDCK (for Influenza), CEM-SS or MT-4 (for HIV).
-
Method:
-
Seed cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compound (e.g., this compound, acyclovir) in cell culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Incubate for a period that mirrors the antiviral assay (e.g., 48-72 hours).
-
Assess cell viability using methods such as MTT, XTT, or neutral red uptake assays.
-
Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.[3]
-
Plaque Reduction Assay (EC50 Determination)
This assay measures the ability of a compound to inhibit the formation of viral plaques, which are areas of cell death caused by viral replication.
-
Cell Lines and Viruses: Appropriate host cells for the virus being tested (e.g., MDCK for influenza, Vero for HSV).
-
Method:
-
Seed host cells in 6-well or 12-well plates and grow to confluency.
-
In a separate plate, prepare serial dilutions of the test compound.
-
Pre-incubate a known amount of virus with the compound dilutions for 1 hour.
-
Infect the confluent cell monolayers with the virus-compound mixtures.
-
After an adsorption period (e.g., 1 hour), remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding compound concentration.
-
Incubate for a period that allows for plaque formation (e.g., 2-3 days for HSV, 2-4 days for influenza).
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[4][5][6]
-
Enzyme Inhibition Assay (IC50/Ki Determination)
This assay directly measures the ability of a compound to inhibit the activity of a specific viral enzyme.
-
Enzymes: Recombinant viral enzymes such as HIV-1 reverse transcriptase, influenza neuraminidase, or HSV DNA polymerase.
-
Method:
-
The assay is typically performed in a cell-free system using a 96-well plate format.
-
The reaction mixture contains the purified enzyme, its substrate, and varying concentrations of the inhibitor (e.g., this compound).
-
The reaction is initiated and incubated for a specific time at an optimal temperature.
-
The enzyme activity is measured by detecting the product of the reaction, often using a colorimetric or fluorometric method.
-
The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%. The inhibition constant (Ki) can be determined through further kinetic studies.
-
Visualizing the Process and Pathway
To better understand the experimental workflow and the potential mechanism of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for in vitro antiviral plaque reduction assay.
Caption: Putative antiviral mechanism of this compound.
Concluding Remarks
The available in vitro data suggests that this compound and related tannins possess antiviral properties against a range of viruses. For HIV, this compound shows potent inhibition of the essential reverse transcriptase enzyme. While direct evidence for its efficacy against influenza and herpes simplex viruses is still emerging, the activity of the related compound gallic acid and the broader class of tannins indicate a promising area for further investigation. Future studies should focus on determining the specific EC50 values of this compound against a wider range of viruses and elucidating its precise mechanisms of action. This will be crucial in validating its potential as a lead compound for the development of new antiviral therapies.
References
- 1. Anti-pandemic influenza A (H1N1) virus potential of catechin and gallic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti‐influenza A (H1N1) virus effect of gallic acid through inhibition of virulent protein production and association with autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 5. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies [frontiersin.org]
A Comparative Guide to the Metal Chelating Abilities of Digallic Acid and EDTA
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate chelating agent is a critical decision in numerous scientific and pharmaceutical applications, ranging from antioxidant formulations to heavy metal detoxification. This guide provides an objective comparison of the metal chelating abilities of digallic acid, a naturally occurring polyphenol, and ethylenediaminetetraacetic acid (EDTA), a widely used synthetic chelator. This comparison is supported by experimental data on their stability constants and details of the methodologies used to determine these properties.
Overview of Chelation Mechanisms
Metal chelation is a process involving the formation of a coordinate covalent bond between a central metal ion and a ligand, known as a chelating agent. The stability of the resulting complex is paramount to the effectiveness of the chelator.
EDTA , a hexadentate ligand, is a powerful and versatile chelating agent. Its structure, containing two amino groups and four carboxyl groups, allows it to form up to six bonds with a single metal ion, creating a very stable, water-soluble complex.[1] This strong binding affinity makes EDTA effective for a wide range of di- and trivalent metal ions.[2]
This compound , a dimer of gallic acid, exerts its chelating effect primarily through its galloyl groups. The phenolic hydroxyl groups on the aromatic rings of the gallic acid moieties are the primary sites of interaction with metal ions.[3] While less is known about the specific coordination of this compound itself, studies on gallic acid indicate that it typically forms complexes with a 1:2 metal-to-ligand ratio.[3]
Quantitative Comparison of Metal Chelating Ability
The stability constant (log K) is a quantitative measure of the affinity between a chelating agent and a metal ion. A higher log K value indicates a more stable complex and, therefore, a stronger chelating ability. The following table summarizes the available stability constants for EDTA and gallic acid with various metal ions. It is important to note that direct comparative data for this compound is limited; therefore, data for its constituent, gallic acid, is presented as a proxy.
| Metal Ion | Chelating Agent | Stability Constant (log K) |
| Lead (Pb²⁺) | EDTA | 18.5[4] |
| Gallic Acid | 8.43[3] | |
| Cadmium (Cd²⁺) | EDTA | 16.5[4] |
| Gallic Acid | 6.86[3] | |
| Mercury (Hg²⁺) | EDTA | 21.8[4] |
| Gallic Acid | 6.84[3] | |
| Copper (Cu²⁺) | EDTA | 18.8[4] |
| Zinc (Zn²⁺) | EDTA | 16.5[4] |
| Iron (Fe³⁺) | EDTA | 25.1[4] |
| Aluminum (Al³⁺) | EDTA | 16.1[4] |
| Calcium (Ca²⁺) | EDTA | 10.7[4] |
| Magnesium (Mg²⁺) | EDTA | 8.7[4] |
Note: The stability constant for gallic acid with lead was calculated from the provided stability constant of 2.72x10⁸.[3] Similarly, the values for cadmium and mercury were calculated from 7.3x10⁶ and 6.9x10⁶, respectively.[3]
From the data, it is evident that EDTA consistently exhibits significantly higher stability constants across a range of metal ions compared to gallic acid. This indicates a much stronger and more stable chelation of metals by EDTA.
Experimental Protocols
The determination of metal chelating ability is crucial for evaluating and comparing chelating agents. A common and widely cited method is the spectrophotometric determination of the formation of a metal-chelator complex.
Ferrozine Assay for Iron Chelating Activity
This method is based on the competition between the chelating agent and ferrozine for ferrous ions (Fe²⁺). Ferrozine forms a stable, magenta-colored complex with Fe²⁺ that absorbs strongly at 562 nm. The presence of a chelating agent will inhibit the formation of the ferrozine-Fe²⁺ complex, leading to a decrease in absorbance.
Protocol:
-
A solution of the chelating agent (e.g., this compound or EDTA) at various concentrations is prepared.
-
A solution of ferrous chloride (FeCl₂) is added to the chelating agent solution and incubated at room temperature.
-
A solution of ferrozine is then added to the mixture.
-
After a short incubation period, the absorbance of the solution is measured at 562 nm.
-
The percentage of inhibition of the ferrozine-Fe²⁺ complex formation is calculated using the following formula:
% Inhibition = [(A₀ - A₁) / A₀] x 100
Where A₀ is the absorbance of the control (without the chelating agent) and A₁ is the absorbance in the presence of the chelating agent.
-
The IC₅₀ value, the concentration of the chelating agent required to inhibit 50% of the ferrozine-Fe²⁺ complex formation, is then determined. A lower IC₅₀ value indicates a stronger chelating ability.
Visualization of Chelation
The following diagrams, generated using Graphviz (DOT language), illustrate the conceptual difference in the chelation of a metal ion by EDTA and a gallic acid unit (representing the active site of this compound).
Caption: Conceptual diagrams of metal ion chelation by EDTA and a gallic acid moiety.
Conclusion
Based on the available data, EDTA is a significantly more potent metal chelating agent than gallic acid, and by extension, likely this compound. The hexadentate nature of EDTA allows for the formation of highly stable complexes with a wide array of metal ions, as reflected in its consistently high stability constants. While this compound, through its gallic acid components, does possess metal chelating properties, its binding affinity is considerably lower.
References
- 1. Applying EDTA in Chelating Excess Metal Ions to Improve Downstream DNA Recovery from Mine Tailings for Long-Read Amplicon Sequencing of Acidophilic Fungi Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. recentscientific.com [recentscientific.com]
- 4. EDTA Chelation Therapy - [urbaniv.com]
Navigating the Nuances of Antioxidant Measurement: A Comparative Guide to Inter-Assay Variability for Digallic Acid
For researchers, scientists, and drug development professionals, accurately quantifying the antioxidant capacity of compounds like digallic acid is paramount. However, the choice of analytical method can significantly influence the results, leading to inter-assay variability that can complicate data interpretation and comparison. This guide provides an objective comparison of common antioxidant assays, presenting supporting data, detailed experimental protocols, and visual aids to elucidate the sources of this variability and aid in the selection of appropriate methodologies.
The antioxidant activity of a compound is not an intrinsic constant but is instead highly dependent on the chemical environment and the specific mechanism of action being measured. Different assays employ distinct chemical principles, leading to varied responses for the same antioxidant. Understanding these differences is crucial for the robust assessment of potential therapeutic agents.
While direct comparative studies on the inter-assay variability of this compound are not extensively available in the reviewed literature, data from its constituent, gallic acid, and other phenolic compounds provide valuable insights. Gallic acid is a well-characterized antioxidant, and its behavior in various assays can serve as a predictive model for the closely related this compound.[1][2]
Comparative Analysis of Antioxidant Capacity Assays
The following table summarizes quantitative data from various studies on gallic acid, showcasing the range of values obtained using different antioxidant assays. This highlights the inherent variability between methods. It is important to note that direct comparison of absolute values across different assays is not always meaningful; instead, the relative ranking of antioxidants within an assay is often more informative.
| Assay | Principle | Typical Metric | Reported IC50 for Gallic Acid (µg/mL) | Key Considerations |
| DPPH | Hydrogen Atom Transfer (HAT) & Electron Transfer (ET) | IC50 | 1.03 ± 0.25[2] | Simple, rapid, and widely used. The stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) is reduced by the antioxidant.[3][4] Results can be affected by the solvent and pH. |
| ABTS | Electron Transfer (ET) | TEAC (Trolox Equivalent Antioxidant Capacity), IC50 | IC50: Not explicitly found for gallic acid in µg/mL in the provided results. | The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation is applicable to both hydrophilic and lipophilic antioxidants.[5][6] The assay is sensitive and has faster reaction kinetics than DPPH.[2] |
| FRAP | Electron Transfer (ET) | FRAP value (e.g., in µmol Fe(II)/g) | Not typically reported as IC50. Measures reducing power. | Measures the reduction of a ferric-tripyridyltriazine complex to its ferrous form.[7][8][9] The reaction is conducted under acidic conditions (pH 3.6), which may not be representative of physiological pH.[10] |
| ORAC | Hydrogen Atom Transfer (HAT) | ORAC value (e.g., in µmol TE/g) | Not typically reported as IC50. Measures peroxyl radical scavenging. | Measures the ability of an antioxidant to quench peroxyl radicals, which are relevant to lipid peroxidation in biological systems.[11][12][13] It is considered more biologically relevant by some researchers.[14] |
Note: The IC50 value represents the concentration of an antioxidant required to inhibit 50% of the initial oxidant concentration. Lower IC50 values indicate higher antioxidant activity. TEAC and FRAP values are expressed relative to a standard antioxidant (Trolox or Fe(II), respectively).
Experimental Protocols
Detailed methodologies are essential for reproducibility and for understanding the potential sources of variability. Below are generalized protocols for the key assays discussed.
DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).[3]
-
Reaction Mixture: Add various concentrations of the test compound (e.g., this compound) to the DPPH solution. A blank containing only the solvent is also prepared.[3]
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[3]
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.[3][15]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.[4]
ABTS Radical Cation Decolorization Assay
-
Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with an oxidizing agent like potassium persulfate.[6][16] The solution is then diluted to a specific absorbance at a given wavelength (e.g., 734 nm).[5][6]
-
Reaction Mixture: Add different concentrations of the test compound to the ABTS•+ solution.[5]
-
Incubation: Allow the reaction to proceed for a set time at room temperature.[16]
-
Measurement: Record the decrease in absorbance at the specified wavelength.[5]
-
Calculation: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant activity as the test compound.[5]
Ferric Reducing Antioxidant Power (FRAP) Assay
-
Reagent Preparation: The FRAP reagent is a mixture of an acetate buffer (pH 3.6), a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a ferric chloride (FeCl3) solution.[8][9]
-
Reaction Mixture: The test compound is mixed with the FRAP reagent.[8]
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.[8]
-
Measurement: The formation of the blue-colored ferrous-TPTZ complex is measured by the change in absorbance at a specific wavelength (e.g., 593 nm).[9]
-
Calculation: The FRAP value is determined by comparing the absorbance change of the test sample to that of a known ferrous sulfate standard.[17]
Oxygen Radical Absorbance Capacity (ORAC) Assay
-
Reagent Preparation: Prepare solutions of a fluorescent probe (e.g., fluorescein), a free radical initiator (e.g., AAPH), and a standard antioxidant (e.g., Trolox).[12][13]
-
Reaction Mixture: The test compound, fluorescent probe, and free radical initiator are mixed in a multi-well plate.[12][18]
-
Measurement: The fluorescence decay is monitored over time using a microplate reader. The presence of an antioxidant slows down the fluorescence decay.[12][13]
-
Calculation: The ORAC value is calculated from the net area under the fluorescence decay curve and is typically expressed as Trolox equivalents.[13]
Visualizing Methodological Differences
To better understand the workflow and the underlying chemical principles of these assays, the following diagrams are provided.
Caption: Workflow for comparing inter-assay variability.
Caption: Chemical principles of common antioxidant assays.
Conclusion
The measurement of antioxidant activity is not a one-size-fits-all process. The choice of assay can significantly impact the determined antioxidant capacity of this compound, primarily due to the different reaction mechanisms (HAT vs. ET) and conditions (e.g., pH, solvent) employed.[10] The DPPH and ABTS assays are widely used for their simplicity, while the FRAP assay specifically measures the reducing power of a sample. The ORAC assay is often considered more biologically relevant as it measures the scavenging of peroxyl radicals.
For a comprehensive understanding of the antioxidant profile of this compound, it is strongly recommended to use a battery of tests that cover different mechanisms of action.[1] This approach provides a more complete picture of the compound's potential protective effects and helps to mitigate the limitations of any single assay. Researchers should carefully consider the specific research question and the chemical nature of the test compound when selecting an appropriate antioxidant capacity assay.
References
- 1. Assessment of antioxidant activity by using different in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. louis.uah.edu [louis.uah.edu]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 7. pubcompare.ai [pubcompare.ai]
- 8. journal.unisza.edu.my [journal.unisza.edu.my]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. mdpi.com [mdpi.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. agilent.com [agilent.com]
- 14. Comparison of Antioxidant Evaluation Assays for Investigating Antioxidative Activity of Gallic Acid and Its Alkyl Esters in Different Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. abcam.cn [abcam.cn]
- 16. researchgate.net [researchgate.net]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. kamiyabiomedical.com [kamiyabiomedical.com]
A Comparative Guide to the In Vivo Neuroprotective Effects of Gallic Acid and Other Natural Phenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo neuroprotective effects of gallic acid against three other well-researched natural phenolic compounds: curcumin, resveratrol, and quercetin. The information presented is intended to assist researchers in evaluating these compounds for potential therapeutic applications in neurodegenerative diseases and acute brain injury. While the initial focus of this guide was to include digallic acid, a comprehensive literature search revealed a significant lack of in vivo neuroprotective studies for this specific compound. Therefore, the guide will focus on the more extensively studied gallic acid.
Comparative Efficacy of Neuroprotective Compounds
The following table summarizes the quantitative data from various in vivo studies, offering a comparative overview of the efficacy of gallic acid, curcumin, resveratrol, and quercetin in animal models of neurological disorders.
| Compound | Animal Model | Dosing Regimen | Key Efficacy Endpoints | Reference |
| Gallic Acid | Middle Cerebral Artery Occlusion (MCAO) in rats | 100 mg/kg | Reduced infarct volume, decreased neurological deficit score. | [1][2][3][4] |
| Rotenone-induced Parkinson's Disease in mice | 50 and 100 mg/kg/48h, p.o. for 5 weeks | Ameliorated motor deficits (hanging and rotarod tests), preserved substantia nigra neurons.[5][6] | [5][6][7] | |
| 6-OHDA-induced Parkinson's Disease in rats | 50, 100, and 200 mg/kg, p.o. for 10 days | Improved passive avoidance memory, increased total thiol and GPx, decreased MDA levels.[8] | [8] | |
| Traumatic Brain Injury (Marmarou's model) in rats | 100 mg/kg, p.o. for 7 days | Improved veterinary coma scores and memory, reduced IL-1β, IL-6, TNF-α, and MDA levels.[9][10][11] | [9][10][11] | |
| Curcumin | MCAO in rats | 100 and 300 mg/kg | Improved neurological score, reduced infarct volume and brain water content. | |
| Traumatic Brain Injury (weight-drop model) in mice | 100 mg/kg, i.p. | Ameliorated brain water content and oxidative stress, reduced neurological severity score and neuronal apoptosis.[12][13][14] | [12][13][14] | |
| Resveratrol | MCAO in rats | 10-40 mg/kg | Reduced infarct volume, decreased IL-1β and TNF-α expression.[15] | [15] |
| Traumatic Brain Injury in rats | 100 mg/kg, i.p. | Reduced brain edema, improved spatial cognitive function and neurological impairment.[16][17][18][19] | [16][17][18][19] | |
| Quercetin | MCAO in rats | Not specified in snippet | Reduced infarct volume and edema, improved behavioral recovery. | |
| Lipopolysaccharide (LPS)-induced neuroinflammation in mice | 30 mg/kg/day, i.p. for 2 weeks | Reduced glial activation and inflammatory markers, prevented neuronal degeneration and improved memory. |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below to facilitate experimental replication and comparison.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This model is widely used to mimic focal cerebral ischemia, a key feature of stroke.
-
Animal Model: Male Sprague-Dawley or Wistar rats (250-300g).
-
Anesthesia: Anesthesia is induced with isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of N₂O and O₂.
-
Surgical Procedure:
-
A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and coagulated.
-
A 4-0 monofilament nylon suture with a rounded tip is introduced into the ICA through an incision in the ECA stump.
-
The suture is advanced approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery.
-
After a defined period of occlusion (e.g., 2 hours), the suture is withdrawn to allow for reperfusion.
-
-
Sham Operation: The same surgical procedure is performed, but the suture is not advanced to occlude the MCA.
-
Post-operative Care: Animals are monitored for recovery from anesthesia and provided with food and water ad libitum.
-
Outcome Measures: Neurological deficit scoring, 2,3,5-triphenyltetrazolium chloride (TTC) staining to determine infarct volume, and histological analysis.
Rotenone-Induced Parkinson's Disease Model in Mice
This model recapitulates features of Parkinson's disease by inducing mitochondrial dysfunction and oxidative stress.
-
Animal Model: Male ICR mice.
-
Induction Agent: Rotenone, a pesticide that inhibits complex I of the mitochondrial respiratory chain.
-
Administration: Rotenone is dissolved in a vehicle (e.g., sunflower oil and DMSO) and administered via subcutaneous injection at a dose of 2.5 mg/kg every 48 hours for a specified duration (e.g., 5 weeks).[5][6]
-
Behavioral Assessments: Motor coordination and muscle strength are assessed weekly using tests such as the rotarod and hanging tests.[5][6]
-
Biochemical and Histological Analysis: At the end of the treatment period, brain tissues (striatum and substantia nigra) are collected for analysis of oxidative stress markers, and immunohistochemistry for tyrosine hydroxylase (a marker for dopaminergic neurons) and glial fibrillary acidic protein (a marker for astrocytes).[5][6]
Traumatic Brain Injury (TBI) Model (Marmarou's Method) in Rats
This weight-drop method is a common model for inducing diffuse brain injury.
-
Animal Model: Adult male Wistar rats (280-320g).[11]
-
Anesthesia: Animals are anesthetized, typically with an intraperitoneal injection of ketamine and xylazine.
-
Injury Induction:
-
A metal disc is fixed to the skull between the coronal and lambdoid sutures.
-
A weight (e.g., 200g) is dropped from a specified height (e.g., 2 meters) through a tube onto the metal disc, causing a diffuse brain injury.[9]
-
-
Post-injury Monitoring: Neurological function is assessed using scales such as the Veterinary Coma Scale (VCS) at various time points post-injury.[9]
-
Behavioral Testing: Memory and cognitive function are evaluated using tests like the passive avoidance task.[9]
-
Biochemical Analysis: Brain tissue is analyzed for levels of inflammatory cytokines (IL-1β, IL-6, TNF-α) and markers of oxidative stress (e.g., malondialdehyde - MDA).[9][10][11]
Signaling Pathways and Experimental Workflows
The neuroprotective effects of these phenolic compounds are mediated through complex signaling pathways. The diagrams below, generated using Graphviz, illustrate these pathways and a general experimental workflow for in vivo neuroprotection studies.
General workflow for in vivo neuroprotection studies.
References
- 1. Neuroprotective effects of gallic acid against hypoxia/reoxygenation-induced mitochondrial dysfunctions in vitro and cerebral ischemia/reperfusion injury in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A new cerebral ischemic injury model in rats, preventive effect of gallic acid and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of gallic acid in mice with rotenone-induced neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective effect of gallic acid in mice with rotenone-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurobiological effects of gallic acid: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of gallic acid in a rat model of traumatic brain injury: behavioral, electrophysiological and molecular studies [ijbms.mums.ac.ir]
- 10. Neuroprotective effects of gallic acid in a rat model of traumatic brain injury: behavioral, electrophysiological, and molecular studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Curcumin provides neuroprotection in model of traumatic brain injury via the Nrf2-ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Curcumin plays neuroprotective roles against traumatic brain injury partly via Nrf2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. researchgate.net [researchgate.net]
- 18. Neuroprotective effects of resveratrol against traumatic brain injury in rats: Involvement of synaptic proteins and neuronal autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. spandidos-publications.com [spandidos-publications.com]
Digallic Acid: A Comparative Analysis of Cytotoxicity in Cancer and Normal Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of digallic acid on cancer cells versus normal cells. While direct comparative data for this compound is limited, this document synthesizes available findings and supplements them with data from its well-studied precursor, gallic acid, to provide a comprehensive perspective on its potential as a selective anticancer agent.
Executive Summary
Quantitative Cytotoxicity Data
The following tables summarize the available quantitative data on the cytotoxicity of this compound and the comparative data for gallic acid.
Table 1: Cytotoxicity of this compound on a Cancer Cell Line
| Compound | Cell Line | Cell Type | IC50 Value | Citation |
| This compound | TK6 | Human Lymphoblastoid | 8.5 µg/mL | [1] |
Table 2: Comparative Cytotoxicity of Gallic Acid on Cancer and Normal Cell Lines
| Compound | Cell Line | Cell Type | IC50 Value | Citation |
| Gallic Acid | HeLa | Human Cervical Cancer | ~15 µg/mL (at 24h) | [2] |
| Gallic Acid | HTB-35 | Human Cervical Cancer | ~15 µg/mL (at 24h) | [2] |
| Gallic Acid | HUVEC | Normal Human Umbilical Vein Endothelial Cells | Significantly less cytotoxic than on HeLa and HTB-35 cells | [2] |
| Gallic Acid | MDA-MB-231 | Human Breast Cancer | 43.86 µg/mL (at 48h) | [5] |
| Gallic Acid | WRL68 | Normal Human Liver Cells | 73.8 µg/mL (at 48h) | [5] |
| Gallic Acid | HSC-2 | Human Oral Squamous Carcinoma | 80 µM (at 24h) | [6] |
| Gallic Acid | HF-1 | Normal Human Fibroblasts | 175 µM (at 24h) | [6] |
| Gallic Acid | HCT15 | Human Colon Cancer | Cytotoxic | [3] |
| Gallic Acid | Normal Human Lymphocytes | Normal Human Lymphocytes | No toxic effect | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or the vehicle control. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 0.5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the concentration of the compound.
SRB (Sulphorhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compound for a defined period.
-
Cell Fixation: After treatment, the cells are fixed by gently adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Washing: The plates are washed with water to remove the TCA and then air-dried.
-
SRB Staining: A solution of SRB in acetic acid is added to each well, and the plate is incubated at room temperature for 30 minutes.
-
Washing: Unbound SRB is removed by washing with 1% acetic acid. The plates are then air-dried.
-
Dye Solubilization: The bound SRB is solubilized with a Tris-base solution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of approximately 510 nm.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The cytotoxic effect of this compound and gallic acid in cancer cells is primarily attributed to the induction of apoptosis (programmed cell death).
Experimental Workflow for Cytotoxicity and Apoptosis Analysis
Caption: Experimental workflow for assessing the comparative cytotoxicity of this compound.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Based on studies of this compound and its analogue gallic acid, the following signaling pathway is proposed for its pro-apoptotic effects in cancer cells.
Caption: Proposed signaling pathway for this compound-induced apoptosis in cancer cells.
The pro-apoptotic mechanism of this compound in TK6 cells has been shown to involve the activation of the extrinsic apoptosis pathway through caspase-8, which in turn activates the executioner caspase-3[1]. Studies on gallic acid further support a mechanism involving the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction. This triggers the intrinsic apoptotic pathway through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspase-9 and subsequently caspase-3. The activation of caspase-3 results in the cleavage of key cellular substrates, such as poly (ADP-ribose) polymerase (PARP), and ultimately leads to DNA fragmentation and apoptotic cell death.
Conclusion
The available evidence suggests that this compound is a cytotoxic agent against cancer cells. While direct comparative studies on normal cells are lacking, the extensive research on its parent compound, gallic acid, strongly indicates a selective action against malignant cells. This selectivity is a highly desirable characteristic for any potential anticancer therapeutic. The mechanism of action appears to be centered on the induction of apoptosis through both intrinsic and extrinsic pathways. Further research is warranted to establish a comprehensive comparative cytotoxicity profile of this compound across a broader range of cancer and normal cell lines to fully elucidate its therapeutic potential.
References
- 1. Investigation of the apoptotic way induced by this compound in human lymphoblastoid TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gallic acid reduces cell viability, proliferation, invasion and angiogenesis in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An update on the potential mechanism of gallic acid as an antibacterial and anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gallic acid and curcumin induce cytotoxicity and apoptosis in human breast cancer cell MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. ejmoams.com [ejmoams.com]
Unveiling the Molecular Intricacies of Digallic Acid: A Comparative Guide to its Mechanism of Action
For Immediate Release
[City, State] – [Date] – A comprehensive guide has been published today detailing the mechanism of action of digallic acid, a polyphenol found in various plants. This guide, tailored for researchers, scientists, and drug development professionals, offers an in-depth comparison of this compound's performance with other alternatives, supported by experimental data. The publication aims to provide a clear and objective resource for understanding the therapeutic potential of this natural compound.
This compound, a derivative of gallic acid, has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This guide delves into the molecular pathways that underpin these actions, presenting quantitative data, detailed experimental protocols, and visual diagrams to elucidate its mechanism.
Comparative Efficacy Against Cancer Cell Lines
The cytotoxic effects of this compound and its related compounds, primarily gallic acid, have been evaluated across various cancer cell lines. While specific IC50 values for this compound are not as widely reported as for its more common counterpart, gallic acid, available data suggests a potent anticancer activity.
For comparison, gallic acid has shown significant cytotoxicity in a dose-dependent manner. For instance, in human cervical cancer cell lines HeLa and HTB-35, gallic acid reduced cell viability to approximately 66% and 64% of the control at a concentration of 15 μg/ml, respectively[1]. In the MDA-MB-231 breast cancer cell line, the IC50 of gallic acid was approximately 150 μM after 24 hours and 50 μM after 48 hours of treatment[2]. Furthermore, in ovarian cancer cell lines, the IC50 of gallic acid was determined to be 19.39 µg/mL (103 µM) for A2780S and 35.59 µg/mL (189 µM) for A2780CP cells[3]. Studies on digalloyl dimers, which are structurally related to this compound, have indicated that the incorporation of galloyl groups and oligomerization can enhance cytotoxic effects compared to monomer flavanols[4].
| Compound | Cell Line | IC50 Value | Time of Exposure | Reference |
| Gallic Acid | MDA-MB-231 | ~150 µM | 24 hours | [2] |
| Gallic Acid | MDA-MB-231 | ~50 µM | 48 hours | [2] |
| Gallic Acid | A2780S (Ovarian) | 19.39 µg/mL (103 µM) | Not Specified | [3] |
| Gallic Acid | A2780CP (Ovarian) | 35.59 µg/mL (189 µM) | Not Specified | [3] |
| Gallic Acid | HeLa (Cervical) | >15 µg/mL | 24 hours | [1] |
| Gallic Acid | HTB-35 (Cervical) | >15 µg/mL | 24 hours | [1] |
| TMBS (Gallic Acid Derivative) | A549 (Lung) | More cytotoxic than Gallic Acid | Not Specified | [5] |
| N-tert-butyl gallamide | MCF-7 (Breast) | 2.1 µg/mL | Not Specified | [6] |
| N-hexyl gallamide | MCF-7 (Breast) | 3.5 µg/mL | Not Specified | [6] |
Key Signaling Pathways Modulated by this compound and its Analogs
The anticancer activity of this compound and its related compounds is attributed to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and apoptosis. The primary pathways identified are the PI3K/Akt and STAT3 signaling cascades.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling pathway that promotes cell survival and proliferation. Gallic acid has been shown to inhibit this pathway, leading to decreased cancer cell viability. Studies have demonstrated that gallic acid treatment can reduce the phosphorylation levels of Akt, a key downstream effector of PI3K, thereby inhibiting its activity and promoting apoptosis[7][8].
Caption: PI3K/Akt Signaling Pathway and the inhibitory action of this compound.
The STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cancer cell proliferation, survival, and metastasis. Aberrant activation of STAT3 is common in many cancers. Gallic acid has been reported to suppress the JAK/STAT3 signaling pathway, leading to the inhibition of cancer cell growth and induction of apoptosis[9]. This is achieved by reducing the phosphorylation of STAT3, which is essential for its activation and nuclear translocation.
Caption: STAT3 Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
To facilitate further research, this guide provides detailed methodologies for key experiments used to confirm the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies investigating the cytotoxic effects of gallic acid and its derivatives[1][2].
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or control vehicle for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is a standard method for detecting apoptosis[10][11].
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Caption: Experimental workflows for cell viability and apoptosis assays.
Conclusion
This guide provides a foundational understanding of the mechanism of action of this compound, highlighting its potential as an anticancer agent through the modulation of the PI3K/Akt and STAT3 signaling pathways. The provided comparative data and experimental protocols are intended to serve as a valuable resource for the scientific community to accelerate further research and development of this compound and its derivatives as potential therapeutic agents. Further investigations are warranted to fully elucidate its enzyme inhibitory kinetics and to obtain more extensive comparative data against a broader range of cancer cell lines.
References
- 1. Gallic acid reduces cell viability, proliferation, invasion and angiogenesis in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gallic acid and curcumin induce cytotoxicity and apoptosis in human breast cancer cell MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Addition of Gallic Acid Overcomes Resistance to Cisplatin in Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic effects of digalloyl dimer procyanidins in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kosmospublishers.com [kosmospublishers.com]
- 6. In Vitro Cytotoxicity of the Synthesized Gallic Acid Derivatives (N-Alkyl Gallamide) Against Breast MCF-7 Cancer Cells : Oriental Journal of Chemistry [orientjchem.org]
- 7. Gallic Acid Inhibits the Proliferation and Migration of Ovarian Cancer Cells via Inhibition of the PI3K-AKT Pathway and Promoting M1-Like Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. Gallic acid has anticancer activity and enhances the anticancer effects of cisplatin in non‑small cell lung cancer A549 cells via the JAK/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Digallic Acid proper disposal procedures
Proper disposal of digallic acid is crucial for ensuring laboratory safety and environmental protection. As a substance harmful if swallowed and very toxic to aquatic life with long-lasting effects, it requires careful handling and adherence to specific disposal protocols.[1] This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively.
Hazard Profile and Safety Information
Before handling this compound, it is essential to be aware of its hazards as classified under the Globally Harmonized System (GHS).
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Incompatible Materials: To prevent hazardous reactions, do not store or mix this compound waste with strong acids/alkalis or strong oxidizing/reducing agents.[1]
Personal Protective Equipment (PPE)
When handling this compound for disposal, appropriate personal protective equipment must be worn to prevent exposure.
-
Eye Protection: Safety goggles with side-shields are required.[1]
-
Hand Protection: Wear protective gloves. Inspect gloves before use and use a proper removal technique to avoid skin contact.[2]
-
Skin and Body Protection: Use impervious clothing to protect the skin.[1][2]
-
Respiratory Protection: In case of dust or aerosol formation, use a suitable respirator.[1][2]
Step-by-Step Disposal Protocol
The primary and mandatory disposal route for this compound is through an approved hazardous waste management program. Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[3][4][5][6]
Experimental Protocol: Waste Collection and Storage
-
Segregation: Keep this compound waste separate from other chemical waste streams, especially incompatible materials like inorganic acids, bases, and strong oxidizing agents.[3][7]
-
Container Selection: Use a designated, leak-proof, and properly sealed container for collecting this compound waste. The container should be made of a material compatible with organic acids (e.g., glass or high-density polyethylene).[2][3] Avoid using steel containers.[7]
-
Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and the associated hazard symbols (e.g., harmful, environmentally hazardous).
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated designated Satellite Accumulation Area (SAA) away from direct sunlight and sources of ignition.[1][7] Ensure the storage area is secure and access is restricted.
-
Disposal Request: Once the container is full (do not overfill; 75% capacity is recommended to allow for expansion), arrange for pickup by a licensed hazardous waste disposal service or your institution's Environmental Health & Safety (EH&S) department.[1][3][7]
Emergency Procedures: Accidental Spills
In the event of a this compound spill, follow these procedures to contain and clean the area safely.
Experimental Protocol: Spill Containment and Cleanup
-
Evacuate and Ventilate: Ensure adequate ventilation in the spill area.[1] Evacuate non-essential personnel.
-
Wear PPE: Before addressing the spill, don the appropriate PPE as listed above.[1]
-
Containment: Prevent the spill from spreading or entering drains or water courses.[1][2] For solid spills, sweep the material carefully to avoid creating dust.[2][6] If appropriate, moisten first to prevent dusting.[8]
-
Absorption (for solutions): Absorb solutions with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1]
-
Collection: Collect the spilled material and cleanup materials into a suitable, labeled container for disposal as hazardous waste.[2][6]
-
Decontamination: Decontaminate the spill surface and any equipment used by scrubbing with alcohol, followed by a thorough cleaning with a detergent solution and water.[1][9] Collect all cleaning materials for disposal as hazardous waste.
-
Final Disposal: Dispose of all contaminated materials (including gloves and clothing) through the approved hazardous waste disposal plant.[1]
Disposal Decision Workflow
The following diagram illustrates the correct logical workflow for the disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. This compound|536-08-3|MSDS [dcchemicals.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. chem-eng.utoronto.ca [chem-eng.utoronto.ca]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. fishersci.com [fishersci.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. echemi.com [echemi.com]
- 9. ehs.washington.edu [ehs.washington.edu]
Personal protective equipment for handling Digallic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper management of Digallic Acid in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, particularly in solid form, adherence to recommended personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Equipment Specification | Purpose |
| Eye Protection | Safety goggles with side-shields.[1] | Protects against dust particles and splashes. |
| Hand Protection | Protective gloves (material to be specified by lab safety protocols). | Prevents skin contact with the chemical. |
| Body Protection | Impervious clothing, such as a lab coat.[1] | Protects skin from accidental spills and contamination. |
| Respiratory Protection | A suitable respirator should be worn.[1] | Prevents inhalation of fine dust particles, especially when handling the powder. |
Operational Plan: Safe Handling and Storage
Proper operational procedures are critical to maintaining a safe laboratory environment when working with this compound.
Handling:
-
Avoid the formation of dust and aerosols.[1]
-
Ensure adequate ventilation in the work area.[1]
-
Avoid contact with skin and eyes.[1]
-
Do not ingest or inhale the substance.[2]
Storage:
-
Keep the container tightly sealed.[1]
-
Store in a cool, dry, and well-ventilated area.
-
For long-term stability, store this compound as a solid at 4°C.[2]
Disposal Plan
The disposal of this compound and its containers must be conducted in accordance with all prevailing local, state, and federal regulations.[1]
Waste Treatment:
-
Neutralization: For acidic waste, neutralization is a common first step. Slowly add a suitable base, such as sodium bicarbonate, to the acidic solution until a neutral pH (around 7) is achieved.[3]
-
Collection: Transfer the neutralized solution into a corrosion-resistant, leak-proof container.
-
Labeling: Clearly label the container with its contents.
-
Disposal: Dispose of the container through an approved hazardous waste disposal facility. Do not pour down the drain.[1][4]
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent.
-
The rinsate should be collected and disposed of as hazardous waste.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the procedural workflow for the safe handling of this compound, from initial preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
